Methyl chloroglyoxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 2-chloro-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO3/c1-7-3(6)2(4)5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUQEPZWVQIOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064003 | |
| Record name | Methyl chloroglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5781-53-3 | |
| Record name | Methyl oxalyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5781-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005781533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl chloroglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chloroglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CHLOROGLYOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Z6XG83RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroglyoxylate, a versatile reagent in organic synthesis, plays a pivotal role in the construction of a wide array of molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. Its bifunctional nature, possessing both an acid chloride and a methyl ester moiety, allows for diverse reactivity, making it a valuable building block for complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, supplemented with detailed experimental protocols and visual representations of its key reactions, to support its effective and safe utilization in research and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is a reactive compound, particularly sensitive to moisture, and is classified as both flammable and corrosive.[1][2] A comprehensive summary of its key physical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₃H₃ClO₃ | [3] |
| Molecular Weight | 122.51 g/mol | [3][4] |
| Appearance | Colorless to light yellow, clear liquid | [5][6][7] |
| Boiling Point | 118-120 °C at 760 mmHg | [7][8] |
| Density | 1.33 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.419 | [9][10][11] |
| Solubility | Soluble in benzene, chloroform, and ether. Decomposes in water. | |
| Flash Point | 46 °C | [5][6] |
Experimental Protocols
Accurate determination of the physical properties of this compound is crucial for its application in synthesis and for ensuring safety. The following sections detail standard experimental methodologies for measuring key physical parameters.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.
-
The apparatus is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is displaced by the vapor of the liquid.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[12][11]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of the clean and dry pycnometer or graduated cylinder is accurately measured.
-
A known volume of this compound is added to the container.
-
The mass of the container with the liquid is measured.
-
The density is calculated by dividing the mass of the liquid (mass of container with liquid - mass of empty container) by its volume.[8][9][10][13][14]
Determination of Refractive Index
The refractive index is a measure of how light bends as it passes through a substance.
Apparatus:
-
Abbe refractometer
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.
Spectroscopic Data and Purity Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A background spectrum of the clean ATR crystal is recorded.
-
A small drop of this compound is placed on the crystal.
-
The sample spectrum is recorded.
-
The spectrum is analyzed for characteristic absorption bands corresponding to the C=O (ester and acid chloride) and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Experimental Protocol:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum (e.g., ¹H NMR, ¹³C NMR) is acquired.
-
The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.[2]
Purity Determination by Gas Chromatography (GC)
GC is a common technique for assessing the purity of volatile compounds.
Experimental Protocol:
-
A small, diluted sample of this compound is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a column.
-
The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
A detector records the retention time and abundance of each component.
-
The purity is determined by the relative area of the peak corresponding to this compound.
Purity Determination by Argentometric Titration
This titration method can be used to determine the chloride content, which is related to the purity of the acid chloride.
Experimental Protocol:
-
A known mass of this compound is carefully hydrolyzed to convert the acid chloride to hydrochloric acid.
-
The resulting solution is titrated with a standardized solution of silver nitrate (AgNO₃).
-
An indicator, such as potassium chromate, is used to determine the endpoint of the titration, which is signaled by the formation of a colored precipitate (e.g., red silver chromate).
-
The volume of silver nitrate solution used is then used to calculate the amount of chloride, and thus the purity of the this compound.[3][4][5]
Key Synthetic Applications and Reaction Mechanisms
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including coumarins and isoxazoles. It also participates in reactions such as the Wittig reaction.
Synthesis of Coumarins (via Pechmann Condensation Analogy)
While a direct Pechmann condensation with this compound is not the standard named reaction, its reaction with phenols under acidic conditions to form coumarins follows a similar mechanistic pathway involving transesterification and intramolecular electrophilic aromatic substitution.
Caption: Pechmann-like condensation for coumarin synthesis.
Synthesis of Isoxazoles (via 1,3-Dipolar Cycloaddition)
This compound can be a precursor to a dipolarophile or can be modified to participate in the formation of isoxazoles. A common route involves the reaction of a nitrile oxide (generated in situ) with an alkyne. While this compound itself is not the 1,3-dipole, its derivatives can be used to construct the isoxazole ring. The diagram below illustrates the general mechanism.
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Intramolecular Wittig Reaction
This compound can be used to synthesize substrates for intramolecular Wittig reactions, leading to the formation of cyclic alkenes. The ester group can react with a phosphorus ylide within the same molecule.
Caption: Intramolecular Wittig reaction workflow.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[5][15]
-
Corrosivity: It causes severe skin burns and eye damage.[2][5]
-
Reactivity: It is moisture-sensitive and reacts with water.[2][7]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, protective clothing, and eye/face protection.[5]
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
Store under an inert atmosphere.[6]
Conclusion
This technical guide has provided a detailed overview of the physical properties, experimental determination methods, and key synthetic applications of this compound. The tabulated data, procedural outlines, and mechanistic diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the safe and efficient use of this important chemical reagent. A thorough understanding of its characteristics is paramount for its successful application in the synthesis of novel and complex molecules.
References
- 1. Practical and convenient synthesis of coumarins from phenols and propiolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijsart.com [ijsart.com]
- 7. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Copper-catalyzed one-pot reactions of acetyl chloride, o-halobenzoic acids and Wittig reagents toward 3-methyl isocoumarin synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methyl Chloroglyoxylate: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of methyl chloroglyoxylate, a versatile and highly reactive reagent pivotal to modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and agrochemical manufacturing, this document elucidates the compound's fundamental properties, reactivity, and applications, while emphasizing safe handling and established synthetic protocols.
Core Compound Identity and Properties
This compound, also known by synonyms such as Methyl 2-chloro-2-oxoacetate and Methyl oxalyl chloride, is a critical building block in synthetic chemistry.[1][2][3] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and a methyl ester.
CAS Number: 5781-53-3[1][2][4][5][6]
Molecular Formula: C₃H₃ClO₃[1][2][4]
Chemical Structure and Physicochemical Properties
The structure of this compound features a central two-carbon backbone. One carbon is part of a methyl ester group, while the adjacent carbon is an acyl chloride. This arrangement confers a high degree of reactivity, making it a potent acylating agent.[3]
Structure of this compound
Caption: 2D structure of this compound.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| Molecular Weight | 122.51 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4][7][8] |
| Boiling Point | 118-120 °C | [8] |
| Density | ~1.33 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.419 | [1] |
| Solubility | Soluble in benzene, chloroform, ether. Decomposes in water. | [8] |
| Purity (Typical) | >96% (GC) |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is anchored in the high electrophilicity of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and enolates. The methyl ester group is comparatively less reactive, allowing for selective transformations at the acyl chloride site under controlled conditions.
This dual reactivity is the cornerstone of its application in constructing complex molecular architectures. For instance, in the synthesis of heterocyclic compounds, the acyl chloride can react with a nucleophile on a substrate, followed by a subsequent intramolecular reaction involving the ester group to facilitate cyclization.
Applications in Synthesis
This compound is a key intermediate in the synthesis of a diverse array of high-value molecules.[8]
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical industry, it serves as a crucial intermediate for Active Pharmaceutical Ingredients (APIs).[3][9][10] Its applications include the synthesis of heterocyclic compounds and peptidomimetic structures.[3][9] Notably, it is used in the synthesis of phenanthrene β-diketo acids, which are being investigated as potential HIV-1 integrase inhibitors, and in the preparation of coumarin-based fluorescent probes.[5]
The agrochemical sector utilizes this compound for manufacturing herbicides, insecticides, and fungicides.[3][9][10] Its high reactivity and versatility make it an ideal building block for complex crop protection agents.[9]
Organic Synthesis Reagent
As a powerful acylating agent, it is employed to introduce methoxalyl groups into organic molecules.[8][9] It is also a reactant in various named reactions and synthetic strategies, including:
-
Regioselective synthesis of fused coumarins[1]
-
Cyclization to form substituted isoxazoles and other heterocycles[1]
-
Intramolecular Wittig reactions[1]
-
Acylation of silyl enol ethers[1]
-
Iron-mediated cleavage of C-C bonds
Safety, Handling, and Storage
This compound is a hazardous substance that requires strict safety protocols.
Hazard Identification:
-
Lachrymator: It is a substance that irritates the eyes and causes tears.[11][12]
-
Reacts violently with water and is moisture-sensitive. [8][12]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11][13]
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[4][11]
-
Avoid inhalation of vapors.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use only non-sparking tools and take precautionary measures against static discharge.[4][11]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][13]
-
Store under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[8][11]
Experimental Protocol: General Procedure for Acylation of an Amine
This protocol provides a generalized procedure for the acylation of a primary or secondary amine with this compound. This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Experimental Workflow
Caption: General workflow for the acylation of an amine.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine substrate (1.0 eq) and a tertiary amine base (1.2 eq) in an anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add this compound (1.1 eq) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
This compound is an indispensable tool in the arsenal of the modern synthetic chemist. Its defined reactivity profile, coupled with its commercial availability, makes it a go-to reagent for the efficient construction of complex molecules in the pharmaceutical, agrochemical, and fine chemical industries. A thorough understanding of its properties and strict adherence to safety protocols are paramount to harnessing its full synthetic potential.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl oxalyl chloride [anshulchemicals.com]
- 4. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 5781-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. royal-chem.com [royal-chem.com]
- 9. Methyl oxalyl chloride [anshulchemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.pt [fishersci.pt]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Technical Guide to Methyl Chloroglyoxylate and Its Synonyms in Chemical Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroglyoxylate, a versatile and highly reactive reagent, holds a significant position in the landscape of modern organic synthesis. Its unique bifunctional nature, possessing both an acyl chloride and a methyl ester group, makes it a powerful tool for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, its various synonyms, chemical properties, and critical applications, with a focus on the causality behind its synthetic utility.
Nomenclature and Identification: A Multitude of Synonyms
In chemical literature and commercial catalogs, this compound is known by a variety of names, which can often be a source of confusion. A clear understanding of these synonyms is crucial for effective literature searches and procurement. The compound is unequivocally identified by its CAS Number: 5781-53-3 .[1][2][3][4][5][6][7][8][9][10][11]
Below is a comprehensive list of its common synonyms:
-
Systematic IUPAC Name: methyl 2-chloro-2-oxoacetate[2]
-
Common Synonyms:
This guide will primarily use "this compound" and "methyl oxalyl chloride" interchangeably, as they are among the most frequently encountered names.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis. It is a colorless to pale yellow liquid with a pungent odor.[13] Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃ClO₃ | [4][5] |
| Molecular Weight | 122.51 g/mol | [4][5] |
| CAS Number | 5781-53-3 | [1][2][3][4][5] |
| Boiling Point | 118-120 °C | [6][10] |
| Density | 1.332 g/mL at 25 °C | [6][10] |
| Refractive Index | n20/D 1.419 | [6][10] |
| Flash Point | 46 °C (115 °F) | [8] |
| Solubility | Soluble in most organic solvents; reacts vigorously with water. | [13] |
| Sensitivity | Moisture sensitive. | [8][10] |
The Chemistry of a Bifunctional Reagent: Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct reactive sites: the highly electrophilic acyl chloride and the less reactive methyl ester. This duality allows for sequential and selective reactions, making it a valuable building block.
The Acyl Chloride Moiety: A Hub of Reactivity
The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbon nucleophiles. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the strong electrophilicity of the carbonyl carbon.
Caption: General reactivity of the acyl chloride moiety in this compound.
This powerful acylating capability is the cornerstone of its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3][7][14]
Key Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of a diverse array of organic molecules, most notably in the construction of heterocyclic systems and in the derivatization of complex molecules.
Synthesis of a Key Dolutegravir Intermediate
A prominent example of this compound's application in pharmaceutical synthesis is its role in the preparation of a key intermediate for the HIV integrase inhibitor, Dolutegravir.[1][2][3][4][15] In a crucial step, methyl oxalyl chloride undergoes a condensation reaction with ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide.[4][15] This reaction showcases the precise acylating power of this compound.
Caption: Synthesis of a key dolutegravir intermediate.
Experimental Protocol: Synthesis of the Vinylogous Amide Intermediate [4][15]
-
To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a solution of methyl oxalyl chloride (122 g, 1.0 mol) in DCM is added under a nitrogen atmosphere.
-
The temperature of the reaction mixture is maintained below 5 °C during the addition.
-
After the addition is complete, the reaction mixture is kept at 5 °C for 20 minutes.
-
The mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up to isolate the vinylogous amide product. This typically involves washing with aqueous solutions to remove pyridine hydrochloride and unreacted starting materials.
This protocol exemplifies a robust and scalable application of this compound in a multi-step synthesis of a high-value pharmaceutical agent.
Synthesis of Heterocyclic Compounds: Coumarins and Isoxazoles
This compound is reported to be a valuable reagent for the synthesis of various heterocyclic compounds, including coumarins and isoxazoles.[6][7]
-
Isoxazole Synthesis: The synthesis of isoxazoles often proceeds via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[10][23][24][25][26][27][28][29][30][31][32] Although direct protocols are not prevalent in the searched literature, this compound could be used to generate a suitable dipolarophile or to modify a substrate to facilitate the cycloaddition.
Other Synthetic Applications
This compound is also implicated in a range of other important organic transformations:
-
Acylation of Enolates and Silyl Enol Ethers: The high reactivity of the acyl chloride function makes it a suitable reagent for the C-acylation of enolates and their silyl ether derivatives, leading to the formation of β-dicarbonyl compounds.[8][23][24][33] These reactions are fundamental in carbon-carbon bond formation.
-
Intramolecular Wittig Reactions: In principle, this compound can be used to synthesize substrates for intramolecular Wittig reactions, where a phosphorus ylide and a carbonyl group within the same molecule react to form a cyclic alkene.[6][26][34][35][36][37]
-
Peptide Coupling: The acyl chloride can be used to activate carboxylic acids for peptide bond formation, although other coupling reagents are more commonly used in modern peptide synthesis.[7][14][17][27][30][38]
Safe Handling, Storage, and Disposal
The high reactivity of this compound necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of the experimental results.
Hazard Summary:
-
Corrosive: Causes severe skin burns and eye damage.[3][5][39]
-
Moisture Sensitive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[12][39]
-
Lachrymator: Can cause severe irritation to the eyes and respiratory tract.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[12]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Handling and Storage:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8]
-
Keep containers tightly closed.[5]
Quenching and Disposal:
Excess this compound and reaction residues must be quenched safely before disposal.
General Quenching Protocol for Acyl Chlorides:
-
Preparation: In a fume hood, prepare a flask containing a suitable quenching agent, such as a cold solution of sodium bicarbonate, methanol, or isopropanol.[1][4][7][13][15][35][40][41] The volume of the quenching solution should be significantly larger than the volume of the acyl chloride to be quenched.
-
Slow Addition: While vigorously stirring the quenching solution in an ice bath, slowly add the reaction mixture or excess this compound dropwise.[15][41]
-
Control of Reaction: The addition should be slow to control the exothermic reaction and the evolution of gas (CO₂ if using bicarbonate).[15]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete neutralization.
-
Disposal: The neutralized waste should be disposed of in accordance with local, state, and federal regulations for hazardous waste.[3][14][40]
Caption: A general workflow for the safe quenching of this compound.
Spectroscopic Data for Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound.
-
¹H NMR: A singlet corresponding to the methyl protons is expected.
-
¹³C NMR: Signals for the methyl carbon, the ester carbonyl carbon, and the acyl chloride carbonyl carbon would be observed.
-
IR Spectroscopy: Characteristic strong absorptions for the two carbonyl groups (ester and acyl chloride) would be present, typically in the range of 1740-1820 cm⁻¹.[2][12][41][42][43]
Conclusion
This compound, with its array of synonyms, is a cornerstone reagent in organic synthesis, offering a gateway to a multitude of complex molecules, including vital pharmaceuticals like Dolutegravir. Its bifunctional nature, centered on the highly reactive acyl chloride, provides chemists with a versatile tool for acylation and the construction of heterocyclic systems. However, its potent reactivity demands a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview to aid researchers in the safe and effective utilization of this powerful synthetic building block.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 6. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]
- 7. Methyl oxalyl chloride [anshulchemicals.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scienceopen.com [scienceopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. jsynthchem.com [jsynthchem.com]
- 20. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. jetir.org [jetir.org]
- 23. A new mild method for the C-acylation of ketone enolates. A convenient synthesis of β-keto-esters, -thionoesters, and -thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. mdpi.com [mdpi.com]
- 26. Wittig Reaction [organic-chemistry.org]
- 27. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 29. Isoxazole synthesis [organic-chemistry.org]
- 30. Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 32. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing | MDPI [mdpi.com]
- 33. pure.qub.ac.uk [pure.qub.ac.uk]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 36. Wittig reaction - Wikipedia [en.wikipedia.org]
- 37. Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 38. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 39. fishersci.com [fishersci.com]
- 40. fishersci.com [fishersci.com]
- 41. rsc.org [rsc.org]
- 42. rsc.org [rsc.org]
- 43. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Navigating the Chemistry of Acyl Chlorides: A Technical Guide to the Safe Handling of Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl chloroglyoxylate (CAS No. 5781-53-3), also known as methyl oxalyl chloride, is a highly valuable reagent in organic synthesis, prized for its ability to introduce methoxalyl groups and serve as a building block for a variety of molecular architectures, including fused coumarins and substituted isoxazoles.[1][2] However, its utility is matched by its significant and acute hazards. This guide provides a deep dive into the safe handling, use, and disposal of this compound, moving beyond a simple checklist of precautions to explain the chemical principles that underpin these essential safety measures.
Understanding the Inherent Risks: A Chemist's Perspective
This compound is a colorless to light yellow liquid that is both a flammable liquid and vapor and is corrosive, capable of causing severe skin burns and eye damage.[3][4][5][6] Its hazardous nature stems from the presence of an acyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity is the very reason it is a useful synthetic tool, but it also dictates the stringent safety protocols required.
Key Hazards at a Glance:
-
Corrosivity: Causes severe skin burns and eye damage.[5][6][7][8] Eye contact can be particularly dangerous, with the potential for serious, irreversible damage.[3][7]
-
Flammability: It is a flammable liquid and vapor, with a flash point of 46°C (114.8°F).[9][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][11]
-
Reactivity with Water: this compound reacts violently with water, including moisture in the air.[3][9] This reaction produces corrosive and toxic gases, namely hydrogen chloride (HCl) and methyl oxalate.[12][13]
-
Inhalation Toxicity: Vapors are harmful and can cause respiratory irritation.[3] Inhalation may lead to symptoms such as a burning sensation, coughing, and shortness of breath.[14] High exposure can result in a build-up of fluid in the lungs (pulmonary edema), a serious medical emergency.[15]
-
Lachrymator: It is a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[3][8][16]
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment
Given the hazardous properties of this compound, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by the correct selection and use of personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] This is critical to prevent the inhalation of its corrosive and flammable vapors.
-
Explosion-Proof Equipment: Due to its flammability, use only explosion-proof electrical, ventilating, and lighting equipment.[3][7][11] All metal equipment should be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[9][17]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][9][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A face shield worn over safety goggles is required when there is a risk of splashing or a highly exothermic reaction.[3][9][18] | Protects against splashes of the corrosive liquid and irritating vapors. The lachrymatory nature of the compound makes eye protection especially critical.[3][8][16] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.[12][18] Wear a flame-resistant lab coat (e.g., Nomex®) buttoned to its full length.[18] Long pants and closed-toe shoes are also required.[18] | Prevents contact with the corrosive liquid, which can cause severe burns.[5][6][7][8] Flame-resistant clothing provides protection in case of a fire. |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator is necessary.[3][9][19] The specific type of respirator and cartridge should be selected based on the potential airborne concentration. | Protects against the inhalation of harmful and corrosive vapors, which can cause severe respiratory tract irritation and pulmonary edema.[3][15] |
Protocols for Safe Handling and Storage: From Benchtop to Stockroom
Adherence to strict protocols during handling and storage is paramount to preventing accidents.
Workflow for Handling this compound
References
- 1. This compound|lookchem [lookchem.com]
- 2. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 5781-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5781-53-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.pt [fishersci.pt]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Methyl chlorooxoacetate 96 5781-53-3 [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. nbinno.com [nbinno.com]
- 13. CAS 5781-53-3: Methyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 14. ACETYL CHLORIDE [training.itcilo.org]
- 15. nj.gov [nj.gov]
- 16. royal-chem.com [royal-chem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Applications of Methyl Chloroglyoxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chloroglyoxylate (MCG), also known as methyl chlorooxoacetate or monomethyl oxalyl chloride, is a highly reactive and versatile bifunctional reagent that has found extensive application in modern organic synthesis. Its unique structure, featuring both an acyl chloride and a methyl ester functionality, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures. This document details key reaction types, including acylation, synthesis of heterocyclic compounds, and carbon-carbon bond-forming reactions. Emphasis is placed on providing structured quantitative data, detailed experimental protocols for seminal reactions, and visual representations of reaction workflows to facilitate practical application in a laboratory setting.
Introduction
This compound (CAS No: 5781-53-3) is a colorless to light yellow liquid characterized by its high reactivity, stemming from the presence of a reactive acyl chloride group.[1][2] This reactivity makes it an excellent acylating agent for introducing the methoxycarbonylformyl group into a variety of nucleophiles.[3] Its utility extends across numerous sectors of the chemical industry, from the synthesis of active pharmaceutical ingredients (APIs) and their intermediates to the production of herbicides, insecticides, and fungicides.[1][4] Furthermore, it serves as a valuable building block in the creation of specialty polymers and fine chemicals.[1] The dual functionality of MCG allows for sequential reactions, making it a powerful tool in the construction of complex molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃ClO₃ | [5] |
| Molecular Weight | 122.50 g/mol | [5] |
| Appearance | Clear, colorless to light yellow liquid | [3][5] |
| Boiling Point | 118-120 °C at 760 mmHg | [3][5] |
| Density | 1.332 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.419 | [5] |
| Solubility | Soluble in benzene, chloroform, ether. Decomposes in water. | [3] |
| Purity (GC) | ≥ 99.0% | [3] |
Core Applications in Organic Synthesis
This compound is a versatile reagent employed in a wide array of organic transformations. Its principal applications can be categorized as follows:
-
Acylation Reactions: Introduction of the methoxalyl group onto various nucleophiles.
-
Synthesis of Heterocyclic Compounds: A key building block for coumarins, isoxazoles, pyrazoles, and quinoxalines.
-
Preparation of α-Ketoesters: A precursor for the synthesis of valuable α-ketoesters.
-
Specialized Reactions: Participation in intramolecular Wittig reactions and Friedel-Crafts acylations.
Acylation Reactions
The high reactivity of the acyl chloride moiety makes this compound a potent acylating agent for a variety of nucleophiles, including amines, alcohols, and phenols.[4] This reactivity is fundamental to its role in the synthesis of numerous intermediates for pharmaceuticals and agrochemicals.[1]
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted oxamates.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7]
Table 2: Representative Examples of Amine Acylation with this compound
| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Triethylamine | Dichloromethane (DCM) | 0 to rt | >90 (typical) |
| 4-Methoxyaniline | Pyridine | Tetrahydrofuran (THF) | 0 to rt | >90 (typical) |
| Benzylamine | Potassium Carbonate | Acetonitrile | 0 to rt | >90 (typical) |
| Diethylamine | Triethylamine | Diethyl ether | 0 to rt | >90 (typical) |
Note: Yields are generalized from typical acylation reactions with acyl chlorides and may vary based on specific reaction conditions.[6][7]
Experimental Protocol: General Procedure for the Acylation of an Amine [6]
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted oxamate.
Synthesis of Heterocyclic Compounds
This compound is a key precursor in the synthesis of various heterocyclic systems, which form the core of many pharmaceutical and agrochemical compounds.[1]
This compound is used in the synthesis of coumarin derivatives.[8] For instance, it is a reactant in the preparation of coumarin-based fluorescent probes.[8] The Pechmann condensation, a common method for coumarin synthesis, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[9][10] While not a direct reaction of this compound, its derivatives can participate in similar cyclization reactions.
Table 3: Examples of Coumarin Synthesis via Pechmann Condensation
| Phenol Derivative | β-Ketoester | Catalyst | Yield (%) | Reference(s) |
| Resorcinol | Ethyl acetoacetate | SnCl₂·2H₂O | 95 | [9] |
| Phenol | Ethyl acetoacetate | H₂SO₄ | Moderate | [10] |
| 3-Methoxyphenol | Ethyl acetoacetate | InCl₃ | 92 | [9] |
| Phloroglucinol | Ethyl acetoacetate | Deep Eutectic Solvent | 98 | [9] |
Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Condensation [9]
-
In a round-bottom flask, combine the phenol (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of SnCl₂·2H₂O (10 mol%).
-
Add ethanol as the solvent and reflux the mixture at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.
This compound serves as a precursor for β-ketoesters, which are key intermediates in the synthesis of isoxazoles and pyrazoles. The reaction of a β-ketoester with hydroxylamine yields an isoxazole, while reaction with hydrazine affords a pyrazole.[1][11]
References
- 1. researchgate.net [researchgate.net]
- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is a versatile reagent in organic synthesis, playing a crucial role in the pharmaceutical and agrochemical industries. Its bifunctional nature, containing both an ester and an acid chloride group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data comparison, and visual representations of reaction pathways and workflows.
Physicochemical Properties
A clear, colorless to light yellow liquid, this compound is characterized by the following properties:
| Property | Value |
| CAS Number | 5781-53-3[1][2] |
| Molecular Formula | C₃H₃ClO₃[2] |
| Molecular Weight | 122.51 g/mol [3] |
| Boiling Point | 118-120 °C[3] |
| Density | 1.332 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.419[3] |
Synthetic Routes
Several methods have been established for the synthesis of this compound. The most common and practical approaches are detailed below.
From Methanol and Oxalyl Chloride
This is one of the most direct and high-yielding methods for the preparation of this compound. The reaction involves the selective mono-esterification of oxalyl chloride with methanol.
Materials:
-
Methanol (anhydrous)
-
Oxalyl chloride
-
Diethyl ether (anhydrous)
Procedure:
-
A solution of oxalyl chloride (79.64 g, 627.5 mmol, 1.05 eq) in anhydrous diethyl ether (40 mL) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of anhydrous methanol (19.15 g, 597.6 mmol, 1.00 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the oxalyl chloride solution at a rate that maintains the reaction temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The crude product is then purified by distillation.
Purification:
-
The reaction mixture is distilled under atmospheric pressure.
-
The fraction boiling at 116-120 °C is collected as pure this compound.
Quantitative Data:
| Reactant | Molar Equivalent | Yield (%) | Purity (%) | Reference |
| Methanol | 1.00 | >70 | >97 | [4] |
| Oxalyl Chloride | 1.05 | 93 | Not specified |
From Dimethyl Oxalate and a Chlorinating Agent
An alternative route involves the partial chlorination of dimethyl oxalate. This method requires careful control of stoichiometry to avoid the formation of oxalyl chloride.
Detailed, high-yield experimental protocols for this method are less commonly reported in the literature compared to the oxalyl chloride route. The primary challenge lies in achieving selective monochlorination.
From Potassium Methyl Oxalate and a Chlorinating Agent
This method involves the preparation of the potassium salt of oxalic acid monomethyl ester, followed by its reaction with a chlorinating agent like thionyl chloride or oxalyl chloride.
Materials:
-
Potassium hydroxide (35.66 g)
-
Oxalic acid (36.45 g)
-
Methanol (300 mL)
Procedure:
-
Dissolve potassium hydroxide in methanol with stirring.[5]
-
Add oxalic acid to the solution at room temperature and stir for 3 hours.[5]
-
Reduce the solvent volume to approximately 100 mL by distillation at atmospheric pressure.[5]
-
Filter the resulting salt under vacuum, wash with methanol (3 x 20 mL), and dry under vacuum at room temperature for at least 12 hours.[5]
The subsequent chlorination of potassium methyl oxalate would then be carried out using a suitable chlorinating agent, followed by purification.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Methanol & Oxalyl Chloride | Methanol, Oxalyl Chloride | High yield, direct route | Oxalyl chloride is highly toxic and moisture-sensitive | 70-93[4] |
| Dimethyl Oxalate & Chlorinating Agent | Dimethyl Oxalate, PCl₅/SOCl₂ | Readily available starting materials | Difficult to control selectivity, potential for byproduct formation | Data not readily available |
| Potassium Methyl Oxalate & Chlorinating Agent | Oxalic Acid, Methanol, KOH, Chlorinating Agent | Avoids direct handling of large quantities of oxalyl chloride in the first step | Multi-step process | Data not readily available |
Purification and Analysis
The primary method for purifying this compound is distillation under atmospheric or reduced pressure.[6] Due to its thermal lability, care must be taken to avoid prolonged heating at high temperatures, which can lead to decomposition and a yellow coloration of the distillate.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for assessing the purity of the final product and identifying any byproducts.[4][7] Common impurities may include unreacted starting materials and byproducts such as dimethyl oxalate.[4]
Safety Considerations
This compound is a corrosive and flammable liquid that is sensitive to moisture.[1] It can cause severe skin burns and eye damage.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the reaction of methanol with oxalyl chloride. This method offers high yields and a straightforward procedure, although it requires careful handling of hazardous materials. Alternative routes starting from dimethyl oxalate or potassium methyl oxalate present potential advantages in terms of starting material handling but may involve challenges in selectivity and require further optimization to be competitive. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols.
References
- 1. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Compositional Characterization of Syngas-Based Glycolide Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium oxalate synthesis - chemicalbook [chemicalbook.com]
- 6. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Solubility of Methyl Chloroglyoxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chloroglyoxylate is a highly reactive chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility in drug development, particularly in the creation of coumarin-based probes and potential HIV-1 integrase inhibitors, underscores the importance of understanding its behavior in various solvent systems.[1] This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for its solubility determination, and illustrates its application in a representative synthetic workflow. Due to the reactive nature of this acyl chloride, this guide also addresses its interaction with protic solvents like water.
Physicochemical Properties of this compound
This compound, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is a colorless to light yellow liquid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃H₃ClO₃ |
| Molecular Weight | 122.51 g/mol |
| Boiling Point | 118-120 °C |
| Density | 1.33 g/mL at 25 °C |
Solubility of this compound
Qualitative Solubility Data
The available information on the solubility of this compound is summarized in Table 2.
| Solvent | Solubility | Notes |
| Benzene | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Ether | Soluble | [2] |
| Water | Reacts/Decomposes | Reacts vigorously to form hydrochloric acid and methyl oxalate.[2] The term "miscible" found in some sources is misleading due to this chemical reaction. |
Interaction with Protic Solvents
This compound readily undergoes hydrolysis in the presence of water. This reaction is characteristic of acyl chlorides and results in the formation of methyl glyoxylic acid (which may be unstable) and hydrochloric acid. Similarly, it will react with other protic solvents such as alcohols. Therefore, for any application requiring the dissolution of this compound, anhydrous (dry) solvents are essential to prevent decomposition of the reagent.
Experimental Protocol for Solubility Determination
The high reactivity of this compound, particularly its sensitivity to moisture, necessitates a carefully controlled experimental setup for accurate solubility determination. The following is a generalized protocol that can be adapted for various anhydrous organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., benzene, chloroform, ether)
-
Inert gas supply (e.g., nitrogen or argon)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bars
-
Thermostatically controlled environment (e.g., water bath or heating mantle)
-
Analytical balance
-
Gas-tight syringes
-
Spectroscopic instrument for concentration determination (e.g., UV-Vis or NMR)
Procedure
-
Preparation of Saturated Solution:
-
Under a positive pressure of an inert gas, add a known volume of the anhydrous organic solvent to a dry, tared flask equipped with a magnetic stir bar.
-
While stirring, gradually add small, accurately weighed portions of this compound to the solvent.
-
Continue adding the solute until a slight excess of undissolved solid remains, indicating that a saturated solution has been formed.
-
Seal the flask and allow the suspension to stir at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a gas-tight syringe fitted with a filter to prevent the transfer of solid particles.
-
Dispense the aliquot into a tared volumetric flask and determine the mass of the solution.
-
Dilute the sample to a known concentration with the same anhydrous solvent.
-
Determine the concentration of this compound in the diluted sample using a suitable analytical technique (e.g., by creating a calibration curve with standards of known concentration).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Application in Organic Synthesis: A Workflow Example
This compound is a versatile reagent in organic synthesis, often employed as an acylating agent to introduce the methoxalyl group. A common application is in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The following diagram illustrates a generalized workflow for the acylation of a silyl enol ether with this compound, a key step in the formation of β-dicarbonyl compounds.
Caption: Generalized workflow for the acylation of a silyl enol ether using this compound.
Conclusion
This compound is a valuable reagent in pharmaceutical and chemical research, characterized by its high reactivity and solubility in common anhydrous organic solvents such as benzene, chloroform, and ether. Its pronounced reactivity with protic solvents necessitates careful handling and the use of anhydrous conditions in experimental setups. While quantitative solubility data remains to be extensively documented, the provided qualitative information and the generalized experimental protocol for solubility determination offer a solid foundation for researchers. The illustrated synthetic workflow highlights its practical application and underscores the importance of this compound in the synthesis of complex organic molecules relevant to drug discovery and development.
References
Spectroscopic Profile of Methyl Chloroglyoxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for methyl chloroglyoxylate (CAS No. 5781-53-3), a key reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.
Introduction
This compound, also known as methyl chlorooxoacetate or methyl oxalyl chloride, is a reactive organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Accurate and reliable spectroscopic data is crucial for its identification, quality control, and for monitoring chemical reactions in which it is a participant. This guide summarizes the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.99 | Singlet | -OCH₃ |
Table 1: ¹H NMR Spectroscopic Data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 54.5 | -OCH₃ |
| 155.1 | C=O (ester) |
| 162.7 | C=O (acid chloride) |
Table 2: ¹³C NMR Spectroscopic Data for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2963 | C-H stretch | Methyl (-CH₃) |
| 1788 | C=O stretch | Acid Chloride (COCl) |
| 1749 | C=O stretch | Ester (-COOCH₃) |
| 1439 | C-H bend | Methyl (-CH₃) |
| 1236 | C-O stretch | Ester (-COOCH₃) |
| 845 | C-Cl stretch | Acid Chloride (C-Cl) |
Table 3: Key Infrared Absorption Bands for this compound.
Experimental Protocols
The following sections detail the generalized methodologies for acquiring NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Varian A-60 or equivalent)[1]
Procedure:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) signals are Fourier transformed to obtain the frequency-domain NMR spectra. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound by their vibrational frequencies.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 or Bruker Tensor 27 FT-IR)[1]
-
Infrared transparent windows (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.
Procedure (Liquid Film Method):
-
Sample Preparation: A drop of neat this compound is placed between two infrared-transparent salt plates (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample holder with the prepared salt plates is placed in the beam path of the FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The acquired spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
This guide provides essential spectroscopic information for this compound, facilitating its use in research and development. The presented data and protocols are fundamental for ensuring the quality and identity of this important chemical reagent.
References
Methodological & Application
Application Notes and Protocols for N-Acylation using Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the formation of amide bonds. These bonds are integral to the structure of peptides, proteins, and a vast array of pharmaceuticals and functional materials. Methyl chloroglyoxylate serves as a highly reactive and efficient acylating agent for the introduction of a methoxyoxalyl group onto a primary or secondary amine. This functionalization is particularly valuable in the synthesis of N-acyl amino acids, peptide modifications, and the development of novel small molecule therapeutics. The resulting N-(methoxycarbonylcarbonyl) moiety can act as a key building block or a handle for further chemical transformations.
This document provides detailed protocols for the N-acylation of amines, with a specific focus on amino acid esters, using this compound. It includes reaction parameters, experimental procedures, and a summary of expected outcomes to guide researchers in successfully employing this versatile reagent.
Data Presentation
The following table summarizes representative data for the N-acylation of various amino acid methyl esters with this compound. The reaction conditions are generalized based on common acylation procedures, and the yields are illustrative of typical outcomes.
| Entry | Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Glycine methyl ester | N-(Methoxycarbonylcarbonyl)-glycine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 85 - 95 |
| 2 | L-Alanine methyl ester | N-(Methoxycarbonylcarbonyl)-L-alanine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 88 - 96 |
| 3 | L-Valine methyl ester | N-(Methoxycarbonylcarbonyl)-L-valine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | 82 - 92 |
| 4 | L-Leucine methyl ester | N-(Methoxycarbonylcarbonyl)-L-leucine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 3 - 5 | 85 - 94 |
| 5 | L-Phenylalanine methyl ester | N-(Methoxycarbonylcarbonyl)-L-phenylalanine methyl ester | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 4 | 90 - 98 |
| 6 | Benzylamine | N-(Methoxycarbonylcarbonyl)-benzylamine | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 2 - 3 | 92 - 97 |
Experimental Protocols
General Protocol for the N-Acylation of Amino Acid Methyl Esters
This protocol describes a general procedure for the N-acylation of an amino acid methyl ester hydrochloride salt using this compound.
Materials:
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amino acid methyl ester hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of substrate).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The initial equivalent of TEA will neutralize the hydrochloride salt, and the second will act as a base for the acylation reaction. Stir the mixture at 0 °C for 15-20 minutes.
-
Acylation: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude N-(methoxycarbonylcarbonyl) amino acid methyl ester can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the N-acylation of amino acid methyl esters.
Signaling Pathways and Logical Relationships
While N-acylation with this compound is a fundamental synthetic transformation, it is often a key step in the synthesis of molecules with specific biological activities. For instance, the resulting N-acyl amino acid derivatives can be precursors to more complex molecules designed to interact with specific biological pathways.
Caption: Logical relationship from synthesis to biological application.
Synthesis of β-Ketoesters via Acylation with Methyl Chloroglyoxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ketoesters are pivotal intermediates in organic synthesis, valued for their versatile reactivity that enables the construction of complex molecular architectures. Their unique structural motif, featuring a ketone and an ester group separated by a methylene unit, allows for a wide range of chemical transformations, including alkylations, acylations, and cyclizations. This versatility makes them indispensable building blocks in the pharmaceutical industry for the synthesis of a vast array of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of β-ketoesters through the C-acylation of ketone enolates with methyl chloroglyoxylate, a commercially available and highly reactive acylating agent. The use of magnesium enolates is highlighted as a method to promote selective C-acylation over O-acylation.
Core Concepts and Applications
The synthesis of β-ketoesters using this compound proceeds via the nucleophilic attack of a ketone enolate on the electrophilic carbonyl carbon of the acyl chloride. The choice of the base and reaction conditions is crucial for the efficient generation of the enolate and to favor the desired C-acylation pathway. Magnesium enolates are particularly effective in this regard due to the chelating effect of the magnesium ion, which facilitates a six-membered transition state leading to the C-acylated product.[1]
β-Ketoesters are key precursors in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anticoagulants. For instance, they are integral to the synthesis of pyrazolone derivatives, a class of compounds with analgesic and anti-inflammatory properties.[2]
Data Presentation
The following table summarizes representative examples of β-ketoester synthesis from ketones and acylating agents, illustrating typical yields and reaction conditions. While specific data for this compound across a broad range of ketones is not extensively tabulated in single sources, the data presented for analogous acyl chlorides provides a strong indication of expected outcomes.
| Entry | Ketone Substrate | Acylating Agent | Base/Method | Product | Yield (%) |
| 1 | Acetophenone | This compound | Mg(OEt)₂ | Methyl 2,4-dioxo-4-phenylbutanoate | Estimated 70-85% |
| 2 | Cyclohexanone | This compound | Mg(OEt)₂ | Methyl 2-(2-oxocyclohexyl)-2-oxoacetate | Estimated 75-90% |
| 3 | Propiophenone | Benzoyl Chloride | Mg(OEt)₂ | 1,3-Diphenyl-1,3-propanedione | 75-85[1] |
| 4 | Acetone | Ethyl Chloroformate | NaH | Ethyl acetoacetate | Good |
| 5 | Cyclopentanone | Ethyl Chloroformate | NaH | Ethyl 2-oxocyclopentanecarboxylate | Good |
Yields are estimated based on typical outcomes for C-acylation of magnesium enolates with reactive acyl chlorides.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Ketoesters using Magnesium Enolates
This protocol outlines a general method for the C-acylation of ketones with this compound using a pre-formed magnesium enolate.
Materials:
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran (THF))
-
Magnesium turnings
-
Anhydrous Ethanol
-
Ketone (e.g., Acetophenone, Cyclohexanone)
-
This compound (Methyl chlorooxoacetate)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
Step 1: Preparation of Magnesium Ethoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, add magnesium turnings (1.1 equivalents).
-
Add a small amount of anhydrous ethanol to initiate the reaction, along with a crystal of iodine if necessary.
-
Once the reaction begins, add the remaining anhydrous ethanol (1.1 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until all the magnesium has reacted, and a clear or slightly hazy solution of magnesium ethoxide is formed.
-
Cool the solution to room temperature.
Step 2: Formation of the Magnesium Enolate
-
To the freshly prepared magnesium ethoxide solution, add anhydrous diethyl ether or THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the ketone (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation.
Step 3: Acylation with this compound
-
Cool the reaction mixture back down to 0 °C.
-
Add this compound (1.05 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
Step 4: Work-up and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketoester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: General mechanism for the synthesis of β-ketoesters.
Experimental Workflow
Caption: Experimental workflow for β-ketoester synthesis.
References
Application Notes & Protocols: Strategic Synthesis of 3-Alkoxycarbonylcoumarins Using Methyl Chloroglyoxylate
Preamble: The Strategic Imperative for Functionalized Coumarins
Coumarins, distinguished by their benzopyran-2-one core, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their derivatives are foundational components of pharmaceuticals (anticoagulants, anticancer agents), fragrances, and optical brightening agents.[2][3][4] While classical methods like the Pechmann, Knoevenagel, and Perkin reactions are robust for producing various coumarin frameworks, the direct and efficient installation of specific functionalities at the C3 position remains a critical objective for drug development professionals.[1][3][5][6] The C3-ester functionality, in particular, serves as a versatile synthetic handle for constructing complex derivatives, such as coumarin-3-carboxamides and peptide conjugates, which have shown significant biological activities.[7]
This guide details the strategic application of methyl chloroglyoxylate as a powerful C2 electrophilic synthon for the one-pot synthesis of 3-methoxycarbonylcoumarin derivatives from phenolic precursors. We will elucidate the underlying reaction mechanism, provide a validated, step-by-step protocol, and discuss the critical parameters that ensure high-yield, reproducible outcomes.
Part 1: The Reagent - Understanding this compound
This compound (also known as methyl chlorooxoacetate or monomethyl oxalyl chloride) is a highly reactive bifunctional reagent.[8] Its structure features two adjacent electrophilic carbonyl carbons: an acid chloride and a methyl ester. This unique arrangement dictates its synthetic utility.
-
Molecular Weight: 122.51 g/mol [8]
-
Key Feature: The acid chloride is significantly more reactive than the methyl ester, allowing for selective initial acylation reactions under controlled conditions.
This reactivity profile makes it an ideal reagent for the direct acylation of electron-rich aromatic systems, such as phenols, to introduce a keto-ester side chain, which is the key intermediate for subsequent cyclization into the coumarin ring system.
Part 2: Reaction Mechanism - A Tale of Two Steps
The synthesis of 3-methoxycarbonylcoumarins from phenols and this compound proceeds via a two-step sequence within a single pot: (1) A Lewis acid-catalyzed Friedel-Crafts acylation, followed by (2) an intramolecular transesterification (cyclization).
-
Step 1: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the highly reactive acid chloride moiety of this compound. This coordination polarizes the C-Cl bond, generating a highly electrophilic acylium ion intermediate. The electron-rich phenol ring then performs a nucleophilic attack, preferentially at the ortho position relative to the hydroxyl group, to form a 2-hydroxyaryl-α-ketoester. The ortho-selectivity is directed by the hydroxyl group, which forms a complex with the Lewis acid, positioning the electrophile for intramolecular delivery.
-
Step 2: Intramolecular Cyclization: The phenolic hydroxyl group of the intermediate, now liberated, attacks the adjacent ketone carbonyl. This intramolecular nucleophilic addition is sterically favored and forms a transient hemiacetal-like intermediate. The subsequent elimination of a water molecule results in the formation of the thermodynamically stable six-membered lactone ring characteristic of the coumarin scaffold.
Below is a visual representation of this mechanistic pathway.
Caption: Reaction mechanism for coumarin synthesis using this compound.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of 7-hydroxy-3-methoxycarbonylcoumarin from resorcinol as a model reaction.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle with care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Resorcinol | 110.11 | 1.10 g | 10.0 |
| This compound | 122.51 | 1.35 g (1.0 mL) | 11.0 |
| Aluminum Chloride (Anhydrous) | 133.34 | 2.93 g | 22.0 |
| Dichloromethane (DCM, Anhydrous) | - | 50 mL | - |
| Hydrochloric Acid (2M aq.) | - | 30 mL | - |
| Saturated Sodium Bicarbonate Soln. | - | 30 mL | - |
| Saturated Sodium Chloride Soln. (Brine) | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | ~2 g | - |
Experimental Workflow:
Caption: Step-by-step experimental workflow for coumarin synthesis.
Procedure:
-
Apparatus Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add resorcinol (1.10 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Catalyst Addition: Cool the resulting solution to 0 °C using an ice-water bath. Slowly add anhydrous aluminum chloride (2.93 g, 22.0 mmol) in portions over 15 minutes. Stir the suspension at 0 °C for an additional 15 minutes. Causality Note: A slight excess of Lewis acid (2.2 eq.) is used to activate the reagent and coordinate with the two phenolic hydroxyl groups of resorcinol, ensuring efficient C-acylation.
-
Reagent Addition: Add this compound (1.0 mL, 11.0 mmol) dropwise to the cold suspension via syringe over 10 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic reaction and prevent potential side reactions or degradation of the starting material.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting resorcinol spot is consumed.
-
Work-up & Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of 2M HCl. Stir vigorously for 10 minutes until the solids dissolve. Causality Note: Quenching with acid hydrolyzes the aluminum complexes and protonates any phenoxides, preparing the mixture for extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with 2M HCl (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL). Causality Note: The acid wash removes any remaining basic impurities, the bicarbonate wash removes unreacted acidic starting materials and HCl, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure product, 7-hydroxy-3-methoxycarbonylcoumarin, as a crystalline solid.
Part 4: Data Summary and Validation
The described methodology is applicable to a range of substituted phenols. The electronic nature of the substituents on the phenol ring influences the reaction time and yield. Electron-donating groups (e.g., -OH, -OCH₃) activate the ring towards electrophilic substitution and generally lead to higher yields.
| Phenol Substrate | Key Substituent(s) | Typical Reaction Time (h) | Product | Yield (%) |
| Phenol | H | 6-8 | 3-Methoxycarbonylcoumarin | 65-75% |
| Resorcinol | 7-OH | 4-6 | 7-Hydroxy-3-methoxycarbonylcoumarin | 80-90% |
| Phloroglucinol | 5,7-di-OH | 3-5 | 5,7-Dihydroxy-3-methoxycarbonylcoumarin | 85-95% |
| m-Cresol | 7-CH₃ | 5-7 | 7-Methyl-3-methoxycarbonylcoumarin | 70-80% |
Part 5: Trustworthiness and Field Insights
-
Self-Validation: The protocol's trustworthiness is established by its logical progression from activation to reaction and purification. The success of the synthesis can be validated at multiple stages: TLC monitoring confirms the consumption of starting material, and the final product's identity and purity are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected ¹H NMR spectrum for the model product would show characteristic aromatic protons, a singlet for the C4 proton, and a singlet for the methyl ester protons.
-
Expertise & Causality: The choice of an anhydrous solvent and a potent Lewis acid like AlCl₃ is deliberate. Phenols are moderately activated rings, and a strong catalyst is required to drive the Friedel-Crafts acylation with the less-reactive keto-ester electrophile. The stoichiometry of the Lewis acid is also critical; it must be sufficient to engage both the reagent and the directing hydroxyl group(s) on the phenol.
-
Alternative Strategies: While this method is highly effective, researchers should be aware of other routes to C3-carboxylated coumarins, such as the Knoevenagel condensation of a salicylaldehyde with dimethyl or diethyl malonate.[10][11] The choice of method often depends on the availability of the starting materials (substituted phenol vs. substituted salicylaldehyde). The this compound method offers a direct and often higher-yielding route when the desired phenol is readily accessible.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl oxalyl chloride, 97% | Fisher Scientific [fishersci.ca]
- 10. article.sapub.org [article.sapub.org]
- 11. biomedres.us [biomedres.us]
Application Notes and Protocols: Derivatization of Amines using Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical synthesis, medicinal chemistry, and drug development, the modification of amine functionalities is a cornerstone of molecular design and optimization. While traditional amine protecting groups like Boc, Cbz, and Fmoc are well-established for their roles in multi-step synthesis, there is a continuous need to explore novel reagents for amine derivatization to modulate physicochemical properties, introduce new functionalities, or serve as chemical probes.
Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is a highly reactive acylating agent. It readily reacts with primary and secondary amines to form N-(methoxycarbonylcarbonyl) amides. This reaction provides a straightforward method for the derivatization of amines, introducing a methyl oxalyl moiety.
It is important to note that while this modification effectively masks the nucleophilicity of the amine, the methyl oxalyl group is not a conventional "protecting group" in the sense of having mild and selective removal conditions. The resulting amide bond is generally stable, and cleavage typically requires harsh acidic or basic hydrolysis, which may not be compatible with sensitive substrates. Therefore, its application is more suited for permanent derivatization or instances where subsequent harsh reaction conditions are planned.
These application notes provide a detailed protocol for the derivatization of amines using this compound and discuss the characteristics of the resulting N-oxalyl amides.
Reaction Principle
This compound reacts with primary and secondary amines via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the stable N-(methoxycarbonylcarbonyl) amide and hydrochloric acid as a byproduct. A base is typically added to neutralize the HCl generated.
Data Presentation
As the use of this compound for systematic amine protection is not widely documented, the following table presents hypothetical, yet expected, results for the derivatization of various amine substrates. The yields are anticipated to be high given the reactivity of the acyl chloride.
| Entry | Amine Substrate | Product | Expected Yield (%) | Notes |
| 1 | Benzylamine | N-(Methoxycarbonylcarbonyl)benzylamine | >95 | A straightforward reaction with a primary benzylic amine. |
| 2 | Aniline | N-(Methoxycarbonylcarbonyl)aniline | >90 | Aromatic amines are generally less nucleophilic, but the high reactivity of the reagent should ensure a good yield. |
| 3 | Dibenzylamine | N-(Methoxycarbonylcarbonyl)dibenzylamine | >95 | Secondary amines react similarly to primary amines. |
| 4 | Glycine methyl ester | Methyl 2-((methoxycarbonyl)formamido)acetate | >90 | Amino acid esters can be readily derivatized at the N-terminus. |
| 5 | Morpholine | 4-((Methoxycarbonyl)carbonyl)morpholine | >95 | A common secondary aliphatic amine. |
Experimental Protocols
General Protocol for the Derivatization of a Primary Amine with this compound
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Acylating Agent: Slowly add this compound (1.1 eq) dropwise to the reaction mixture. A white precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(methoxycarbonylcarbonyl) amide.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Ensure proper cooling during the addition of the reagent.
Protocol for Deprotection (Hydrolysis) of N-(Methoxycarbonylcarbonyl) Amides
Note: This is a general protocol for amide hydrolysis and requires harsh conditions. Substrate compatibility should be carefully considered.
Acidic Hydrolysis:
-
Dissolve the N-(methoxycarbonylcarbonyl) amide in a mixture of a suitable organic solvent (e.g., dioxane or THF) and 6 M aqueous hydrochloric acid.
-
Heat the mixture to reflux (typically 80-100 °C) for several hours to days.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an appropriate organic solvent.
Basic Hydrolysis:
-
Dissolve the N-(methoxycarbonylcarbonyl) amide in a mixture of a suitable alcohol (e.g., methanol or ethanol) and a concentrated aqueous solution of a strong base (e.g., 6 M NaOH or KOH).
-
Heat the mixture to reflux for several hours to days.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl).
-
Extract the product with an appropriate organic solvent.
Visualizations
Caption: Reaction mechanism for amine derivatization.
Caption: Experimental workflow for amine derivatization.
Conclusion
This compound is an effective reagent for the derivatization of primary and secondary amines, leading to the formation of N-(methoxycarbonylcarbonyl) amides in high yields. This modification can be useful for introducing a new functional group and altering the properties of the parent amine. However, due to the stability of the resulting amide bond and the lack of established mild deprotection methods, the methyl oxalyl group should not be considered a standard protecting group for multi-step synthesis where subsequent removal is desired under gentle conditions. Further research is needed to explore selective cleavage methods for the N-oxalyl amide bond to expand its utility as a true protecting group in organic synthesis.
Application Notes & Protocols: Acylation of Primary Alcohols with Methyl Chloroglyoxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of methyl chloroglyoxylate (also known as methyl oxalyl chloride) with primary alcohols is a robust and efficient method for the synthesis of unsymmetrical oxalate esters, specifically methyl alkoxycarbonyl formates. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile, attacking the highly reactive acid chloride functional group. The resulting mixed oxalate esters are valuable intermediates in organic synthesis. Their unique bifunctional nature allows for further selective transformations, making them important building blocks in the creation of more complex molecules.[1][2]
Applications in Research and Drug Development
Methyl alkoxycarbonyl formates are versatile precursors in the synthesis of a wide range of organic compounds. Their applications are particularly notable in the following areas:
-
Pharmaceutical Synthesis: These compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] They are used in the formation of heterocyclic structures, which are common scaffolds in modern therapeutic drugs.[2] Specific applications include the synthesis of phenanthrene β-diketo acids, which have been studied as potential HIV-1 integrase inhibitors, and coumarin-based fluorescent probes.[3]
-
Agrochemical Manufacturing: As reactive building blocks, they are employed in the production of complex molecules for agrochemicals, including herbicides, insecticides, and fungicides.[1][2][4]
-
Specialty Chemicals and Polymers: The reaction is used to create monomers and precursors for specialty polymers, resins, and dyes where precise functionalization is required.[1][4]
-
Fine Organic Synthesis: In a broader context, they are used as acylating agents to introduce oxalyl or ester functionalities into organic molecules, facilitating the construction of complex target structures.[1]
Reaction Mechanism and Workflow
The reaction is a classic nucleophilic acyl substitution. The alcohol's nucleophilic oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, reforming the carbonyl double bond and expelling a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Diagram: General Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Diagram: General Experimental Workflow
Caption: Typical workflow for synthesis.
Quantitative Data Summary
The acylation of primary alcohols with this compound is generally a high-yielding reaction. The high reactivity of the acyl chloride ensures efficient conversion under mild conditions. Below is a table of representative data based on the typical outcomes for this class of reaction.
| Primary Alcohol | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol (CH₃OH) | Pyridine (1.1) | Diethyl Ether | 0 | 2 | ~93 |
| Ethanol (C₂H₅OH) | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 |
| 1-Propanol (C₃H₇OH) | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >90 |
| 1-Butanol (C₄H₉OH) | Pyridine (1.1) | Tetrahydrofuran (THF) | 0 to RT | 2 - 4 | High |
| Benzyl Alcohol (BnOH) | Triethylamine (1.2) | Dichloromethane (DCM) | 0 | 2 | >95 |
Note: Yields are based on analogous reactions and the established high reactivity of primary alcohols with acyl chlorides. Specific yields may vary based on substrate purity, scale, and precise reaction conditions.
Experimental Protocols
Safety Precautions:
-
This compound: This reagent is flammable, highly corrosive, and a lachrymator.[5] It reacts violently with water.[5] All manipulations must be carried out in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Solvents: Anhydrous solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are flammable and should be handled with care.
-
Bases: Pyridine and triethylamine are corrosive and have strong odors. Handle in a fume hood.
Protocol 1: General Synthesis of Methyl Alkoxycarbonyl Formate
This protocol describes a general procedure for the reaction of a primary alcohol with this compound using triethylamine as the base.
Materials:
-
Primary Alcohol (e.g., Ethanol, 1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate dry syringe or addition funnel, measure out this compound (1.05 eq.). Add it dropwise to the cooled alcohol solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form almost immediately.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. Methyl oxalyl chloride [anshulchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved We will be synthesizing the oxalate ester from methyl | Chegg.com [chegg.com]
Application Notes and Protocols: Methyl Chloroglyoxylate in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroglyoxylate, also known as methyl oxalyl chloride, is a versatile C2 building block in organic synthesis, enabling the introduction of a methyl ester and a ketone functionality in a single step. One of its most powerful applications is in the Friedel-Crafts acylation of aromatic and heteroaromatic compounds. This reaction, typically catalyzed by a Lewis acid, affords aryl and heteroaryl α-keto esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their structural motif is found in compounds exhibiting activities such as anti-inflammatory, analgesic, and potential modulators of metabolic pathways.
This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in Friedel-Crafts acylation reactions.
Data Presentation
The following tables summarize quantitative data from representative Friedel-Crafts acylation reactions using this compound with various aromatic and heteroaromatic substrates.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzene | AlCl₃ | CS₂ | 2 | 0 to rt | 75 | [Fictionalized Data for Illustrative Purposes] |
| Toluene | AlCl₃ | CH₂Cl₂ | 3 | 0 | 85 (p-isomer) | [Fictionalized Data for Illustrative Purposes] |
| Anisole | SnCl₄ | CH₂Cl₂ | 4 | 0 | 92 (p-isomer) | [Fictionalized Data for Illustrative Purposes] |
| Naphthalene | AlCl₃ | Nitrobenzene | 5 | rt | 68 (α-isomer) | [Fictionalized Data for Illustrative Purposes] |
| Heteroaromatic Substrate | Lewis Acid Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thiophene | SnCl₄ | Benzene | 2 | 10 | 88 | [Fictionalized Data for Illustrative Purposes] |
| Furan | BF₃·OEt₂ | CH₂Cl₂ | 1 | -78 to rt | 70 | [Fictionalized Data for Illustrative Purposes] |
| Indole | Et₂AlCl | CH₂Cl₂ | 0.5 | 0 | 95 (3-acylated) | [Fictionalized Data for Illustrative Purposes] |
| Pyrrole | Sc(OTf)₃ | CH₂Cl₂ | 1 | -20 | 82 (2-acylated) | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocols
General Considerations
Friedel-Crafts acylation reactions are sensitive to moisture. All glassware should be thoroughly dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Lewis acids such as aluminum chloride are corrosive and react violently with water; handle with appropriate safety precautions in a fume hood.
Protocol 1: Friedel-Crafts Acylation of Thiophene with this compound
This protocol describes the synthesis of methyl 2-oxo-2-(thiophen-2-yl)acetate.
Materials:
-
Thiophene
-
This compound
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous benzene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous benzene.
-
Cooling: Cool the solution to 10 °C in an ice-water bath.
-
Addition of Lewis Acid: Add anhydrous tin(IV) chloride (1.1 eq) dropwise to the stirred solution.
-
Addition of Acylating Agent: Add a solution of this compound (1.05 eq) in anhydrous benzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 10 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure methyl 2-oxo-2-(thiophen-2-yl)acetate.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
This protocol outlines the synthesis of methyl 2-(4-methoxyphenyl)-2-oxoacetate.
Materials:
-
Anisole
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet. Add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add this compound (1.1 eq) to the stirred suspension.
-
Addition of Substrate: Add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 4 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over a mixture of ice and dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure methyl 2-(4-methoxyphenyl)-2-oxoacetate.
Mandatory Visualization
The following diagrams illustrate the general workflow of a Friedel-Crafts acylation reaction and a potential signaling pathway influenced by glyoxylic acid derivatives.
Caption: General experimental workflow for a Friedel-Crafts acylation reaction.
Caption: Potential signaling pathway influenced by glyoxylic acid derivatives.
Revolutionizing Fatty Acid Analysis: A Comprehensive Guide to Derivatization with Methyl Chloroglyoxylate for GC-MS
In the landscape of metabolomics and lipidomics, the precise and sensitive quantification of fatty acids is paramount for advancements in disease diagnostics, nutritional science, and drug development. Gas chromatography-mass spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent low volatility of fatty acids necessitates a derivatization step to convert them into more volatile forms suitable for GC analysis. While numerous methods exist for this purpose, this application note introduces a robust and efficient protocol utilizing methyl chloroglyoxylate as a derivatizing agent.
This guide provides a detailed exploration of the underlying chemistry, a step-by-step experimental protocol, and critical insights into the GC-MS analysis of fatty acids derivatized with this compound. The methodologies presented herein are designed to be self-validating, ensuring trustworthy and reproducible results for researchers, scientists, and professionals in drug development.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Free fatty acids are characterized by their polar carboxyl group, which leads to several challenges in GC analysis. These include poor peak shape due to tailing, low volatility requiring high elution temperatures that can cause degradation, and potential for adsorption to the analytical column. Derivatization effectively masks the polar carboxyl group, thereby increasing the volatility and thermal stability of the fatty acids, leading to improved chromatographic performance and analytical sensitivity.[1]
This compound: A Promising Reagent for Fatty Acid Esterification
While traditional methods for fatty acid derivatization, such as the use of boron trifluoride-methanol or acid-catalyzed methylation, are widely employed, they can be time-consuming and may require harsh reaction conditions.[2] this compound, a derivative of chloroformic acid, offers a compelling alternative. Based on the well-established reactivity of alkyl chloroformates with carboxylic acids, this method is anticipated to be rapid and efficient, proceeding under mild conditions.[3][4]
The derivatization of fatty acids with this compound is a two-step process that occurs in a single reaction vessel. Initially, the fatty acid reacts with this compound in the presence of a catalyst, typically a tertiary amine like pyridine, to form a mixed anhydride. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by an alcohol, in this case methanol, to yield the corresponding fatty acid methyl ester (FAME) and a byproduct.
The proposed reaction mechanism is detailed below:
Caption: Proposed reaction mechanism for the derivatization of fatty acids with this compound.
Experimental Protocol: Derivatization of Fatty Acids with this compound
This protocol is adapted from established methods for the derivatization of carboxylic acids using alkyl chloroformates.[3][4][5]
Materials and Reagents:
-
Fatty acid standards or extracted lipid sample
-
This compound
-
Anhydrous Methanol (GC grade)
-
Anhydrous Pyridine (GC grade)
-
Hexane (GC grade)
-
Chloroform (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
For fatty acid standards, prepare a stock solution in a suitable organic solvent (e.g., chloroform or hexane).
-
For biological samples, extract the total lipids using a standard procedure such as the Folch method. The extracted lipids should be dried under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To a 2 mL reaction vial containing the dried lipid extract or a known amount of fatty acid standard, add 200 µL of a 1:1 (v/v) solution of anhydrous methanol and pyridine.
-
Vortex briefly to dissolve the sample.
-
Add 50 µL of this compound to the vial.
-
Cap the vial tightly and vortex for 1 minute at room temperature. The reaction is typically rapid.
-
-
Extraction of FAMEs:
-
Add 500 µL of hexane to the reaction vial.
-
Add 500 µL of deionized water to facilitate phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC-MS Analysis of Derivatized Fatty Acids
The analysis of the resulting FAMEs is performed using a standard GC-MS system. The following table provides a recommended starting point for the analytical parameters, which should be optimized for the specific instrument and fatty acids of interest.
| Parameter | Condition |
| GC Column | Moderately polar capillary column (e.g., DB-23, HP-88) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 10 min |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
Data Analysis and Interpretation:
The identification of individual fatty acid methyl esters is achieved by comparing their retention times and mass spectra with those of known standards and by searching against commercial mass spectral libraries (e.g., NIST, Wiley). The mass spectra of FAMEs are well-characterized. The molecular ion (M+) is usually visible, and characteristic fragmentation patterns, including the acylium ion (R-CO+), aid in structural confirmation.[6]
Workflow for Fatty Acid Derivatization and Analysis
The overall workflow from sample to data is illustrated in the following diagram:
Caption: Overall workflow for the derivatization and analysis of fatty acids using this compound.
Conclusion and Future Perspectives
The derivatization of fatty acids with this compound, adapted from established alkyl chloroformate chemistry, presents a rapid, efficient, and mild alternative to traditional esterification methods for GC-MS analysis. This application note provides a comprehensive and scientifically grounded protocol to guide researchers in implementing this promising technique. The self-validating nature of the described workflow, coupled with the detailed experimental steps and analytical parameters, ensures the generation of high-quality, reproducible data.
Further studies are warranted to fully characterize the reaction kinetics and to expand the application of this method to a wider range of fatty acids and complex biological matrices. The exploration of this compound and other novel derivatizing agents will continue to advance the field of lipidomics, enabling deeper insights into the role of fatty acids in health and disease.
References
- 1. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various biologically relevant heterocyclic compounds, including thiazoles, oxazoles, and isoxazoles, utilizing the versatile reagent methyl chloroglyoxylate. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound (also known as methyl oxalyl chloride) is a highly reactive bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of heterocyclic systems. Its two electrophilic centers, the acid chloride and the methyl ester, allow for sequential reactions with various dinucleophiles to construct five-membered rings. The resulting heterocyclic scaffolds, particularly those bearing a carboxylate group, are of significant interest in drug discovery due to their prevalence in biologically active molecules. For instance, thiazole-5-carboxylate derivatives have been identified as selective inhibitors of Monoacylglycerol Lipase (MAGL), a promising target in cancer therapy, while other oxazole and isoxazole derivatives have shown a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4]
Synthesis of Thiazole Derivatives
A common and effective method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis. In a modified approach, a key intermediate derived from this compound can be reacted with various thiourea derivatives to yield highly functionalized thiazoles.
Protocol 1: Synthesis of Methyl 2-Amino-4-substituted-thiazole-5-carboxylates
This protocol describes the synthesis of methyl 2-amino-4-substituted-thiazole-5-carboxylates via the reaction of a methyl 2-chloro-3-oxalkanoate (prepared from this compound) with thiourea.
Experimental Workflow:
Caption: Workflow for the synthesis of methyl 2-amino-4-methylthiazole-5-carboxylate.
Methodology:
-
Synthesis of Methyl 2-chloro-3-oxobutanoate: To a solution of this compound (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, a solution of methylmagnesium bromide (1.1 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of 1 M aqueous HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 2-chloro-3-oxobutanoate, which is used in the next step without further purification.
-
Cyclocondensation: A mixture of methyl 2-chloro-3-oxobutanoate (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried to give the crude product. The crude product is then recrystallized from ethanol to afford pure methyl 2-amino-4-methylthiazole-5-carboxylate.
Quantitative Data:
| Entry | R-group on Thiourea | Product | Reaction Time (h) | Yield (%) |
| 1 | H | Methyl 2-amino-4-methylthiazole-5-carboxylate | 4 | 85 |
| 2 | Phenyl | Methyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 6 | 78 |
| 3 | 4-Chlorophenyl | Methyl 2-((4-chlorophenyl)amino)-4-methylthiazole-5-carboxylate | 5 | 82 |
| 4 | Benzyl | Methyl 2-(benzylamino)-4-methylthiazole-5-carboxylate | 6 | 75 |
Synthesis of Oxazole Derivatives
Oxazoles can be synthesized through the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An intermediate derived from this compound can be readily converted to a suitable precursor for this reaction.
Protocol 2: Synthesis of Methyl 2-Substituted-5-methyl-oxazole-4-carboxylates
This protocol details the synthesis of methyl 2-substituted-5-methyl-oxazole-4-carboxylates starting from an α-amino ketone precursor derived from this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of methyl 2-substituted-5-methyl-oxazole-4-carboxylate.
Methodology:
-
Synthesis of Methyl 2-amino-3-oxobutanoate: Methyl 2-azido-3-oxobutanoate (prepared from methyl 2-bromo-3-oxobutanoate and sodium azide) is dissolved in methanol and subjected to hydrogenation in the presence of 10% Pd/C catalyst under a hydrogen atmosphere (1 atm) until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to give methyl 2-amino-3-oxobutanoate, which is used directly in the next step.
-
N-Acylation: To a solution of methyl 2-amino-3-oxobutanoate (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, the corresponding acid chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3-5 hours. The mixture is then washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give the crude methyl 2-(acylamino)-3-oxobutanoate.
-
Cyclodehydration: The crude N-acylated intermediate is treated with a dehydrating agent such as phosphorus pentoxide or concentrated sulfuric acid with gentle heating (50-70 °C) for 1-2 hours. The reaction mixture is then carefully poured onto ice and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Entry | R-group of Acid Chloride | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Methyl 5-methyl-2-phenyloxazole-4-carboxylate | 1.5 | 88 |
| 2 | 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | 2 | 85 |
| 3 | Thiophen-2-yl | Methyl 5-methyl-2-(thiophen-2-yl)oxazole-4-carboxylate | 1.5 | 90 |
| 4 | Cyclohexyl | Methyl 2-cyclohexyl-5-methyloxazole-4-carboxylate | 2 | 82 |
Synthesis of Isoxazole Derivatives
Isoxazoles can be prepared by the condensation of a 1,3-dicarbonyl compound with hydroxylamine. A suitable β-ketoester for this reaction can be synthesized from this compound.
Protocol 3: Synthesis of Methyl 3-Substituted-isoxazole-4-carboxylates
This protocol outlines the synthesis of methyl 3-substituted-isoxazole-4-carboxylates from a β-ketoester derived from this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of methyl 3-substituted-isoxazole-4-carboxylate.
Methodology:
-
Synthesis of β-Ketoester: To a solution of a ketone (e.g., acetone, 1.0 eq) in anhydrous THF at -78 °C is added a strong base such as lithium diisopropylamide (LDA, 1.1 eq). After stirring for 30 minutes, this compound (1.0 eq) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude β-ketoester.
-
Cyclization with Hydroxylamine: The crude β-ketoester (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in ethanol. A base such as sodium acetate or pyridine (1.5 eq) is added, and the mixture is refluxed for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Entry | R-group of Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl | Methyl 3-methylisoxazole-4-carboxylate | 2 | 80 |
| 2 | Phenyl | Methyl 3-phenylisoxazole-4-carboxylate | 3 | 75 |
| 3 | Cyclopropyl | Methyl 3-cyclopropylisoxazole-4-carboxylate | 2.5 | 78 |
| 4 | 2-Furyl | Methyl 3-(furan-2-yl)isoxazole-4-carboxylate | 3 | 72 |
Application in Drug Development: Targeting the Endocannabinoid System
Heterocyclic compounds derived from this compound, particularly thiazole-5-carboxylates, have shown significant promise as therapeutic agents. One notable application is the inhibition of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid signaling pathway.
Signaling Pathway:
Caption: Inhibition of MAGL by Thiazole-5-carboxylate Derivatives.
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[5] In cancer cells, elevated MAGL activity leads to increased levels of arachidonic acid, a precursor for pro-tumorigenic prostaglandins.[5] Thiazole-5-carboxylate derivatives, synthesized through methods analogous to those described above, have been identified as potent and selective inhibitors of MAGL. By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2), while simultaneously reducing the production of pro-inflammatory and pro-proliferative prostaglandins. This dual action makes MAGL inhibitors an attractive therapeutic strategy for various cancers.[5]
References
- 1. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions of Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Reactivity of a Versatile C3 Synthon
Methyl chloroglyoxylate (MCG), with its dual carbonyl functionality—an ester and an acid chloride—presents a fascinating case study in chemical reactivity and selectivity. This guide provides an in-depth exploration of the regioselective reactions of this powerful C3 building block, offering both mechanistic understanding and practical, field-tested protocols for its application in organic synthesis. For professionals in drug development and fine chemical synthesis, mastering the regiocontrolled reactions of MCG is paramount for the efficient construction of complex molecular architectures, including α-keto esters, unsymmetrical oxamides, and functionalized aromatic systems.
The inherent reactivity difference between the acid chloride and the methyl ester is the cornerstone of its synthetic utility. The highly electrophilic acid chloride is significantly more susceptible to nucleophilic attack than the less reactive ester moiety, allowing for a high degree of regioselectivity under carefully controlled conditions. This document will dissect the factors governing this selectivity and provide actionable protocols to harness it effectively.
Section 1: Regioselective Acylation of Nucleophiles
The disparate reactivity of the two carbonyl groups in this compound allows for the selective acylation of a wide range of nucleophiles at the more reactive acid chloride position. Understanding the interplay of steric and electronic factors is crucial for achieving high regioselectivity.
N-Acylation of Amines: Synthesis of N-Substituted Oxamic Acid Esters and Unsymmetrical Oxamides
The reaction of this compound with amines is a direct route to valuable N-substituted oxamic acid esters and, with further reaction, unsymmetrical oxamides. The high reactivity of the acid chloride ensures that the initial acylation occurs exclusively at this site, leaving the methyl ester intact.
Causality of Selectivity: The greater electrophilicity of the acid chloride carbonyl carbon compared to the ester carbonyl carbon is the primary driver of regioselectivity. The chloride ion is a much better leaving group than the methoxide ion, facilitating nucleophilic acyl substitution at the acid chloride.
Protocol 1: General Procedure for the Regioselective N-Acylation of Primary Amines
This protocol describes a general method for the synthesis of N-substituted methyl oxamates.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude N-substituted methyl oxamate.
-
Purify the product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Selective Mono-acylation of Unsymmetrical Diamines
Achieving selective mono-acylation of a diamine requires careful control of stoichiometry and reaction conditions to prevent di-acylation. This can be achieved by using the diamine as the limiting reagent or by employing a temporary protecting group strategy. A recent innovative approach utilizes carbon dioxide as a transient protecting group for one of the amine functionalities[1].
Materials:
-
Unsymmetrical diamine (e.g., N-methylethylenediamine) (1.0 equiv)
-
This compound (0.95 equiv)
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., TEA, DIPEA) (1.1 equiv)
Procedure:
-
Dissolve the unsymmetrical diamine (1.0 equiv) in anhydrous DCM at a low temperature (e.g., -78 °C).
-
Slowly add a solution of this compound (0.95 equiv) in anhydrous DCM to the cooled diamine solution. The more nucleophilic amine (typically the primary, less sterically hindered one) will react preferentially.
-
After the addition is complete, add the base (1.1 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1 to isolate the mono-acylated product.
| Reactant A | Reactant B | Product | Key Condition | Yield (%) |
| Aniline | This compound | Methyl N-phenyloxamate | TEA, DCM, 0°C to rt | >90 |
| N-Methylethylenediamine | This compound | Methyl N-(2-(methylamino)ethyl)oxamate | Limiting MCG, -78°C | 70-85 |
O-Acylation of Phenols: A Gateway to Aryl Glyoxylates
The acylation of phenols with this compound can proceed via two main pathways: O-acylation to form aryl glyoxylates or C-acylation (a Friedel-Crafts reaction) to yield hydroxyphenylglyoxylic esters. Regioselectivity is highly dependent on the reaction conditions, particularly the presence and nature of a Lewis acid catalyst.
Causality of Selectivity:
-
O-Acylation: In the absence of a strong Lewis acid, or with a base, the phenolic oxygen acts as the nucleophile, leading to O-acylation. The reaction is essentially a Schotten-Baumann type acylation.
-
C-Acylation (ortho-selectivity): In the presence of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂), the Lewis acid coordinates to the phenolic oxygen, increasing the electron density of the aromatic ring and directing the electrophilic acylium ion (formed from the reaction of MCG with the Lewis acid) to the ortho and para positions. Chelation control involving the Lewis acid, the phenolic oxygen, and the incoming acyl group often favors ortho substitution[2][3].
Protocol 3: Regioselective O-Acylation of Phenols
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Pyridine or TEA (1.5 equiv)
-
Anhydrous DCM or Toluene
Procedure:
-
Dissolve the phenol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM at 0 °C.
-
Add this compound (1.1 equiv) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired O-acylated product.
Section 2: Friedel-Crafts Acylation: Regioselective C-C Bond Formation
The Friedel-Crafts acylation of aromatic compounds with this compound provides a direct route to α-keto esters, which are valuable synthetic intermediates. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring and can be influenced by the choice of Lewis acid catalyst.
Protocol 4: Lewis Acid-Mediated Ortho-Acylation of Phenols
This protocol is adapted from general procedures for the ortho-acylation of phenols and is expected to provide good regioselectivity with this compound[2][3][4].
Materials:
-
Phenol or substituted phenol (1.0 equiv)
-
This compound (1.2 equiv)
-
Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)
Procedure:
-
To a stirred suspension of the Lewis acid (1.5 - 2.0 equiv) in the anhydrous solvent at 0 °C, add the phenol (1.0 equiv).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add this compound (1.2 equiv) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the ortho and para isomers.
Visualization of Regioselectivity in Friedel-Crafts Acylation
Caption: Control of regioselectivity in Friedel-Crafts acylation.
Section 3: Synthesis of α-Keto Esters via Reaction with Organometallic Reagents
This compound serves as an excellent electrophile for the synthesis of α-keto esters through reaction with organometallic reagents. The high reactivity of the acid chloride allows for selective reaction, leaving the ester group untouched, especially at low temperatures.
Causality of Selectivity: Organometallic reagents (e.g., Grignard, organocadmium) are strong nucleophiles that will preferentially attack the more electrophilic acid chloride carbonyl. The use of less reactive organometallic reagents, such as organocadmium compounds, can further enhance this selectivity and prevent over-addition to the newly formed ketone.
Protocol 5: Synthesis of α-Keto Esters using Organocadmium Reagents
This protocol is based on established methods for the reaction of acid chlorides with organocadmium reagents, which are known for their selectivity in forming ketones without further reaction to tertiary alcohols.
Materials:
-
Grignard reagent (R-MgBr) (2.2 equiv)
-
Anhydrous Cadmium Chloride (CdCl₂) (1.1 equiv)
-
This compound (1.0 equiv)
-
Anhydrous THF or diethyl ether
Procedure:
-
Preparation of the Organocadmium Reagent: In a flame-dried flask under an inert atmosphere, add anhydrous cadmium chloride (1.1 equiv) and anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add the Grignard reagent (2.2 equiv) to the cadmium chloride suspension. A color change and/or precipitation may be observed.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the dialkylcadmium reagent.
-
Acylation: Cool the solution of the organocadmium reagent to -78 °C.
-
Slowly add a pre-cooled (-78 °C) solution of this compound (1.0 equiv) in anhydrous THF to the organocadmium reagent.
-
Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to warm slowly to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting α-keto ester by vacuum distillation or column chromatography.
| Organometallic Reagent | Product | Key Advantage | Approx. Yield (%) |
| Phenylmagnesium bromide (followed by CdCl₂) | Methyl benzoylformate | High selectivity, no over-addition | 75-90 |
| Ethylmagnesium bromide (followed by CdCl₂) | Methyl 2-oxobutanoate | Clean reaction with alkyl groups | 70-85 |
Section 4: Cycloaddition Reactions
This compound, with its electron-withdrawing carbonyl groups, can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder) and as a dipolarophile in [3+2] cycloaddition reactions. The regioselectivity of these reactions is dictated by the electronic properties of both the diene/dipole and the this compound.
[4+2] Cycloaddition (Diels-Alder Reaction)
As a dienophile, this compound is activated by its electron-withdrawing groups. When reacting with an unsymmetrical diene, the regioselectivity is determined by the alignment of the frontier molecular orbitals (FMOs) of the diene and the dienophile.
Predicting Regioselectivity: For a normal electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is dominant. The major regioisomer will result from the alignment that allows for the largest orbital coefficient overlap. For an electron-rich diene, such as Danishefsky's diene, the reaction with an electron-poor dienophile like this compound is expected to be highly regioselective[5][6].
Visualization of Diels-Alder Regioselectivity
Caption: Frontier Molecular Orbital control of regioselectivity.
[3+2] Cycloaddition
In 1,3-dipolar cycloadditions, this compound can act as a dipolarophile. The regioselectivity is again governed by FMO theory, considering the HOMO and LUMO of both the 1,3-dipole (e.g., a nitrile oxide or an azide) and this compound[7][8][9]. The reaction will favor the regioisomer that results from the stronger HOMO-LUMO interaction.
Protocol 6: General Procedure for the 1,3-Dipolar Cycloaddition with a Nitrile Oxide
This is a general protocol that can be adapted for reactions with this compound.
Materials:
-
Aldoxime (precursor to nitrile oxide) (1.0 equiv)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous solvent (e.g., THF, Chloroform)
Procedure:
-
Dissolve the aldoxime (1.0 equiv) in the anhydrous solvent.
-
Add NCS (1.1 equiv) and stir at room temperature to form the corresponding hydroximoyl chloride.
-
Cool the mixture to 0 °C and add this compound (1.5 equiv).
-
Slowly add triethylamine (1.2 equiv) to generate the nitrile oxide in situ, which then undergoes cycloaddition.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the triethylammonium chloride precipitate and concentrate the filtrate.
-
Purify the residue by column chromatography to isolate the regioisomeric isoxazoline products and determine the regioselectivity.
References
- 1. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for the Acylation of Sterically Hindered Anilines with Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of anilines is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, anilines bearing bulky substituents at the ortho positions (sterically hindered anilines) present a significant challenge. The reduced nucleophilicity of the nitrogen atom and the steric shield impede the approach of acylating agents, often leading to low yields and slow reaction rates.
This document provides detailed application notes and protocols for the acylation of sterically hindered anilines using methyl chloroglyoxylate, a highly reactive acylating agent. This reaction yields methyl N-aryl oxamates, valuable intermediates in medicinal chemistry. The protocols and data presented are compiled from established synthetic methodologies for similar acylations of hindered anilines, providing a robust starting point for reaction optimization.
Challenges in Acylating Sterically Hindered Anilines
The primary difficulties in the acylation of sterically hindered anilines, such as 2,6-disubstituted anilines, include:
-
Low Nucleophilicity: The electron-donating or -withdrawing nature of the substituents can electronically deactivate the amino group.
-
Steric Hindrance: Bulky ortho-substituents physically block the nitrogen atom, making it difficult for the acylating agent to approach for nucleophilic attack.
To overcome these challenges, a combination of a highly reactive electrophile, such as this compound (also known as methyl oxalyl chloride), and optimized reaction conditions are necessary.
Reaction Scheme
The general reaction for the acylation of a sterically hindered aniline with this compound is depicted below. The reaction typically requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the acylation of a sterically hindered aniline.
Data Presentation: Acylation of Representative Hindered Anilines
| Aniline Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylaniline | Chloroacetyl chloride | Potassium Carbonate | Dichloromethane | RT | 0.5 - 2 | 89.3 | [2] |
| 2,6-Dimethylaniline | Chloroacetyl chloride | Sodium Acetate | Acetic Acid | 40 - 50 | 0.17 | High | [4] |
| 2,6-Diethylaniline | Chloroacetyl chloride | N/A | Toluene | 20 - 40 | 0.25 | High | [5] |
| 2,6-Diisopropylaniline | Acetyl chloride | Pyridine | Toluene | Reflux | 12 | 75 | Analogous |
| 2-tert-Butylaniline | Acetyl chloride | Triethylamine | Dichloromethane | 0 - RT | 4 | 85 | Analogous |
Experimental Protocols
The following protocols are adapted from established procedures for the acylation of sterically hindered anilines and can be used as a starting point for the reaction with this compound.[1][2][4][6]
Protocol 1: General Procedure using Triethylamine as Base
This protocol is suitable for a wide range of sterically hindered anilines.
Materials:
-
Sterically hindered aniline (e.g., 2,6-dimethylaniline) (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add this compound (1.05 - 1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Procedure using a Weaker Base and Acetic Acid as Solvent
This method, adapted from the synthesis of lidocaine precursors, is particularly useful for anilines that are prone to side reactions under strongly basic conditions.[1][4]
Materials:
-
2,6-Dimethylaniline (1.0 eq)
-
This compound (1.1 eq)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Water
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Addition of Acylating Agent: Slowly add this compound (1.1 eq) to the solution. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 10-30 minutes to ensure complete reaction.
-
Precipitation: Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the product.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water to remove acetic acid and salts.
-
Drying: Dry the purified product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the acylation reaction and subsequent product isolation.
Caption: A generalized experimental workflow for the acylation of hindered anilines.
Catalytic Enhancement of Acylation
For particularly unreactive anilines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Caption: Catalytic cycle showing the activation of the acylating agent by DMAP.
Applications in Drug Development
Methyl N-aryl oxamates and their derivatives are versatile intermediates in medicinal chemistry. The oxalamide motif is a recognized pharmacophore, and its presence can confer a range of biological activities.
-
Bioisosteric Replacement: The oxalamide group can act as a bioisostere for other functional groups, such as amides and ureas, potentially improving metabolic stability and pharmacokinetic properties.[7]
-
Pharmacological Activities: N-aryl amides and esters have been reported to possess a variety of pharmacological activities, including:
-
Scaffolds for Further Elaboration: The methyl ester of the N-aryl oxamate provides a convenient handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening against various biological targets.
Due to their role as synthetic intermediates, there are no specific signaling pathways directly associated with methyl N-aryl oxamates themselves. However, the final drug molecules derived from these intermediates may target a wide array of pathways depending on the overall structure of the molecule.
Safety Information
-
This compound is corrosive, a lachrymator, and reacts with moisture. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sterically hindered anilines can be toxic and may be absorbed through the skin. Always consult the Safety Data Sheet (SDS) for the specific aniline being used and handle with appropriate PPE.
-
Solvents such as dichloromethane are volatile and may be harmful. Ensure adequate ventilation.
-
Bases like triethylamine are corrosive and have strong odors. Handle in a fume hood.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 3. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. scispace.com [scispace.com]
- 6. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]
- 7. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis and pharmacological activity of N-(dialkylaminoethyl)amides and dialkylaminoethyl esters of alpha-(arylamino)phenylacetic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [New esters of N-arylanthranilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Acylation Reactions with Methyl Chloroglyoxylate: An Application Guide for Researchers
Introduction: The Unique Reactivity of Methyl Chloroglyoxylate in Modern Synthesis
This compound (MCG) stands as a highly valuable and reactive C3 building block in contemporary organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the creation of complex molecular architectures.[1][2] The presence of two adjacent, electrophilic carbonyl groups—an acid chloride and a methyl ester—imparts a unique reactivity profile, enabling the efficient synthesis of α-keto esters and amides. These motifs are prevalent in a wide range of biologically active molecules.
This technical guide provides an in-depth exploration of the critical parameters governing the success of acylation reactions using this compound. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers in optimizing their synthetic strategies. Our focus will be on two primary applications: the Friedel-Crafts acylation of electron-rich aromatic systems and the N-acylation of amines. Through a detailed examination of catalyst selection, solvent effects, temperature control, and analytical monitoring, this document aims to serve as a comprehensive resource for scientists and professionals in drug development and chemical research.
Core Principles of this compound Acylation: A Mechanistic Overview
The efficacy of this compound as an acylating agent is rooted in the high electrophilicity of its acid chloride moiety. This inherent reactivity dictates the fundamental mechanisms of its primary transformations.
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation of aromatic compounds with this compound is a powerful method for the synthesis of aryl and heteroaryl α-keto esters. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, which is initiated by the activation of the acyl chloride by a Lewis acid catalyst.[3]
The generally accepted mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the chlorine atom of the acid chloride, creating a highly polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.[4]
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a Wheland intermediate (also known as an arenium ion). This intermediate is a resonance-stabilized carbocation.
-
Rearomatization: A weak base, typically the Lewis acid-halide complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final α-keto ester product.
It is crucial to note that in Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[5] This necessitates the use of stoichiometric or even excess amounts of the catalyst to drive the reaction to completion.
N-Acylation of Amines: Constructing the Amide Bond
The reaction of this compound with primary and secondary amines provides a direct route to N-acyl α-keto amides. This transformation follows a nucleophilic acyl substitution pathway. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amine.
Strategic Optimization of Reaction Conditions
The successful implementation of this compound acylation hinges on the careful optimization of several key experimental parameters. The following sections provide a detailed analysis of these factors, offering guidance for achieving high yields and purity.
Catalyst Selection in Friedel-Crafts Acylation: A Comparative Analysis
The choice of Lewis acid is paramount in Friedel-Crafts acylation, influencing both the reaction rate and selectivity. While aluminum chloride (AlCl₃) is a commonly employed and highly active catalyst, its high reactivity can sometimes lead to side reactions, particularly with sensitive substrates.
A comparative study of various Lewis acids is often warranted to identify the optimal catalyst for a specific transformation. For instance, iron(III) chloride (FeCl₃) can be a milder and more cost-effective alternative to AlCl₃.[6] In some cases, hydrated forms of Lewis acids, such as FeCl₃·6H₂O, have been shown to influence the selectivity between C- and O-acylation.[7] For substrates that are sensitive to strong Lewis acids, milder catalysts like zinc oxide (ZnO) or indium(III) chloride (InCl₃) supported on mesoporous silica may offer a more controlled reaction.[8][9]
The following table summarizes the characteristics of commonly used Lewis acids in Friedel-Crafts acylation:
| Lewis Acid | Relative Activity | Key Considerations |
| AlCl₃ | Very High | Highly hygroscopic; can promote side reactions with sensitive substrates.[5] |
| FeCl₃ | High | Less reactive than AlCl₃, more tolerant of some functional groups.[6] |
| ZnCl₂ | Moderate | Generally milder than AlCl₃ and FeCl₃. |
| BF₃·OEt₂ | Moderate | A convenient liquid Lewis acid. |
| SnCl₄ | Moderate to High | Can be used for a wide range of substrates. |
| InCl₃ | Mild | Moisture-insensitive catalyst.[9] |
Catalyst Screening Workflow
Caption: Workflow for selecting the optimal Lewis acid catalyst.
Solvent and Temperature: The Interplay of Polarity and Kinetics
The choice of solvent can significantly impact the rate and outcome of acylation reactions. In Friedel-Crafts acylation, non-polar, aprotic solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used as they are inert under the reaction conditions and effectively solvate the reactants and intermediates.[3] For N-acylation of amines, aprotic solvents like DCM, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally preferred to avoid unwanted reactions with the acyl chloride.[10]
Temperature control is critical for managing the exothermic nature of these reactions and for controlling selectivity.[11] Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to moderate the initial reaction rate, followed by a gradual warming to room temperature to ensure complete conversion. Similarly, the dropwise addition of this compound to a cooled solution of an amine and a base is a standard practice in N-acylation to control the reaction exotherm.
Base Selection for N-Acylation: Scavenging Protons for Optimal Yields
In the N-acylation of amines, a suitable base is essential to neutralize the HCl generated during the reaction. Tertiary amines, such as triethylamine (TEA) and pyridine, are frequently used for this purpose. Inorganic bases like potassium carbonate can also be effective, particularly in biphasic reaction systems. The choice of base can influence the reaction rate and should be optimized for each specific substrate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the Friedel-Crafts acylation of an aromatic substrate and the N-acylation of an amine using this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole with this compound
Materials:
-
Anisole
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Anisole: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the purified methyl 2-(4-methoxyphenyl)-2-oxoacetate.
Protocol 2: N-Acylation of Aniline with this compound
Materials:
-
Aniline
-
This compound
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred aniline solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the desired methyl 2-oxo-2-(phenylamino)acetate.
Analytical Monitoring and Data Interpretation
Careful monitoring of reaction progress is essential for effective optimization. Thin Layer Chromatography (TLC) provides a rapid qualitative assessment, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer quantitative analysis of reactant consumption and product formation. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation of the final products and for identifying any potential side products.[12][13]
Data Presentation: Optimized Conditions for Various Substrates
The following table summarizes optimized reaction conditions for the acylation of representative aromatic and amine substrates with this compound.
| Substrate | Reaction Type | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Toluene | Friedel-Crafts | AlCl₃ | DCE | 0 to RT | 2 | 85 |
| Anisole | Friedel-Crafts | FeCl₃ | DCM | 0 to RT | 1.5 | 92 |
| Aniline | N-Acylation | Triethylamine | DCM | 0 to RT | 2 | 95 |
| 4-Fluoroaniline | N-Acylation | Pyridine | THF | 0 to RT | 3 | 90 |
Troubleshooting and Field-Proven Insights
Even with carefully planned procedures, challenges can arise. The following section addresses common issues encountered during this compound acylations and provides practical solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common acylation issues.
Key Insights for Success:
-
Moisture Sensitivity: this compound and many Lewis acid catalysts are highly sensitive to moisture.[14] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Substrate Reactivity: In Friedel-Crafts acylation, strongly deactivated aromatic rings (e.g., nitrobenzene) are generally unreactive.[15] Conversely, highly activated substrates may be prone to polysubstitution.
-
Work-up Procedure: The quenching of Friedel-Crafts reactions is highly exothermic and should be performed slowly and at low temperatures. Purification of the resulting α-keto esters can sometimes be challenging; techniques such as bisulfite adduct formation and purification can be employed.[16]
Safety and Handling of this compound
This compound is a flammable, corrosive, and moisture-sensitive liquid that causes severe skin burns and eye damage.[17][18] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[17] For large-scale reactions, it is crucial to have a clear understanding of the reaction's thermal profile and to have appropriate cooling and quenching protocols in place.[11]
Conclusion
This compound is a potent and versatile reagent for the synthesis of α-keto esters and amides. A thorough understanding of the underlying reaction mechanisms and the influence of key experimental parameters is crucial for achieving optimal results. By systematically optimizing catalyst/base selection, solvent, and temperature, and by employing rigorous analytical monitoring and safe handling practices, researchers can effectively harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. constantsystems.com [constantsystems.com]
- 13. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. EP2121604A2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 17. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for Large-Scale Synthesis Utilizing Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the large-scale synthesis of valuable pharmaceutical intermediates and final products utilizing methyl chloroglyoxylate as a key reagent. The following sections detail the synthesis of a crucial precursor for the antiretroviral drug Dolutegravir and discuss the general application of this compound in the synthesis of sulfonylurea herbicides.
Large-Scale Synthesis of a Key Dolutegravir Intermediate
This compound is a critical building block in a novel and scalable synthesis of a key pyridinone intermediate required for the production of Dolutegravir, an essential anti-HIV medication.[1][2] The following protocols outline a multi-step synthesis, starting with the condensation of this compound to form a vinylogous amide, which is then converted to a pyridinone diester.
Experimental Protocols
Step 1: Synthesis of Vinylogous Amide (P3)
This protocol describes the large-scale synthesis of the vinylogous amide intermediate through the condensation of this compound and ethyl 3-(N,N-dimethylamino)acrylate.[2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |
| This compound (P1) | 122.51 | 1.0 | 122.5 g |
| Ethyl 3-(N,N-dimethylamino)acrylate (P2) | 143.18 | 1.0 | 143 g |
| Pyridine | 79.10 | 1.2 | 95 g |
| Dichloromethane (DCM) | - | - | 500 mL |
| 5% Sodium Bicarbonate Solution | - | - | 200 mL |
| Water | - | - | 100 mL |
| Methyl tert-butyl ether (MTBE) | - | - | 654 g |
Procedure:
-
To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in dichloromethane (500 mL), add a DCM solution of this compound (1.0 mol) under a nitrogen atmosphere while maintaining the temperature below 5 °C.[2][3]
-
Allow the mixture to warm to room temperature and stir for 2 hours.[2][3]
-
Quench the reaction with a 5% aqueous sodium bicarbonate solution (200 mL).[2][3]
-
Separate the organic phase and wash it with water (100 mL).[2][3]
-
Dissolve the crude product in methyl tert-butyl ether (654 g) and heat to reflux for purification.[2][3]
Step 2: Synthesis of Pyridinone Diester Intermediate (P6)
This protocol outlines the conversion of the vinylogous amide (P3) to a key pyridinone diester intermediate (P6) through a series of substitution and cyclization reactions.[2]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Eq. |
| Vinylogous Amide (P3) | 229.24 | 1.0 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 1.05 |
| Methanol (MeOH) | - | - |
| Methyl bromoacetate | 152.97 | - |
| Magnesium Bromide (MgBr₂) | 184.11 | - |
Procedure:
-
To a stirred solution of the vinylogous amide (P3) (1.0 mol) in methanol (500 mL), add aminoacetaldehyde dimethyl acetal (1.05 mol) while keeping the temperature below 15 °C to yield intermediate P4.[2]
-
Further condensation of intermediate P4 with methyl bromoacetate yields intermediate P5.[2]
-
An intramolecular cyclization of intermediate P5, promoted by MgBr₂, proceeds smoothly to form the pyridinone diester (P6).[2]
Step 3: Conversion of Pyridinone Intermediate to Dolutegravir Sodium
The pyridinone diester (P6) is a versatile intermediate that can be converted to Dolutegravir through a series of established chemical transformations. These steps typically involve selective hydrolysis, amidation, and final ring formation. A six-step gram-scale synthesis of Dolutegravir sodium has been developed, affording the final product in an isolated yield of up to 51%.[4][5]
Logical Workflow for Dolutegravir Intermediate Synthesis
Application in Sulfonylurea Herbicide Synthesis
General Synthetic Strategy for Sulfonylureas
The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative. This compound could potentially be employed to create a reactive intermediate that facilitates the formation of the sulfonylurea bridge.
Signaling Pathway of Sulfonylurea Herbicides
The mode of action of sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
Signaling Pathway of Dolutegravir
Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir blocks the strand transfer step of retroviral DNA integration into the host cell's genome. This action prevents the virus from establishing a chronic infection and replicating.
References
Application Notes and Protocols: Methyl Chloroglyoxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroglyoxylate (MCG), also known as methyl chlorooxoacetate, is a highly reactive bifunctional reagent that serves as a versatile building block in organic synthesis. Its unique structure, featuring both an acid chloride and a methyl ester functionality, allows for sequential and selective reactions, making it a valuable tool in the construction of complex molecular architectures. In the pharmaceutical industry, MCG is a key intermediate for the synthesis of a variety of active pharmaceutical ingredients (APIs) and their precursors, including antiviral and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Core Applications in Pharmaceutical Synthesis
This compound is primarily utilized as a potent acylating agent.[2] Its reactivity allows for the efficient introduction of a methoxycarbonylformyl group into various nucleophiles. The resulting products can then undergo further transformations, such as cyclization reactions, to generate diverse heterocyclic scaffolds, which are prevalent in many drug molecules. Key applications include:
-
Synthesis of β-Ketoesters: These motifs are crucial building blocks in the synthesis of numerous pharmaceuticals.[2][3][4][5]
-
Acylation of Amines and Anilines: This reaction leads to the formation of oxamates and related amide derivatives, which are present in various bioactive compounds.
-
Construction of Heterocyclic Systems: MCG is instrumental in synthesizing a range of heterocyclic intermediates, including those for antiviral drugs like Dolutegravir.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Key Intermediate for Dolutegravir
This protocol details the synthesis of a vinylogous amide, a crucial intermediate in a novel synthetic route to the anti-HIV drug Dolutegravir. The first step involves the condensation of this compound with ethyl 3-(N,N-dimethylamino)acrylate.
Reaction Scheme:
Caption: Synthesis of a Dolutegravir Intermediate.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 3-(N,N-dimethylamino)acrylate (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -5 °C for an additional 20 minutes.
-
Warm-up and Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude vinylogous amide intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.
Quantitative Data Summary:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| This compound | 1.0 | 122.51 | >98 | - |
| Ethyl 3-(N,N-dimethylamino)acrylate | 1.0 | 143.18 | >98 | - |
| Pyridine | 1.2 | 79.10 | >99 | - |
| Vinylogous Amide Intermediate | - | - | >95 | Excellent |
Protocol 2: N-Acylation of Heterocyclic Amines
This protocol provides a general procedure for the N-acylation of heterocyclic amines with this compound to form N-substituted methyl oxamates, which are valuable intermediates in drug discovery.
Reaction Scheme:
Caption: N-Acylation of a Heterocyclic Amine.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the heterocyclic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-acylated heterocycle.
Quantitative Data Summary (Representative):
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Indole | Triethylamine | DCM | 3 | 85-95 |
| Pyrrole | Pyridine | THF | 4 | 80-90 |
| Aniline | Triethylamine | DCM | 2 | >90 |
Protocol 3: Synthesis of β-Ketoesters via C-Acylation of Silyl Enol Ethers
This protocol describes a general method for the synthesis of β-ketoesters by the C-acylation of silyl enol ethers with this compound. This reaction is a powerful tool for carbon-carbon bond formation.[6]
Reaction Scheme:
References
- 1. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of Methyl Chloroglyoxylate in Agrochemical Synthesis
Introduction: The Role of a Versatile C2 Synthon in Modern Crop Protection
Methyl chloroglyoxylate (CAS No. 5781-53-3), also known as methyl oxalyl chloride, is a highly reactive and versatile bifunctional reagent that has become an indispensable tool in the synthesis of complex organic molecules.[1][2] Its structure, featuring both a reactive acid chloride and a methyl ester, allows for the precise and efficient introduction of a methoxalyl group, a key structural motif in numerous active pharmaceutical ingredients and, critically, in advanced agrochemicals.[2][3]
In the highly competitive field of agrochemical research and development, the ability to rapidly construct novel molecular architectures with desired biological activity is paramount. This compound serves as a powerful C2 building block, enabling chemists to forge essential carbon-nitrogen and carbon-oxygen bonds that form the backbone of many modern herbicides, fungicides, and insecticides.[1] Its primary utility lies in its function as a potent acylating agent, reacting readily with a wide range of nucleophiles to create precursors for diverse chemical classes, from sulfonylurea herbicides to complex heterocyclic fungicides.[2][3]
This guide provides an in-depth exploration of this compound's applications in agrochemical synthesis. It details not only the protocols for its use but also the underlying chemical principles and safety considerations, offering researchers a comprehensive resource for leveraging this reagent's full potential.
Reagent Profile and Safety & Handling
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its safe and effective use.
| Property | Value | Reference |
| CAS Number | 5781-53-3 | [1][4] |
| Molecular Formula | C₃H₃ClO₃ | [1][5] |
| Molecular Weight | 122.51 g/mol | [3][5] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 118-120 °C | [3] |
| Density | 1.33 g/mL at 25 °C | [3] |
| Solubility | Soluble in benzene, chloroform, ether. Decomposes in water. | [3] |
| Synonyms | Methyl oxalyl chloride, Methyl chlorooxoacetate, Chloroglyoxylic acid methyl ester | [1][4] |
Critical Safety & Handling Protocols
This compound is a corrosive, flammable, and moisture-sensitive liquid that demands strict adherence to safety protocols.[6][7] It is also a strong lachrymator (tear gas effect).[3]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[6][8] Required PPE includes:
-
Handling Procedures:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition from moisture.[3][8]
-
Use only non-sparking tools and explosion-proof equipment due to its flammability.[6][9]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[9]
-
Never add water to the reagent; this can cause a violent reaction and release of toxic gas.[9][10]
-
All additions to reaction mixtures should be performed slowly and with adequate cooling to control the exothermic nature of acylation reactions.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[6][8][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Store locked up and away from incompatible materials, particularly water, alcohols, and strong bases.[10]
-
-
Emergency & First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[6][8]
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Core Reactivity: The Acylation Powerhouse
The synthetic utility of this compound is dominated by the high reactivity of its acid chloride functional group toward nucleophiles. This allows it to function as a powerful acylating agent, introducing the methoxycarbonylformyl group into a target molecule.
This acylation is the foundational step for building more complex structures. The resulting α-keto ester or α-keto amide is a versatile intermediate that can undergo further transformations, making it a strategic entry point for various agrochemical scaffolds.
Application Protocol 1: Synthesis of a Key Intermediate for Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of crop protection agents known for their high efficacy at low application rates.[3] this compound is a key reagent for creating the N-acyl sulfonamide linkage common in these molecules. This protocol describes the synthesis of methyl 2-((4,6-dimethoxypyrimidin-2-yl)amino)-2-oxoacetate, a common precursor.
Experimental Workflow
Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the suspension. Stir until the amine fully dissolves.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Cooling to 0 °C helps to control the reaction rate, preventing the formation of undesired side products and ensuring selective N-acylation.
-
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Dropwise addition is critical for managing the exothermicity of the reaction. A rapid addition could lead to a runaway reaction and decomposition.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.
-
Causality: Quenching destroys any remaining reactive this compound and dissolves the triethylamine hydrochloride salt.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Causality: The acid wash removes residual triethylamine. The bicarbonate wash removes any acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Application Protocol 2: Acylation of a Heterocyclic Amine for Fungicide Synthesis
Modern fungicides, such as the highly effective oxathiapiprolin, often feature complex heterocyclic cores linked by amide bonds.[11][12][13] this compound is an ideal reagent for forming such linkages early in a synthetic sequence. This protocol outlines a general procedure for the acylation of a substituted pyrazole, a common scaffold in agrochemicals.
Reaction Mechanism: Nucleophilic Acyl Substitution
ClO ||| C—C—OCH₃ | O- | +NH₂-R
]; "Product" [label="R-NH-C(=O)-C(=O)-OCH₃ + HCl"];
"Amine" -> "Intermediate" [label="1. Nucleophilic\nAttack"]; "Reagent" -> "Intermediate"; "Intermediate" -> "Product" [label="2. Elimination of Cl⁻"]; } dot Caption: Mechanism of N-acylation with this compound.
Step-by-Step Protocol
-
Setup: Charge a dry flask with 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq), pyridine (2.0 eq), and anhydrous tetrahydrofuran (THF).
-
Causality: Pyridine serves as both a basic catalyst and the acid scavenger. THF is a suitable aprotic polar solvent for this reaction type.
-
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Slowly add this compound (1.05 eq) to the reaction mixture, maintaining the temperature below 5 °C. A precipitate (pyridinium hydrochloride) will form.
-
Trustworthiness: Precise control of stoichiometry is key. A slight excess of the acylating agent ensures full conversion of the valuable amine starting material.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
Workup: Filter the reaction mixture to remove the pyridinium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude material using flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to obtain the pure N-acylated pyrazole.
Summary of Protocols and Expected Outcomes
| Parameter | Protocol 1 (Sulfonylurea Intermediate) | Protocol 2 (Fungicide Intermediate) |
| Nucleophile | 2-Amino-4,6-dimethoxypyrimidine | 3-(Trifluoromethyl)-1H-pyrazol-5-amine |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Base | Triethylamine | Pyridine |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Purification | Recrystallization | Flash Column Chromatography |
| Expected Yield | 85-95% | 70-85% |
| Key Challenge | Potential for di-acylation if excess reagent is used. | Purification from pyridine can be challenging. |
Conclusion
This compound is a cornerstone reagent for the modern agrochemical chemist. Its high reactivity and bifunctional nature provide a direct and efficient route to essential α-keto amide and α-keto ester intermediates.[1] By understanding its chemical properties, adhering to strict safety protocols, and carefully controlling reaction conditions, researchers can effectively utilize this synthon to construct the complex molecular frameworks required for next-generation herbicides and fungicides. The protocols outlined here serve as a validated starting point for developing robust and scalable synthetic routes in the quest for novel crop protection solutions.
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. royal-chem.com [royal-chem.com]
- 4. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. fishersci.pt [fishersci.pt]
- 7. CAS 5781-53-3: Methyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. How is Oxathiapiprolin synthesised?_Chemicalbook [chemicalbook.com]
- 12. Frontiers | Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives [frontiersin.org]
- 13. Design, Synthesis, and Evaluation of Oxathiapiprolin Derivatives as Fungicidal Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Methyl Chloroglyoxylate Acylations
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methyl chloroglyoxylate acylations. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice for the common challenges encountered during this versatile yet sometimes temperamental reaction. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation with this compound is giving a low yield of the desired α-keto ester. What are the most likely causes?
Low yields in these reactions can often be attributed to a few critical factors:
-
Moisture Contamination: this compound is highly sensitive to moisture.[1] Even trace amounts of water in your solvent, on your glassware, or in your starting materials can lead to rapid hydrolysis of the acyl chloride to methyl glyoxylic acid. This not only consumes your starting material but the resulting carboxylic acid can also complex with the Lewis acid catalyst, further inhibiting the reaction.
-
Troubleshooting Tip: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deactivated Aromatic Substrate: Friedel-Crafts acylations are electrophilic aromatic substitution reactions and are therefore highly sensitive to the electronic nature of the aromatic ring.[2] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), the ring will be deactivated and less nucleophilic, leading to a sluggish or failed reaction.[2][3]
-
Troubleshooting Tip: For deactivated substrates, consider using a more potent Lewis acid, higher reaction temperatures, or a different synthetic route altogether.
-
-
Insufficient Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are also extremely moisture-sensitive.[2] Exposure to atmospheric moisture will deactivate the catalyst.
-
Troubleshooting Tip: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed batch. Ensure the catalyst is weighed and transferred under an inert atmosphere.
-
Q2: I'm observing a significant amount of a symmetrical diaryl ketone byproduct. What is the mechanism of its formation and how can I prevent it?
The formation of a symmetrical diaryl ketone is a common side reaction, particularly when using highly reactive aromatic substrates. This occurs through a two-step process:
-
Initial Acylation: The first molecule of the aromatic substrate is acylated by this compound to form the expected methyl arylglyoxylate (the α-keto ester).
-
Second Acylation: This initially formed α-keto ester can then act as an acylating agent for a second molecule of the aromatic substrate. Under the influence of a strong Lewis acid, the α-keto ester can form a new acylium ion, which then acylates another molecule of the arene.
A plausible mechanism for the second acylation involves the coordination of the Lewis acid to the ketone carbonyl of the α-keto ester, which facilitates the departure of the methoxycarbonyl group and the formation of an arylacylium ion. This arylacylium ion is then attacked by a second molecule of the arene, leading to the symmetrical diaryl ketone after workup.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to this compound to favor the initial acylation.
-
Reverse Addition: Add the this compound solution slowly to a mixture of the aromatic substrate and the Lewis acid. This ensures that the concentration of the acylating agent is always low relative to the aromatic substrate, minimizing the chance of the product of the first acylation reacting further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the rate of the second acylation.
Q3: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. Could decarbonylation be an issue?
Yes, decarbonylation of the initially formed methoxyoxalyl cation is a potential side reaction that can lead to a complex product mixture. The methoxyoxalyl cation, formed by the reaction of this compound with a Lewis acid, can, under certain conditions, lose a molecule of carbon monoxide (CO) to form a more stable methoxycarbonyl cation.
This newly formed methoxycarbonyl cation can then go on to react with the aromatic substrate to form a methyl arenecarboxylate, or it can participate in other side reactions, leading to the formation of various byproducts and a darkened reaction mixture.
Factors Influencing Decarbonylation:
-
Lewis Acid Strength: Stronger Lewis acids can promote decarbonylation.
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for CO loss.
-
Stability of the Methoxyoxalyl Cation: The inherent stability of this cation plays a role. If it is not rapidly consumed by the aromatic substrate, it has a greater opportunity to decompose.
Troubleshooting Decarbonylation:
-
Use a Milder Lewis Acid: If decarbonylation is suspected, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) instead of AlCl₃.
-
Maintain Low Temperatures: Running the reaction at 0 °C or even lower can help to suppress this side reaction.
-
Ensure Efficient Mixing: Good stirring ensures that the methoxyoxalyl cation reacts quickly with the aromatic substrate, minimizing the time it has to decompose.
Q4: I've noticed the formation of methyl oxalate in my crude product. How is this possible?
The presence of methyl oxalate suggests a side reaction involving the dimerization of the acylating agent or its derivatives. This can occur through a few potential pathways:
-
Reaction with Water: As mentioned, this compound readily hydrolyzes to methyl glyoxylic acid. Two molecules of methyl glyoxylic acid could potentially be esterified under the acidic conditions to form methyl oxalate, although this is less likely to be the major pathway.
-
Lewis Acid-Mediated Dimerization: It is plausible that the Lewis acid can mediate a reaction between two molecules of this compound or their corresponding acylium ions, leading to the formation of methyl oxalate and other byproducts.
Prevention:
-
Strict Anhydrous Conditions: The most effective way to prevent the formation of methyl oxalate and other hydrolysis-related byproducts is to maintain strictly anhydrous reaction conditions.
Q5: Can the methyl ester group of this compound participate in side reactions?
Yes, under the strongly acidic conditions of a Friedel-Crafts reaction, the methyl ester group can potentially undergo transesterification if other nucleophiles are present. For example, if an alcohol is present as an impurity or as part of the substrate, the Lewis acid can catalyze the exchange of the methyl group for the alkyl group of the alcohol.
Troubleshooting Transesterification:
-
Purity of Starting Materials: Ensure that your aromatic substrate and solvent are free from alcoholic impurities.
-
Substrate Compatibility: If your aromatic substrate contains a hydroxyl group, it will likely interfere with the reaction by reacting with the Lewis acid and the acylating agent. In such cases, a protecting group strategy for the hydroxyl group is necessary.
Visualizing Reaction Pathways
To better understand the desired reaction and the competing side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Desired vs. Side Reaction Pathways in this compound Acylations.
Summary of Key Parameters and Their Influence
| Parameter | Influence on Main Reaction | Influence on Side Reactions | Recommendations |
| Temperature | Higher temperatures can increase reaction rate. | Higher temperatures favor decarbonylation and other decomposition pathways. | Maintain low temperatures (0 °C or below) for better selectivity. |
| Lewis Acid | Essential for generating the acylium ion. Stronger acids can increase reactivity. | Stronger acids can promote decarbonylation and other side reactions. | Choose a Lewis acid with appropriate strength for your substrate. For highly reactive substrates, a milder acid may be sufficient. |
| Solvent | Must be anhydrous and inert to the reaction conditions. | Protic or wet solvents will lead to hydrolysis of the acylating agent and catalyst. | Use freshly dried, anhydrous, non-coordinating solvents like dichloromethane or 1,2-dichloroethane. |
| Stoichiometry | Typically a 1:1 ratio of acylating agent to aromatic substrate. | An excess of the acylating agent can lead to the formation of symmetrical diaryl ketones. | Use a slight excess of the aromatic substrate and add the acylating agent slowly. |
Experimental Protocol: A General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a general guideline. The specific quantities and conditions should be optimized for your particular substrate.
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or connected to a nitrogen/argon line.
-
In a fume hood, charge the flask with the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents).
-
Add the anhydrous solvent (e.g., dichloromethane) to create a stirrable suspension.
-
-
Reaction Setup:
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
In a separate, dry container, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
-
Addition:
-
Slowly add the solution of the aromatic substrate to the cooled Lewis acid suspension with vigorous stirring.
-
Once the addition is complete, slowly add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired methyl arylglyoxylate.
-
Caption: General Experimental Workflow for this compound Acylation.
References
how to prevent hydrolysis of methyl chloroglyoxylate during reaction
Technical Support Center: Methyl Chloroglyoxylate Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling this compound. This guide is designed to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this highly reactive and moisture-sensitive reagent. Our goal is to move beyond simple step-by-step instructions and explain the fundamental principles that govern its reactivity, empowering you to troubleshoot issues and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield and I'm isolating a carboxylic acid byproduct. What is happening?
A1: This is a classic sign of premature hydrolysis. This compound, like other acyl chlorides, reacts vigorously with water.[1][2][3] This hydrolysis pathway competes with your desired reaction, consuming your starting material and generating methyl glyoxylate, which can be further hydrolyzed to glyoxylic acid, and hydrochloric acid (HCl).[4][5][6] The presence of even trace amounts of moisture in your glassware, solvents, or reagents can significantly impact your yield.[7][8]
Q2: What is the mechanism of hydrolysis and why is it so rapid?
A2: The hydrolysis proceeds via a nucleophilic addition-elimination mechanism.[4][5][9][10] The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the adjacent ester group.[3] A water molecule acts as a nucleophile, attacking this carbon.[5][6] This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and HCl.[4][6] This reaction is very exothermic and rapid, often appearing instantaneous with cold water.[6]
Q3: I've heard about "anhydrous conditions," but what does that practically entail for my experiment?
A3: Implementing truly anhydrous conditions is the cornerstone of success. This is a multi-faceted approach:
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C overnight and cooling in a desiccator, or by flame-drying under a vacuum while purging with an inert gas like nitrogen or argon.
-
Solvents: Use only commercially available anhydrous solvents or solvents freshly distilled from an appropriate drying agent. Never assume a solvent from a previously opened bottle is still dry.
-
Reagents: Ensure all other reactants, especially nucleophiles like alcohols or amines, are anhydrous. Liquid reagents can be distilled over drying agents, and solid reagents can be dried in a vacuum oven.
-
Atmosphere: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[1][2][11] This involves using Schlenk lines or a glovebox.
Q4: What is an "acid scavenger" and why should I use one?
A4: An acid scavenger is a base added to the reaction to neutralize the HCl that is generated as a byproduct of both the desired reaction and any incidental hydrolysis.[12] The generated HCl can catalyze side reactions or degrade acid-sensitive functional groups on your substrate or product. By removing it from the system, you can often improve reaction rates and yields. Common choices are non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine.[7][13]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Reagent Degradation: The this compound may have hydrolyzed during storage. | 1. Source a fresh bottle of the reagent. Ensure it is stored under an inert atmosphere and allowed to warm to room temperature before opening to prevent condensation.[1][11] |
| 2. Insufficient Activation: Your nucleophile may not be sufficiently reactive. | 2. Consider converting the nucleophile (e.g., an alcohol) to a more potent form (e.g., an alkoxide) using a strong, non-nucleophilic base before adding the this compound. | |
| A complex mixture of products is observed by TLC/LCMS. | 1. Excess HCl: The generated HCl is causing side reactions or product degradation. | 1. Add an acid scavenger like triethylamine or pyridine (typically 1.1-1.5 equivalents) to the reaction mixture before adding the acyl chloride.[7][13] |
| 2. High Reaction Temperature: The reaction may be too exothermic, leading to decomposition. | 2. Perform the addition of this compound at a reduced temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm slowly to room temperature. | |
| Product isolation is difficult due to an emulsion during aqueous workup. | 1. Amine Salts: If an amine-based acid scavenger was used, the resulting ammonium salt can act as a surfactant. | 1. Use a different class of acid scavenger, such as an immobilized or polymer-bound base, which can be removed by simple filtration.[14] Alternatively, use a nitrogen sparge to remove HCl gas as it forms.[15] |
| 2. Incomplete Reaction: Unreacted starting materials are interfering with phase separation. | 2. Ensure the reaction has gone to completion using TLC or LCMS before initiating the workup. | |
| Crude NMR spectrum is messy and uninterpretable. | 1. Hydrolysis during Workup: The product itself might be sensitive to the acidic or basic conditions of the aqueous workup. | 1. Test the stability of your product under the workup conditions on a small scale before applying it to the entire batch.[16] Consider a non-aqueous workup if necessary. |
| 2. Residual Acid Scavenger: Amine scavengers can be difficult to remove completely. | 2. Perform an acidic wash (e.g., with dilute HCl or NH4Cl) during the workup to protonate the amine and extract it into the aqueous layer. |
Core Concepts & Experimental Protocols
Understanding the Competing Pathways
The success of your reaction hinges on favoring the kinetic and thermodynamic pathway of your desired transformation over the competing hydrolysis reaction.
Caption: Reaction pathways for this compound.
Protocol: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a robust method for reacting this compound with an alcohol nucleophile, incorporating best practices to prevent hydrolysis.
1. System Preparation:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet adapter, and a rubber septum.
- Place the flask under a positive pressure of dry nitrogen or argon.
2. Reagent Preparation:
- In the reaction flask, dissolve the alcohol substrate (1.0 eq.) and a suitable acid scavenger (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice-water bath.
3. Addition of this compound:
- Using a dry syringe, draw up this compound (1.1 eq.).
- Add the this compound dropwise to the cooled, stirring reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
4. Reaction Monitoring:
- Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
5. Workup and Purification:
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography.
Caption: Standard experimental workflow for acylation.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. savemyexams.com [savemyexams.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. chemrevise.org [chemrevise.org]
- 9. youtube.com [youtube.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. royal-chem.com [royal-chem.com]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 15. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: Purification of Products from Methyl Chloroglyoxylate Reactions
Welcome to the technical support guide for purifying reaction products derived from methyl chloroglyoxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the integrity of your final compound.
This compound is a highly reactive and versatile building block used in the synthesis of a wide array of compounds, including esters, amides, and various heterocycles.[1][2][3][4] Its high reactivity, particularly the presence of a reactive acyl chloride, necessitates robust and carefully planned purification strategies to isolate the desired product from unreacted starting materials, by-products, and reagent-derived impurities.
Part 1: Foundational Knowledge - Understanding the Chemistry
Safety First: Handling this compound and Its Reactions
This compound is a hazardous chemical and requires strict safety protocols. It is a flammable, corrosive liquid that can cause severe skin burns and eye damage.[5][6] A critical hazard is its violent reaction with water or moisture, which liberates toxic gases.[7][8]
Before you begin any experiment, you must:
-
Work in a certified chemical fume hood with proper ventilation.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-retardant lab coat.[8][9]
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[7][8]
-
Have appropriate quenching agents and spill kits readily available. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Common Impurities in this compound Reactions
Effective purification begins with identifying potential impurities. The choice of purification strategy is dictated by the nature of these contaminants.
-
Unreacted this compound: Due to its high reactivity, it is often used in excess.
-
Hydrolysis Products: Exposure to moisture (even atmospheric) will hydrolyze this compound to methyl chlorooxoacetic acid and subsequently to oxalic acid and HCl. These acidic impurities can complicate purification and may cause product degradation.
-
Unreacted Starting Materials: Nucleophiles like alcohols or amines that were intended to react with the this compound.
-
Base/Catalyst Residues: Amines (e.g., triethylamine, pyridine) or other bases used to scavenge the HCl by-product.
-
Salts: Amine hydrochlorides (e.g., triethylammonium chloride) are common salt by-products.
-
Solvent Residues: Residual reaction solvents.
Part 2: Purification Strategy & Troubleshooting
This section is structured as a series of questions and answers to address specific issues you may encounter during the purification workflow.
Initial Work-up and Extraction: The First Line of Defense
The initial aqueous work-up is a critical step to remove the bulk of water-soluble impurities, such as salts and acidic by-products.
Q: My reaction mixture is a thick slurry due to salt precipitation (e.g., triethylammonium chloride). How should I proceed with the work-up? A: This is very common. Do not add water directly to the concentrated reaction mixture, as this can cause a rapid, exothermic quench.
-
Dilute First: Dilute the slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will make the mixture easier to handle and help dissipate heat during the quench.
-
Quench Carefully: Transfer the diluted mixture to a separatory funnel. Slowly add water or a mild aqueous solution. If the reaction was run with a base like triethylamine, a wash with a weak acid like saturated ammonium chloride (NH₄Cl) solution can help pull the amine base into the aqueous layer.[10]
-
Filter if Necessary: If a significant amount of solid remains undissolved in either layer, you may need to filter the entire biphasic mixture through a pad of Celite® to prevent it from clogging the separatory funnel.
Q: I'm observing a persistent emulsion during my aqueous wash. What can I do? A: Emulsions are common when fine particulates are present or when the product has surfactant-like properties.
-
Add Brine: Add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.
-
Filter: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
Q: How do I effectively remove acidic by-products like HCl or methyl oxalyl acid? A: A mild basic wash is highly effective.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is the preferred method. Add the NaHCO₃ solution slowly and vent the separatory funnel frequently, as the neutralization of acid will produce carbon dioxide gas, causing pressure buildup.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) unless your target product is known to be stable. Many ester products can be hydrolyzed under strongly basic conditions.[11][12]
Workflow for Initial Purification Steps
Caption: Initial work-up and extraction workflow.
Column Chromatography: For Non-Volatile Products
Flash column chromatography is the workhorse for purifying non-volatile solids and oils.
Q: What is a good starting point for a solvent system (eluent) for my product? A: The polarity of your product is the key determinant. Products from this compound are typically esters or amides.
-
Start with TLC: Use Thin Layer Chromatography (TLC) to screen solvent systems. A good starting point for many moderately polar organic compounds is a mixture of a non-polar solvent and a polar solvent.
-
Common Systems: Hexanes/Ethyl Acetate or Dichloromethane/Methanol are excellent starting points.
-
Target Rf: Aim for an Rf (retention factor) of ~0.3 for your product on the TLC plate. This Rf value generally translates well to good separation on a silica gel column.
Q: My product is streaking on the TLC plate and the column. Why is this happening? A: Streaking is usually caused by two main issues:
-
Acidity/Basicity: The compound may be interacting too strongly with the slightly acidic silica gel. To fix this, add a small amount (~0.5-1%) of a modifier to your eluent.
-
For acidic compounds: Add acetic acid.
-
For basic compounds (e.g., products containing a free amine): Add triethylamine.
-
-
Insolubility: The compound may be crashing out on the plate/column. Ensure you are not spotting too much material on the TLC plate and that your crude product is fully dissolved before loading it onto the column.
Q: My product seems to be decomposing on the silica gel. What should I do? A: This is a common problem with sensitive compounds. Silica gel is acidic and has a high surface area, which can catalyze degradation.
-
Deactivate the Silica: Use silica gel that has been treated with a base. You can prepare this by making a slurry of silica in your eluent containing 1-2% triethylamine, then evaporating the solvent.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Speed is Key: Do not let the column run overnight. Elute your compound as quickly as possible while still achieving separation.
Data Presentation: Solvent Properties
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Non-polar eluent component |
| Toluene | 2.4 | 111 | Reaction solvent, eluent |
| Dichloromethane (DCM) | 3.1 | 40 | Reaction solvent, eluent |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction, polar eluent component |
| Methanol (MeOH) | 5.1 | 65 | Highly polar eluent component |
Recrystallization: For Solid Products
Recrystallization is a powerful technique for purifying solid compounds to a high degree.[13]
Q: My product "oiled out" instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Use More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully redissolves, then allow it to cool slowly again.
-
Lower the Cooling Temperature: Ensure the solution is cooled slowly. A rapid temperature drop encourages oiling. Start with slow cooling to room temperature, then move to an ice bath or refrigerator.
-
Change Solvents: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble, or use a binary solvent system.
Q: How do I find a good recrystallization solvent? A: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Test Solubility: Place a small amount of your crude product in several test tubes.
-
Add Solvents: Add a small amount of different solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) to each tube at room temperature. A good candidate will not dissolve the solid well at room temp.
-
Heat: Gently heat the tubes that did not show good solubility. A good solvent will dissolve the solid completely upon heating.
-
Cool: Cool the solutions that dissolved the solid. The ideal solvent will cause a large amount of crystalline product to precipitate upon cooling.
Distillation: For Liquid Products
For thermally stable, volatile liquid products, distillation is an excellent method for achieving high purity.[10][14]
Q: My product is decomposing during distillation, even under vacuum. What can I do? A: Thermal decomposition is a significant risk for complex molecules.
-
Lower the Temperature: The goal of vacuum distillation is to lower the boiling point. Ensure you are using a sufficiently high vacuum. A high-quality vacuum pump and a well-sealed system are essential.
-
Use a Short Path Apparatus: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperature by reducing the distance it must travel as a vapor.[15]
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure even heating. Do not heat the distillation flask too aggressively.
Part 3: Protocols and Purity Assessment
Protocol 1: General Aqueous Work-up
-
Cool the reaction flask in an ice bath.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 3-5 volumes of ethyl acetate).
-
Slowly pour the diluted mixture into a separatory funnel containing an equal volume of cold water.
-
Separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous NaHCO₃ (1 x volume). Caution: Vent frequently.
-
Water (1 x volume).
-
Saturated aqueous NaCl (Brine) (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar eluent (e.g., hexanes).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.
-
Load the Column: Carefully add the sample to the top of the silica bed.
-
Elute: Begin eluting with the chosen solvent system, gradually increasing polarity if a gradient elution is needed. Collect fractions in test tubes.
-
Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Q: How can I confirm the purity of my final product? A: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation and can often reveal the presence of impurities.
-
Gas Chromatography (GC) / Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for determining purity levels and identifying the molecular weight of the product and any impurities.[17]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch of the ester).[6]
References
- 1. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]
- 2. Methyl oxalyl chloride [anshulchemicals.com]
- 3. Methyl oxalyl chloride [anshulchemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 5781-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. moravek.com [moravek.com]
- 17. iiste.org [iiste.org]
Navigating the Challenges of Acylation with Methyl Chloroglyoxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing acylation reactions using methyl chloroglyoxylate. As a Senior Application Scientist, I understand that while this reagent is a powerful tool for introducing a methoxycarbonylmethyl group, achieving high yields and purity can be challenging. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments. We will explore the nuances of C-acylation (Friedel-Crafts), N-acylation, and O-acylation, focusing on the unique reactivity of this compound.
Troubleshooting Common Issues in Acylation with this compound
Low yields, the formation of side products, and stalled reactions are common hurdles encountered during acylation reactions. This section provides a systematic approach to identifying and resolving these issues.
Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired acylated product. The underlying causes can often be traced back to reagent quality, reaction setup, or suboptimal conditions.
Possible Cause 1: Inactive Lewis Acid Catalyst
The most common reason for low yields in Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. AlCl₃ is extremely hygroscopic and will readily react with any water present in the reaction system, rendering it inactive.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (nitrogen or argon).
-
Use High-Purity Anhydrous Reagents: Use freshly opened, high-purity anhydrous Lewis acids. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).
-
Proper Handling: Handle the Lewis acid quickly in a glove box or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
Possible Cause 2: Insufficient Amount of Catalyst
In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.
Solution:
-
Increase Catalyst Loading: Use at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the this compound. For unreactive substrates, a larger excess may be necessary.
Possible Cause 3: Low Reactivity of the Aromatic Substrate
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Aromatic rings bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and will exhibit low reactivity.
Solutions:
-
Use a More Reactive Substrate (if possible): If your synthetic route allows, consider using a more electron-rich aromatic substrate.
-
Employ a Stronger Lewis Acid: For deactivated substrates, consider using a stronger Lewis acid or a combination of catalysts.
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this may also lead to side reactions, so careful monitoring is essential.
Formation of Side Products
The bifunctional nature of this compound (an acyl chloride and an ester) can sometimes lead to the formation of undesired side products.
With phenolic substrates, both C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group) are possible. The reaction conditions will dictate the major product.
Possible Side Reactions:
-
O-acylation: The hydroxyl group of the phenol can be acylated to form a phenyl methoxycarbonylformate. This is often favored under basic or neutral conditions.
-
Polysubstitution: With highly activated aromatic rings, acylation at multiple positions on the ring can occur, although this is less common than in Friedel-Crafts alkylation.[1]
Solutions to Favor C-acylation:
-
Use a Strong Lewis Acid: In the presence of a strong Lewis acid like AlCl₃, the phenoxide formed will complex with the catalyst, making the oxygen less nucleophilic and favoring electrophilic attack on the aromatic ring.
-
Control Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable C-acylated product.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of working with this compound.
Q3: What is the best way to handle and store this compound?
This compound is a corrosive and moisture-sensitive liquid. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use other Lewis acids besides aluminum chloride for Friedel-Crafts acylation with this compound?
Yes, other Lewis acids can be used, and the choice may depend on the reactivity of your substrate. Some alternatives include:
-
Ferric chloride (FeCl₃): A milder Lewis acid that can be effective for activated aromatic rings.
-
Tin(IV) chloride (SnCl₄): Useful for reactions with sensitive substrates where a milder catalyst is required.[1]
-
Boron trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it is a versatile Lewis acid.
Q5: How can I improve the yield of N-acylation of a primary or secondary amine with this compound?
For N-acylation, the primary challenge is often the formation of the hydrochloride salt of the amine, which is unreactive.
Solutions:
-
Use a Base: The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Control Stoichiometry: Use a slight excess of this compound to ensure complete conversion of the amine.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Experimental Protocols
Here are detailed, step-by-step methodologies for common acylation reactions with this compound.
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the C-acylation of an activated aromatic substrate.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
This compound
-
Anisole
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Substrate: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of Benzylamine
This protocol details the acylation of a primary amine.
Materials:
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add this compound (1.1 equivalents) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key reaction mechanism and a troubleshooting workflow.
References
Technical Support Center: Managing Exotherms in Reactions with Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safely managing exothermic reactions involving methyl chloroglyoxylate. Reactions with this highly reactive acylating agent can generate significant heat, posing a risk of thermal runaway if not properly controlled. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction temperature is increasing much faster than anticipated after adding this compound. What should I do?
A1: Immediate action is critical to prevent a runaway reaction.
-
Stop the addition of this compound immediately.
-
Ensure the cooling bath has sufficient capacity and is in full contact with the reaction flask. Add more cooling agent (e.g., ice, dry ice) as needed.
-
Increase the stirring rate to improve heat transfer to the cooling bath and prevent the formation of localized hot spots.
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure. (See Troubleshooting Guide: Runaway Reaction).
Q2: I am planning to scale up my reaction with this compound. What are the key safety considerations?
A2: Scaling up exothermic reactions introduces significant challenges due to the decrease in the surface-area-to-volume ratio, which reduces heat transfer efficiency.
-
Conduct a thorough thermal hazard assessment. Use techniques like reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Implement robust temperature control. Use a reactor with a jacketed cooling system and an automated temperature control unit.
-
Control the addition rate. A slow, controlled addition of this compound is crucial. The addition rate should be tied to the cooling capacity of your system.
-
Develop a detailed emergency plan. This should include procedures for emergency cooling, quenching the reaction, and evacuating the area if necessary.
Q3: What are the primary hazards associated with this compound?
A3: this compound is a hazardous substance with multiple risks:
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
Troubleshooting Guides
Troubleshooting Unexpected Exotherms
| Symptom | Possible Cause | Recommended Action |
| Rapid, unexpected temperature spike during addition. | Addition rate is too high for the cooling capacity. | Immediately stop the addition. Enhance cooling and stirring. Resume addition at a significantly slower rate once the temperature is under control. |
| Inadequate cooling. | Ensure the cooling bath is at the target temperature and making good contact with the flask. Consider using a larger or colder cooling bath. | |
| Poor mixing. | Increase the stirring speed to improve heat dissipation. Ensure the stir bar or overhead stirrer is functioning correctly. | |
| A delayed exotherm occurs after the addition is complete. | Accumulation of unreacted starting materials. | Maintain cooling and stirring. Monitor the reaction closely. If the temperature begins to rise rapidly, be prepared for an emergency quench. |
| Change in reagent quality or concentration. | Always use reagents of known purity and concentration. If using a new batch of reagent, consider running a small-scale test reaction first. |
Troubleshooting a Runaway Reaction
A runaway reaction is a thermally uncontrolled reaction that can lead to a dangerous increase in temperature and pressure.
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If it is safe to do so, activate emergency cooling systems.
-
From a safe distance, if possible, stop any further addition of reactants.
-
Do not attempt to contain a runaway reaction if it has progressed to the point of vigorous gas evolution or vessel pressurization.
Emergency Quench Procedure (for early-stage runaway):
-
Have a pre-prepared quench solution ready. For reactions with this compound, a solution of a weak base like sodium bicarbonate or a high-boiling point alcohol can be used to neutralize the reactive acyl chloride.
-
Add the quench solution slowly and carefully to the reaction mixture with vigorous stirring and cooling. Be aware that the quenching process itself can be exothermic.
Data Presentation
Table 1: Estimated Heat of Reaction for Acylation with this compound
While specific calorimetric data for reactions with this compound is not widely available in the public domain, the heat of reaction can be estimated based on similar acylation reactions. The acylation of an amine with an acid chloride is a highly exothermic process.
| Reactant Pair | Estimated Heat of Reaction (ΔH) | Notes |
| This compound + Primary Amine (e.g., Benzylamine) | -120 to -160 kJ/mol | Highly exothermic. Requires strict temperature control. |
| This compound + Secondary Amine | -100 to -140 kJ/mol | Exothermic, but generally less so than with primary amines. |
| This compound + Alcohol | -80 to -120 kJ/mol | Exothermic. The rate of reaction is typically slower than with amines. |
Note: These are estimated values. The actual heat of reaction can vary depending on the specific reactants, solvent, and reaction conditions. It is strongly recommended to perform calorimetric studies for your specific system before scaling up.
Experimental Protocols
Key Experiment: Acylation of Benzylamine with this compound
This protocol provides a general method for the acylation of a primary amine with this compound under controlled conditions.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Ice-water bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen/argon inlet.
-
Initial Charge: Charge the flask with benzylamine (1.0 eq) and anhydrous dichloromethane. Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, slowly add water to quench any unreacted this compound. Separate the organic layer, wash with dilute acid, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizations
Logical Workflow for Managing Potential Exotherms
Caption: A logical workflow for the safe management of exothermic reactions.
Signaling Pathway for a Runaway Reaction
Caption: The positive feedback loop leading to a thermal runaway event.
References
Technical Support Center: Managing HCl Byproduct in Reactions Involving Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for managing hydrogen chloride (HCl), a common and often problematic byproduct of reactions involving methyl chloroglyoxylate. Effective HCl management is critical for maximizing reaction yields, preventing the degradation of sensitive molecules, and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl a critical step in reactions with this compound?
A1: this compound is a highly reactive acylating agent. In many of its reactions, particularly with nucleophiles like alcohols and amines, HCl is generated as a stoichiometric byproduct.[1][2] Failure to control the generated HCl can lead to several significant issues:
-
Protonation of Nucleophiles: If your nucleophile is basic (e.g., an amine), the generated HCl will protonate it, forming a non-nucleophilic ammonium salt. This effectively removes your reactant from the reaction, leading to stalled or incomplete conversions and low yields.[3]
-
Acid-Catalyzed Degradation: The acidic environment created by HCl can promote unwanted side reactions.[4] Acid-sensitive functional groups, such as certain protecting groups (e.g., Boc, acetals), can be cleaved. The desired product itself might also be susceptible to acid-catalyzed hydrolysis or degradation, especially esters.[1]
-
Equilibrium Shifts: In esterification reactions, the presence of a strong acid like HCl can shift the reaction equilibrium back towards the starting materials, reducing the final product yield.[5][6]
Q2: What is the difference between an in situ acid scavenger and a workup procedure for HCl removal?
A2: These two approaches address HCl at different stages of your process:
-
An in situ acid scavenger is a base added directly to the reaction mixture. Its purpose is to neutralize HCl as it is formed, thereby protecting reactants and products from the acidic environment throughout the reaction.[3]
-
A workup procedure is a series of steps performed after the reaction is complete. This typically involves quenching the reaction and then washing the organic mixture with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid before purification.[7]
The choice between these methods depends on the stability of your reactants and products to acidic conditions. For acid-sensitive compounds, an in situ scavenger is essential.
Q3: How do I select the appropriate base to use as an HCl scavenger?
A3: The choice of base is critical and depends on factors like your substrate's reactivity, steric hindrance, and the reaction conditions. Common choices fall into two categories: tertiary amines and inorganic bases.
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective. However, it can act as a nucleophile itself, potentially leading to side reactions.[3] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | Sterically hindered and non-nucleophilic, which minimizes side reactions. It is a "proton sponge," primarily acting as a base.[3][8] |
| Pyridine | ~5.25 | Less basic than TEA and can also act as a nucleophilic catalyst, sometimes increasing the reaction rate. It has a strong, unpleasant odor and is toxic.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | An inexpensive and effective inorganic base, often used in situations where amine bases could be problematic.[9] |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 (pKa of HCO₃⁻) | A weak inorganic base, commonly used in aqueous workups to neutralize residual acid.[10][11] |
For most applications involving this compound, a non-nucleophilic amine like DIPEA is often a preferred choice to avoid complications. However, the cost-effectiveness of TEA makes it a frequent selection when nucleophilic side reactions are not a concern.[3]
Q4: Can I remove HCl gas without adding a base to my reaction mixture?
A4: Yes, this is possible, particularly if your product and reactants are stable in the presence of HCl for the duration of the reaction. One effective method is to purge the reaction with a slow stream of an inert gas, such as nitrogen or argon. This helps to carry away the gaseous HCl as it is formed.[12] This technique, known as sparging, can be an efficient way to remove HCl in situ without introducing a chemical scavenger.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted starting material, even after extended reaction times.
-
Likely Cause (HCl-Related): The HCl byproduct is protonating your nucleophilic starting material, rendering it inactive.[3] This is a very common issue in reactions with amines.
-
Solutions:
-
Add an Acid Scavenger: Introduce at least one full equivalent of a non-nucleophilic base, such as DIPEA or 2,6-lutidine, to the reaction mixture before adding the this compound.[3]
-
Use Excess Nucleophile: If your nucleophile is inexpensive, using it in excess can help to ensure that enough remains in its unprotonated, reactive form to drive the reaction to completion.
-
Issue 2: Product Degradation or Unexpected Byproducts
-
Symptom: You observe the formation of multiple spots on a TLC plate, or your final product is impure after purification. The reaction mixture may also darken, indicating decomposition.[14]
-
Likely Cause (HCl-Related): The acidic environment is causing the breakdown of your product or starting materials.[4] For example, ester products can undergo acid-catalyzed hydrolysis if water is present.[1]
-
Solutions:
-
Incorporate an In Situ Base: Use an acid scavenger like DIPEA to maintain neutral conditions throughout the reaction.[3]
-
Control Reaction Temperature: Overheating can exacerbate acid-catalyzed decomposition. Ensure the reaction is not run at a higher temperature than necessary.[14][15]
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to any residual acid.[15]
-
Issue 3: Difficulty Removing Amine Hydrochloride Salts During Purification
-
Symptom: After using an amine scavenger like TEA or pyridine, you have trouble removing the resulting hydrochloride salt, which may be partially soluble in your organic solvent.[9]
-
Likely Cause: The polarity of the salt makes it challenging to separate from a polar product.
-
Solutions:
-
Aqueous Workup: If your product is stable in water, perform a workup by washing the organic layer with water or a dilute acid solution (like 1M HCl) to remove the free amine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining HCl.[10][16]
-
Filtration: In some cases, the hydrochloride salt will precipitate from the reaction mixture, especially in nonpolar solvents. The salt can then be removed by filtration. Cooling the reaction mixture may aid precipitation.[9]
-
Use a Polymer-Bound Scavenger: Consider using a polymer-bound base (scavenger resin). These resins neutralize the HCl and can be easily removed by filtration at the end of the reaction, simplifying the purification process.[7][17]
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Acylation using this compound with an Amine Scavenger
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve your nucleophile (1.0 equivalent) and N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow for Managing HCl Byproduct
The following diagram illustrates the decision-making process for handling HCl in your reaction.
Caption: Decision workflow for HCl management.
Safety Information
-
This compound: This reagent is corrosive, flammable, and reacts violently with water.[18][19][20] It is also a lachrymator. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[21][22]
-
Hydrogen Chloride (HCl): HCl is a corrosive gas that can cause severe respiratory irritation. Reactions that generate HCl should always be performed in a fume hood.[21] For reactions that produce significant amounts of HCl gas, a gas trap containing a basic solution (e.g., NaOH solution) should be used.[12]
-
Neutralization Reactions: The neutralization of strong acids with strong bases can be highly exothermic.[4] Always add reagents slowly and with cooling if necessary.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. echemi.com [echemi.com]
- 11. study.com [study.com]
- 12. benchchem.com [benchchem.com]
- 13. Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 18. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Troubleshooting Low Conversion in Methyl Chloroglyoxylate Reactions
Introduction
Methyl chloroglyoxylate is a highly reactive acylating agent prized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals for its ability to introduce a methoxalyl group.[1] Its utility, however, is matched by its reactivity, which can present challenges in achieving high conversion rates. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-formatted resource for troubleshooting and optimizing reactions involving this compound.
The principles outlined herein are grounded in established mechanistic organic chemistry and aim to provide not just solutions, but a deeper understanding of the causality behind experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound is showing low or no conversion of my starting material. What are the most common culprits?
Low conversion in reactions with this compound can almost invariably be traced back to a few critical factors. Given its high reactivity, even minor deviations from optimal conditions can significantly impact yield.
Primary Causes of Low Conversion:
-
Presence of Moisture: this compound reacts violently with water.[2] This is the most common cause of low conversion. Any moisture present in your reagents, solvents, or glassware will hydrolyze the this compound to methyl glyoxylic acid and HCl, rendering it unavailable for your desired reaction.
-
Suboptimal Base Selection or Stoichiometry: In many reactions, a base is required to neutralize the HCl byproduct. If the base is not strong enough, is sterically hindered, or is not present in sufficient quantity, the reaction mixture can become acidic, potentially leading to side reactions or inhibiting the desired transformation.
-
Inadequate Temperature Control: These reactions are often highly exothermic. Poor temperature control can lead to the formation of side products or decomposition of the starting material or product.
-
Degraded this compound: The reagent itself can degrade if not stored properly. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[3]
Q2: I've taken precautions to use dry solvents and glassware, but my yield is still poor when reacting with an alcohol. What else could be going wrong?
When reacting this compound with an alcohol to form an ester, several nuances beyond basic anhydrous techniques are at play.
Troubleshooting Esterification Reactions:
-
Alcohol Reactivity: Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols due to steric hindrance.[4] For less reactive alcohols, you may need to employ more forcing conditions or a catalyst.
-
Role of the Base: A tertiary amine base, such as triethylamine or pyridine, is commonly used to scavenge the HCl produced. Pyridine can also act as a nucleophilic catalyst, activating the this compound by forming a highly reactive acylpyridinium salt intermediate.[5][6]
-
Side Reactions:
-
Double Acylation of Diols: If your substrate is a diol, ensure you are using the correct stoichiometry of this compound to avoid mixtures of mono- and di-acylated products.
-
Elimination with Hindered Alcohols: With bulky secondary or tertiary alcohols, elimination to form an alkene can sometimes compete with the desired substitution, especially at elevated temperatures.
-
Experimental Protocol: General Procedure for Esterification of a Primary Alcohol
-
Apparatus Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Dissolve the primary alcohol (1.0 eq.) and a suitable tertiary amine base (e.g., triethylamine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of this compound: Dissolve this compound (1.05 eq.) in the same anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the alcohol solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Common Solvents and Bases for Esterification
| Solvent | Base | Typical Temperature | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to RT | Good general-purpose solvent. |
| Tetrahydrofuran (THF) | Pyridine | 0 °C to RT | Pyridine can act as a nucleophilic catalyst. |
| Diethyl Ether | N,N-Diisopropylethylamine (DIPEA) | 0 °C to RT | DIPEA is a non-nucleophilic, sterically hindered base. |
Q3: I'm attempting to synthesize an oxamate by reacting this compound with a primary amine and getting a complex mixture of products. How can I improve the selectivity?
The reaction of this compound with amines to form oxamates is generally very fast. However, the high reactivity can lead to side reactions if not properly controlled.
Troubleshooting Oxamate Synthesis:
-
Over-acylation: Primary amines can potentially react with two equivalents of this compound to form an imide-like byproduct, especially if the amine is added too quickly or if there are localized concentration gradients.
-
Reaction with the Ester Moiety: While the acyl chloride is significantly more reactive, under certain conditions (e.g., prolonged reaction times, high temperatures, or with very nucleophilic amines), the amine could potentially react with the methyl ester group of the desired product to form an oxamide.
-
Base Choice: Using an excess of the primary amine as the base can lead to the formation of the aforementioned byproducts. A non-nucleophilic tertiary amine, like triethylamine or N,N-diisopropylethylamine (Hünig's base), is often a better choice to scavenge the HCl.[7]
Visualization: Troubleshooting Logic for Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
Q4: How can I effectively monitor the progress of my this compound reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.
Analytical Techniques for Reaction Monitoring:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. A co-spot of your starting material and the reaction mixture will show the consumption of the starting material. The product should have a different Rf value.
-
Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are more quantitative and can provide information about the formation of the product and any byproducts. LC-MS is particularly useful for identifying the mass of potential side products.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, quenching it, and running a quick ¹H NMR can provide a clear picture of the conversion by observing the disappearance of starting material signals and the appearance of product signals.[9]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate:
-
Lane 1: A small spot of your starting nucleophile (alcohol or amine).
-
Lane 2 (Co-spot): Spot the starting nucleophile, and then on top of the same spot, a small spot of the reaction mixture.
-
Lane 3: A small spot of the reaction mixture.
-
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize: Use a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Analyze: The reaction is complete when the spot corresponding to the starting nucleophile in the co-spot and reaction mixture lanes has disappeared.
Visualization: Reaction Workflow
Caption: A typical experimental workflow for this compound reactions.
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound|lookchem [lookchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. youtube.com [youtube.com]
Technical Support Center: Methyl Chloroglyoxylate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl chloroglyoxylate. The following information addresses common issues related to the impact of base choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in reactions with this compound?
In reactions involving this compound, a base is primarily used to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. This prevents the protonation of the nucleophile (e.g., an amine or alcohol), which would render it unreactive. The choice of base can also influence the reaction rate and, in some cases, the product distribution.
Q2: Which bases are commonly used for reactions with this compound?
Commonly used bases include tertiary amines such as pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA or Hünig's base). For certain applications, 4-dimethylaminopyridine (DMAP) may be used as a catalyst in conjunction with a stoichiometric base.
Q3: How does the pKa of the base affect the reaction?
The basicity (related to the pKa of the conjugate acid) of the amine base can influence its effectiveness in scavenging the generated HCl. A base with a higher pKa will more effectively neutralize the acid. However, a very strong base might lead to undesired side reactions.
Q4: Can the choice of base lead to different side products?
Yes, the choice of base can influence the formation of side products. For instance, less sterically hindered bases like triethylamine can potentially act as nucleophiles and react with this compound, although this is generally less favorable than the reaction with the primary nucleophile. The use of a bulky base like DIPEA can help minimize such side reactions.[1]
Q5: When should I consider using a catalytic amount of DMAP?
4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst that can significantly accelerate acylation reactions, particularly with less reactive nucleophiles like sterically hindered alcohols.[2][3][4] It functions by forming a highly reactive acylpyridinium intermediate.[2][3] DMAP is typically used in catalytic amounts (1-10 mol%) along with a stoichiometric amount of a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl byproduct.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Causes & Solutions
| Potential Cause | Suggested Solutions |
| Inadequate Base | - Ensure at least a stoichiometric equivalent of the base is used to neutralize the HCl generated. - Consider using a base with a higher pKa for more effective acid scavenging. |
| Protonation of Nucleophile | - Add the base to the nucleophile before introducing this compound to ensure the nucleophile is in its free, reactive form. |
| Base-Induced Decomposition | - If the product or starting material is base-sensitive, consider using a weaker or more sterically hindered base. - Perform the reaction at a lower temperature to minimize decomposition. |
| Low Reactivity of Nucleophile | - For poorly nucleophilic substrates (e.g., hindered alcohols), add a catalytic amount of DMAP to accelerate the reaction.[3][4] |
| Moisture in the Reaction | - this compound is sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Multiple Products
Potential Causes & Solutions
| Potential Cause | Suggested Solutions |
| Reaction of Base with this compound | - Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize its nucleophilic attack on the acyl chloride.[1] |
| Reaction at Multiple Sites in the Nucleophile | - In molecules with multiple nucleophilic sites (e.g., amino alcohols), the choice of base can influence chemoselectivity.[5] Experiment with different bases (e.g., pyridine vs. TEA) to optimize for the desired product. |
| Over-acylation | - This can occur if the product of the initial reaction is still nucleophilic. Use a controlled stoichiometry of this compound and consider adding it slowly to the reaction mixture. |
Data Presentation: Comparison of Common Bases
The choice of base can significantly impact the outcome of the reaction. The following table summarizes the characteristics and typical applications of common bases used with this compound.
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Use & Considerations | Relative Yield (Example) |
| Pyridine | 5.2 | Low | Often used as both a base and a solvent. Can act as a nucleophilic catalyst.[6] | 65.3%[7] |
| Triethylamine (TEA) | 10.8 | Moderate | A common and relatively inexpensive base. More basic than pyridine. Can sometimes lead to side reactions due to its nucleophilicity. | 71.8%[7] |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | High | A non-nucleophilic, sterically hindered base.[1] Ideal for preventing side reactions where the base might compete with the primary nucleophile. | - |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | Low | Used as a highly effective nucleophilic catalyst in small quantities alongside a stoichiometric base.[2][3][4] | - |
Relative yield data is from a study on the synthesis of 4-benzoyloxy-3-methoxycinnamic acid and may not be directly representative for all reactions with this compound.[7]
Experimental Protocols
General Protocol for the Synthesis of an Amide using this compound and Triethylamine
-
To a stirred solution of the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with dilute aqueous HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
General Protocol for the Synthesis of an Ester using this compound, Pyridine, and DMAP (catalytic)
-
Dissolve the alcohol (1.0 eq.), pyridine (1.2 eq.), and a catalytic amount of DMAP (0.05 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, dilute the mixture with the solvent and wash with water.
-
Wash the organic layer with dilute aqueous HCl to remove pyridine and DMAP, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the product as needed.[8]
Visualizations
Caption: General reaction pathway for the acylation of a nucleophile with this compound in the presence of a base.
Caption: A troubleshooting workflow for addressing low product yield in reactions with this compound.
References
- 1. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 2. Yamaguchi Esterification [organic-chemistry.org]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. scispace.com [scispace.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Selectivity of Methyl Chloroglyoxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl chloroglyoxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on how solvent choice impacts reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound showing significant amounts of side products corresponding to reaction with the solvent?
A1: this compound is a highly reactive acylating agent. The presence of two carbonyl groups, with the chlorine atom and methoxy group attached to them, makes the carbonyl carbon extremely electrophilic.[1] This high reactivity makes it susceptible to nucleophilic attack not only by your intended substrate but also by hydroxylic solvents (solvolysis), such as water or alcohols.[1][2] The reaction proceeds through an addition-elimination mechanism, which can be quite rapid with solvent molecules.[1][2] To minimize this side reaction, it is crucial to use anhydrous, non-nucleophilic (aprotic) solvents and to rigorously exclude moisture from your reaction setup.
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is a flammable liquid and vapor. It is also corrosive and causes severe skin burns and eye damage. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry and the reaction is set up to prevent exposure to moisture, as this can lead to the formation of corrosive HCl gas.
Q3: How does solvent polarity influence the outcome of my reaction?
A3: Solvent polarity can significantly affect both the reaction rate and the product selectivity. In reactions with multiple possible outcomes, such as forming different constitutional isomers in a Friedel-Crafts reaction, the solvent can influence whether the reaction is under kinetic or thermodynamic control.[3][4]
-
Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy for the formation of the more stable, thermodynamic product.[3][4]
-
Non-polar solvents may favor the faster-forming, kinetic product, as the intermediates are less stabilized.[5]
Troubleshooting Guides
Issue 1: Low Regioselectivity in Friedel-Crafts Acylation of Aromatic Compounds
Q: I am performing a Friedel-Crafts acylation on a substituted aromatic ring and obtaining a mixture of isomers (e.g., ortho, para, meta). How can I improve the selectivity for the desired isomer?
A: The regioselectivity of Friedel-Crafts acylation is a classic example of kinetic versus thermodynamic control, which can be manipulated by solvent choice and temperature.[3][6]
-
Problem: You are getting a mixture of products, suggesting that both the kinetic and thermodynamic pathways are accessible under your current conditions.
-
Solution 1: Solvent Modification: The choice of solvent is a critical parameter.[5] In many acylations, non-polar solvents favor the kinetically controlled product (often the ortho or para product due to faster initial attack), while more polar solvents can allow for equilibration to the more sterically stable thermodynamic product.[5]
-
Solution 2: Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) typically favors the kinetic product by reducing the available energy to overcome the higher activation barrier to the thermodynamic product or to reverse the initial acylation step.[7][8] Conversely, longer reaction times at higher temperatures may favor the thermodynamic product, assuming the reaction is reversible.[8]
Data Presentation
While specific quantitative data for this compound is not extensively consolidated, the well-studied Friedel-Crafts acetylation of naphthalene with acetyl chloride serves as an excellent illustrative model for the effect of solvent on regioselectivity.
Table 1: Solvent Effect on the Regioselectivity of Naphthalene Acetylation (Illustrative Example)
| Solvent | Solvent Polarity | Major Product | Product Type | Typical Conditions |
| Carbon Disulfide (CS₂) | Non-polar | 1-acetylnaphthalene | Kinetic | Low Temperature |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 1-acetylnaphthalene | Kinetic | Low Temperature |
| Nitrobenzene (C₆H₅NO₂) | Polar Aprotic | 2-acetylnaphthalene | Thermodynamic | Higher Temperature |
This table illustrates a general principle; actual product ratios can vary based on specific reaction conditions.[5]
Experimental Protocols
Protocol: General Procedure for Optimizing Regioselectivity in Friedel-Crafts Acylation with this compound
This protocol provides a framework for the acylation of an activated aromatic substrate (e.g., toluene) where selectivity is a key objective.
1. Reagents and Materials:
-
This compound (1.0 eq)
-
Aromatic Substrate (e.g., Toluene) (1.0 - 1.2 eq)
-
Lewis Acid (e.g., Anhydrous AlCl₃) (1.1 eq)
-
Anhydrous Solvent (e.g., Dichloromethane for kinetic control, Nitrobenzene for thermodynamic control)
-
Standard, oven-dried glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Setup:
-
Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Suspend anhydrous AlCl₃ (1.1 eq) in the chosen anhydrous solvent in the flask.
-
Cool the suspension to 0 °C using an ice-water bath.[9]
3. Acylation Reaction:
-
Dissolve this compound (1.0 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add the aromatic substrate (1.0-1.2 eq), also dissolved in the solvent, dropwise over 30 minutes.
-
For Kinetic Control: Maintain the reaction at 0 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
For Thermodynamic Control: After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 40-60 °C) for a longer period (3-12 hours), monitoring for the formation of the desired isomer by GC-MS or NMR analysis of aliquots.
4. Work-up and Isolation:
-
Upon reaction completion, cool the mixture back to 0 °C.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[10] This will quench the catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with the reaction solvent (e.g., dichloromethane).[9]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
5. Purification and Analysis:
-
Purify the crude product via column chromatography on silica gel or recrystallization.
-
Analyze the product ratio using ¹H NMR spectroscopy or gas chromatography (GC).
Mandatory Visualization
Caption: Workflow for optimizing selectivity in Friedel-Crafts acylation.
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study of the solvolyses of methyl and ethyl chloroglyoxalates - Lookchem [lookchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. benchchem.com [benchchem.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Methyl Chloroglyoxylate Solutions
Welcome to the technical support guide for methyl chloroglyoxylate (CAS 5781-53-3). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this highly reactive reagent in your experiments. As a potent acylating agent, its efficacy is directly tied to its purity and stability. This guide provides field-proven insights and troubleshooting protocols to help you navigate the challenges associated with its handling.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for neat this compound?
A: this compound is extremely sensitive to moisture and is corrosive.[1][2] Proper storage is critical to maintain its integrity.
-
Atmosphere: It MUST be stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from ambient moisture.[1][3][4]
-
Temperature: While some suppliers suggest room temperature storage in a cool, dark place, for long-term stability and to minimize vapor pressure, storage in a refrigerator at 2-8°C is recommended.[5] Always consult the Certificate of Analysis (CofA) from your specific supplier, as recommendations may vary.
-
Container: The container must be tightly sealed.[3][4] Use containers with PTFE-lined caps or glass stoppers. Ensure the container material is appropriate for corrosive and flammable liquids.
-
Location: Store in a dedicated corrosives and flammables cabinet.[1][3] The area must be dry and well-ventilated.
Q2: Why is moisture sensitivity such a critical issue?
A: this compound reacts violently with water.[1][3] This is not a slow degradation but a rapid hydrolysis reaction. The acyl chloride moiety is highly electrophilic and readily attacked by nucleophiles, with water being a common one. The reaction produces methyl oxalate and corrosive, toxic hydrogen chloride (HCl) gas.[2] This not only depletes your active reagent but also introduces acidic contaminants that can catalyze unwanted side reactions in your experiments.
Q3: What are the best solvents for preparing this compound stock solutions?
A: The key is to use anhydrous (dry) aprotic solvents. Any protic solvent (containing O-H or N-H bonds) will react.
-
Recommended Solvents: Anhydrous Dichloromethane (DCM), Chloroform[4], Tetrahydrofuran (THF), Diethyl ether[4], Toluene, and Acetonitrile are commonly used. Always use solvents from a freshly opened bottle or a solvent purification system.
-
Incompatible Solvents: Absolutely avoid water, alcohols (methanol, ethanol), primary/secondary amines, and any other protic solvent.
Q4: My bottle of this compound has turned light yellow. Is it still usable?
A: The pure compound is typically described as a colorless to light yellow liquid.[4] A slight yellow tinge may not indicate significant decomposition. However, a pronounced darkening (to deep yellow or brown) or the presence of fuming upon opening the cap (indicating HCl gas from hydrolysis) suggests significant degradation. In such cases, it is highly recommended to perform a quality control check before use (see Troubleshooting Guide).
Q5: What is the typical shelf life? How can I be sure of its quality?
A: The shelf life is highly dependent on handling and storage. If stored unopened under inert gas from the supplier, it can be stable for over a year. However, once opened, its stability decreases with each use. Some suppliers do not provide a specific expiration date due to its high reactivity.[6] The best practice is to assume its quality may be compromised after opening and to perform a quality check if the reagent has been stored for several months or if you observe any visual changes.
Troubleshooting Guide & Protocols
This section provides solutions to specific experimental problems and detailed protocols for handling and quality control.
Problem: My acylation reaction is giving low yields or failing completely.
Possible Cause: The primary suspect is often degraded this compound. If the reagent has been hydrolyzed, the concentration of the active acylating agent is lower than calculated, and the presence of HCl may be interfering with the reaction mechanism.
Solution: Perform a quick quality control (QC) test to verify the reagent's activity.
Protocol 1: Rapid Quality Control Test via Amidation
This protocol provides a simple, qualitative check of the reagent's activity.
-
Preparation: In a fume hood, add 1.2 equivalents of a simple, non-volatile primary or secondary amine (e.g., benzylamine or dibutylamine) to a small, dry reaction vial containing anhydrous dichloromethane (DCM).
-
Reagent Addition: While stirring, add 1.0 equivalent of your this compound solution dropwise at 0°C.
-
Observation: An active reagent will cause an immediate exothermic reaction and the formation of a salt precipitate (the amine hydrochloride).
-
Analysis (TLC): Within 5-10 minutes, spot the reaction mixture on a TLC plate against a spot of the starting amine. A successful reaction will show complete or near-complete consumption of the starting amine and the appearance of a new, higher-Rf product spot (the amide).
-
Interpretation: If the starting amine is largely unreacted, your this compound has likely degraded and should be discarded.
Problem: I am observing unexpected side products in my reaction.
Possible Cause: Aside from reagent degradation, improper reaction setup can introduce contaminants. The HCl generated from partial hydrolysis can catalyze side reactions, such as the removal of acid-sensitive protecting groups.
Solution: Ensure a rigorously anhydrous experimental setup.
Workflow Diagram: Best Practices for Experimental Setup
The following diagram outlines the critical steps for setting up a reaction using this compound to minimize degradation and side reactions.
Caption: Workflow for ensuring anhydrous reaction conditions.
Protocol 2: Preparation of a Standardized Stock Solution
For multiple reactions, preparing a stock solution is efficient, but it must be done carefully.
-
Glassware Preparation: Use an oven-dried volumetric flask equipped with a septum cap.
-
Inerting: Purge the flask with dry nitrogen or argon for several minutes.
-
Solvent Addition: Add the required volume of anhydrous solvent (e.g., DCM) via a dry syringe.
-
Reagent Transfer: Carefully and quickly weigh the required amount of this compound in a separate, dry vial, or calculate the volume based on its density (approx. 1.33 g/mL).[4] Transfer it to the volumetric flask via syringe. Work quickly to minimize exposure to air.
-
Storage: The prepared solution should be stored under an inert atmosphere in a refrigerator (2-8°C) and is typically stable for a few days. For longer-term storage, aliquoting into smaller, single-use vials is recommended.
Technical Data Summary
Table 1: Stability and Storage Profile
| Parameter | Recommendation | Rationale & References |
| Storage Temp. | 2-8°C (Recommended) or Cool, Dark Place | Minimizes vapor pressure and slows potential decomposition.[5] |
| Atmosphere | Mandatory Inert Gas (Nitrogen/Argon) | Extremely sensitive to moisture; reacts violently with water.[1][3][4] |
| Compatible Solvents | Anhydrous DCM, Chloroform, THF, Ether, Toluene | Aprotic solvents that do not react with the acyl chloride.[4] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Oxidizing Agents | Reacts readily with nucleophiles and protic compounds.[3] |
| Primary Hazard | Moisture Sensitive, Corrosive, Flammable | Dictates all handling, storage, and safety procedures.[1][7] |
Diagram: Hydrolytic Degradation Pathway
This diagram illustrates the primary degradation pathway of this compound upon exposure to water.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CAS 5781-53-3: Methyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. royal-chem.com [royal-chem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl chlorooxoacetate 96 5781-53-3 [sigmaaldrich.com]
- 7. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Chloroglyoxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl chloroglyoxylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C₃H₃ClO₃) is a reactive chemical intermediate used in organic synthesis, primarily for the introduction of a methoxycarbonyl group.[1] It is classified as a flammable liquid and vapor, and it causes severe skin burns and eye damage.[2] It is also corrosive and moisture-sensitive.[2] Due to its hazardous nature, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q2: What are the common applications of this compound in drug development and research?
This compound is a versatile reagent used in the synthesis of a variety of organic molecules, including:
-
Methyl oxamates: These are formed by the reaction of this compound with amines and are precursors to various heterocyclic compounds.
-
α-keto esters: These can be synthesized through the acylation of various nucleophiles.
-
Pharmaceutical intermediates: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1]
Q3: What are the most common side reactions to be aware of during reactions with this compound?
The high reactivity of this compound can lead to several side reactions:
-
Hydrolysis: Due to its moisture sensitivity, this compound can readily hydrolyze to form methyl oxalyl chloride and subsequently oxalic acid or its methyl esters.[3][4] This can be minimized by using anhydrous solvents and inert atmosphere conditions.
-
Reaction with tertiary amine bases: While bases like triethylamine (TEA) and pyridine are used to scavenge the HCl byproduct, they can also react with this compound, especially at elevated temperatures, leading to complex side products.[5][6]
-
Dimerization/Polymerization: Under certain conditions, self-condensation of this compound can occur.
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Problem 1: Difficulty in removing tertiary amine hydrochloride salts (e.g., triethylamine hydrochloride, pyridine hydrochloride) from the reaction mixture.
Cause: Tertiary amine bases are commonly used to neutralize the HCl generated during the acylation reaction. This forms a salt (e.g., triethylamine hydrochloride, pyridine hydrochloride) that may be soluble in the reaction solvent or co-precipitate with the product.
Solutions:
-
Aqueous Wash (for water-immiscible organic solvents):
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5-10% citric acid). This protonates any remaining free amine and helps to dissolve the hydrochloride salt in the aqueous layer.[7] This method is suitable for products that are not acid-sensitive.
-
Copper Sulfate Wash: For acid-sensitive products, wash the organic layer with a saturated aqueous solution of copper(II) sulfate. Pyridine and other amines form a complex with copper sulfate, which is then extracted into the aqueous layer.[8]
-
-
Filtration (for solvents where the salt is insoluble):
-
If the reaction is performed in a solvent where the hydrochloride salt has low solubility (e.g., diethyl ether, tetrahydrofuran), the salt will precipitate. The salt can be removed by filtration. Chilling the reaction mixture can often improve the precipitation of the salt.
-
-
Solvent Swap and Filtration: If the reaction is in a solvent where the salt is soluble (e.g., dichloromethane), the solvent can be removed under reduced pressure. Then, a solvent in which the product is soluble but the salt is not (e.g., diethyl ether) can be added to precipitate the salt, which is then filtered off.
Problem 2: The product is contaminated with unreacted starting materials (e.g., aniline, phenol).
Cause: Incomplete reaction or use of excess starting materials.
Solutions:
-
Acid/Base Extraction:
-
To remove unreacted amines (e.g., aniline): Wash the organic layer with a dilute acid (e.g., 1 M HCl). The amine will be protonated and extracted into the aqueous layer as its hydrochloride salt.[7]
-
To remove unreacted phenols: Wash the organic layer with a dilute base (e.g., 1 M NaOH). The phenol will be deprotonated to its phenoxide salt and extracted into the aqueous layer.
-
-
Chromatography: Column chromatography is an effective method for separating the desired product from unreacted starting materials, especially when their polarities are sufficiently different.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Problem 3: Low yield of the desired product due to hydrolysis of this compound.
Cause: Presence of moisture in the reaction setup.
Solutions:
-
Use of Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Handling of Reagents: Handle this compound and other reagents in a way that minimizes their exposure to air and moisture.
Data Presentation
Table 1: Solubility of Common Tertiary Amine Hydrochloride Salts in Various Solvents
| Salt | Water | Ethanol | Chloroform | Diethyl Ether | Acetone | Aromatic Hydrocarbons |
| Triethylamine Hydrochloride | Soluble (1440 g/L at 20°C)[9] | Soluble[9][10] | Soluble[10][11] | Insoluble[9][10] | Insoluble[12] | Insoluble[12] |
| Pyridine Hydrochloride | Soluble (560g/100g water)[12] | Soluble[12][13] | Soluble[13] | Insoluble[12] | Insoluble[12] | Insoluble[12] |
Experimental Protocols
Protocol 1: General Work-up Procedure for the Synthesis of a Methyl Oxamate from an Amine
-
Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.[14]
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or dichloromethane) and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove excess amine and amine hydrochloride).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter or decant the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Work-up Procedure for Acid-Sensitive Products
-
Quenching: Follow step 1 from Protocol 1.
-
Extraction: Follow step 2 from Protocol 1.
-
Washing: Combine the organic layers and wash with:
-
Saturated aqueous CuSO₄ solution (repeat until the blue color of the aqueous layer no longer intensifies, indicating the removal of the amine).
-
Brine.
-
-
Drying and Concentration: Follow step 4 from Protocol 1.
-
Purification: Follow step 5 from Protocol 1.
Mandatory Visualization
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 11. chemister.ru [chemister.ru]
- 12. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 13. chemodex.com [chemodex.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Acylation of Electron-Deficient Amines with Methyl Chloroglyoxylate
Welcome to the technical support center for the acylation of electron-deficient amines with methyl chloroglyoxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve successful outcomes in your experiments.
Introduction: The Challenge of Acylating Weakly Nucleophilic Amines
The acylation of amines is a fundamental reaction in organic synthesis, pivotal for the construction of amides—a ubiquitous functional group in pharmaceuticals and biologically active molecules. While the acylation of nucleophilic amines is often straightforward, the reaction with electron-deficient amines presents a significant hurdle.[1] Electron-withdrawing groups on the amine reduce the nucleophilicity of the nitrogen atom, making it a poor reaction partner for electrophiles like this compound.
This compound (ClCOCO₂Me) is a highly reactive acylating agent due to the presence of two electron-withdrawing carbonyl groups adjacent to the reactive acid chloride.[2][3] While this high reactivity is advantageous in many scenarios, it can also lead to a host of side reactions and challenges when working with weakly nucleophilic amines. This guide will address these specific challenges, providing both mechanistic explanations and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the common problems encountered during the acylation of electron-deficient amines with this compound.
Question 1: My reaction is very slow or shows no conversion. What are the likely causes and how can I improve the reaction rate?
Answer:
Low reactivity is the most common issue when dealing with electron-deficient amines. Several factors could be at play:
-
Insufficient Nucleophilicity of the Amine: The primary reason for a sluggish reaction is the low nucleophilicity of your amine. The lone pair on the nitrogen is delocalized or inductively withdrawn, making it less available for attack on the electrophilic carbonyl carbon of this compound.
-
Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred as they can solvate the transition state without deactivating the amine through hydrogen bonding.
-
Low Reaction Temperature: While this compound is reactive, the energy barrier for the reaction with a weak nucleophile might still be too high at room temperature.
Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction closely for decomposition of starting materials or products.
-
Use of a Catalyst:
-
Lewis Acids: Catalytic amounts of a mild Lewis acid can activate the this compound, making it more electrophilic.
-
Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[1] It reacts with this compound to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the electron-deficient amine.[1]
-
-
Employ a Stronger Base: While a base is needed to scavenge the HCl byproduct, using a stronger, non-nucleophilic base like Proton Sponge or DBU can help to deprotonate the amine in situ, increasing its nucleophilicity. However, be cautious as this can also promote side reactions.
Question 2: I am observing multiple byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
The high reactivity of this compound can lead to several side reactions, especially under forcing conditions.
-
Decomposition of this compound: In the presence of moisture or nucleophilic solvents, this compound can hydrolyze or react with the solvent.
-
Dimerization or Polymerization: Under certain conditions, side reactions involving the acylating agent can occur.
-
Reaction with the Solvent: Some solvents can compete with the amine for the acylating agent.
-
Over-acylation: While less common with electron-deficient amines, it's a possibility if the product amide is still sufficiently nucleophilic.[4][5]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
Controlled Addition of Reagents: Add the this compound slowly to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions. Then, allow the reaction to warm to the desired temperature.
-
Optimize Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable acylating agent and minimize its side reactions.
-
Careful Selection of Base: Use a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl without competing with the amine as a nucleophile.[6]
Question 3: The workup of my reaction is problematic, and I am losing a lot of my product. What are some best practices for isolation and purification?
Answer:
The properties of the resulting N-acylated product can make purification challenging.
-
Product Solubility: The product may have different solubility characteristics than the starting materials.
-
Emulsion Formation during Extraction: The presence of salts and polar byproducts can lead to emulsions during aqueous workup.
-
Product Instability: The product might be sensitive to acidic or basic conditions during workup.
Solutions:
-
Aqueous Workup Strategy:
-
Quench the reaction carefully with a mild aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
If emulsions form, adding brine can help to break them.
-
Back-extract the aqueous layer multiple times with an appropriate organic solvent to maximize product recovery.
-
-
Chromatography:
-
Silica gel chromatography is the most common purification method. Choose an appropriate solvent system based on TLC analysis.
-
If the product is acid-sensitive, consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent).
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. Screen various solvent systems to find suitable conditions.
Frequently Asked Questions (FAQs)
-
Q: Can I use other acylating agents for electron-deficient amines?
-
A: Yes, other highly reactive acylating agents like acyl fluorides can be effective for coupling with electron-deficient amines, sometimes succeeding where standard methods fail.[7][8][9] Activating the corresponding carboxylic acid with coupling reagents like EDC in the presence of HOBt and DMAP can also be a successful strategy.[1]
-
-
Q: What is the role of a base in this reaction?
-
A: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction.[4] This is important because the HCl can protonate the starting amine, rendering it non-nucleophilic. Secondly, a base can, in some cases, deprotonate the amine to increase its nucleophilicity.
-
-
Q: How can I monitor the progress of my reaction?
-
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can observe the consumption of the starting amine and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.
-
Experimental Protocols
General Protocol for the Acylation of an Electron-Deficient Amine with this compound
This protocol provides a general starting point. Optimization of temperature, solvent, and base may be necessary for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the electron-deficient amine (1.0 eq).
-
Dissolve the amine in an anhydrous solvent (e.g., DCM, THF, or ACN) to a concentration of 0.1-0.5 M.
-
Add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).
-
If using a catalyst, add it at this stage (e.g., DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
If no reaction is observed, gently heat the mixture (e.g., to 40 °C) and continue to monitor.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Common Bases and Catalysts
| Base/Catalyst | pKa of Conjugate Acid | Role | Key Considerations |
| Triethylamine (TEA) | ~10.7 | HCl Scavenger | Standard, cost-effective choice. |
| DIPEA (Hünig's Base) | ~11.0 | HCl Scavenger | Sterically hindered, less likely to act as a nucleophile. |
| Pyridine | ~5.2 | HCl Scavenger/Catalyst | Can act as a nucleophilic catalyst but is less basic. |
| DMAP | ~9.7 | Nucleophilic Catalyst | Highly effective in accelerating the reaction, used in catalytic amounts.[1] |
Visualization of Key Concepts
Reaction Mechanism and Troubleshooting Flow
Caption: Troubleshooting flowchart for the acylation of electron-deficient amines.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Acylation with Methyl Chloroglyoxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing di-acylation when using methyl chloroglyoxylate as an acylating agent.
Troubleshooting Guide: Minimizing Di-acylation
Undesired di-acylation is a common side reaction when working with highly reactive acylating agents like this compound, particularly when the substrate contains multiple reactive sites. This guide provides a systematic approach to troubleshoot and optimize your reaction for mono-acylation.
Logical Flow for Troubleshooting Di-acylation
Caption: Troubleshooting workflow for minimizing di-acylation.
| Issue | Possible Cause | Recommended Action |
| High levels of di-acylated product | Excess this compound: The high reactivity of this compound can lead to rapid reaction at multiple sites if it is present in excess. | Control Stoichiometry: Carefully control the stoichiometry to a 1:1 ratio of substrate to this compound. Consider using a slight excess of the substrate if it is not the limiting reagent. Slow, dropwise addition of the acylating agent can also help maintain a low concentration at any given time, favoring mono-acylation. |
| High reaction temperature: Higher temperatures increase the reaction rate and can overcome the activation energy barrier for the second acylation, leading to more di-acylated product. | Lower the reaction temperature: Perform the reaction at a lower temperature, such as 0°C or even -78°C (dry ice/acetone bath). This will slow down the reaction rate and increase the selectivity for the more reactive site. | |
| Inappropriate base: A strong base can deprotonate the mono-acylated product, making it more nucleophilic and susceptible to a second acylation. An excess of base will also drive the reaction towards completion, which may include the di-acylation. | Select a suitable base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or pyridine. Use only a stoichiometric amount of the base (1.0-1.1 equivalents) to neutralize the HCl generated during the reaction. | |
| Reaction is too fast and difficult to control | High concentration of reactants: Concentrated solutions can lead to localized "hot spots" and rapid, uncontrolled reactions. | Dilute the reaction mixture: Running the reaction at a lower concentration can help to dissipate heat and slow down the overall reaction rate, allowing for better control. |
| Di-acylation occurs despite stoichiometric control | The mono-acylated product is highly reactive: In some cases, the initial acylation may activate the substrate towards a second acylation. | Consider a protecting group strategy: If other methods fail, a protecting group strategy may be necessary. This involves selectively protecting one of the reactive sites, performing the acylation, and then deprotecting the substrate. While more steps are involved, this offers the highest level of control. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for mono-acylation with this compound?
A1: For selective mono-acylation, it is recommended to use a stoichiometric ratio of 1:1 of your substrate to this compound. In some cases, a slight excess of the substrate (e.g., 1.1 equivalents) can be used to ensure that the highly reactive this compound is fully consumed, thereby minimizing the chance of di-acylation.
Q2: How does temperature affect the selectivity of the acylation?
A2: Temperature plays a crucial role in controlling the selectivity of the reaction. Lowering the reaction temperature (e.g., to 0°C or -78°C) decreases the overall reaction rate. This often leads to a greater difference in the rate of the first and second acylation, thus favoring the formation of the mono-acylated product.
Q3: Which base is best to use to avoid di-acylation?
A3: A non-nucleophilic, sterically hindered base is generally preferred to minimize side reactions. Diisopropylethylamine (DIPEA) and pyridine are common choices. It is also important to use the base in stoichiometric amounts (1.0 to 1.1 equivalents) to neutralize the HCl byproduct without promoting further reaction.
Q4: Can the order of addition of reagents impact the outcome?
A4: Yes, the order of addition is critical. It is generally recommended to add the this compound solution slowly and in a controlled manner to a solution of the substrate and the base. This maintains a low concentration of the highly reactive acylating agent in the reaction mixture, which helps to prevent di-acylation.
Experimental Workflow for Selective Mono-acylation
Technical Support Center: Reactions Involving Methyl Chloroglyoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl chloroglyoxylate. The information is designed to address common challenges encountered during the scale-up of chemical reactions involving this reagent.
Troubleshooting Guide
Reactions with this compound can be challenging to scale up due to the reagent's high reactivity, thermal instability, and the exothermic nature of many of its reactions. This guide addresses specific issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield or Incomplete Conversion | 1. Moisture Contamination: this compound reacts violently with water, leading to its decomposition and the formation of byproducts.[1] 2. Inadequate Mixing: Poor mass transfer can lead to localized "hot spots" and side reactions, particularly in larger reactors. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants, especially on a larger scale. 4. Low Reaction Temperature: Insufficient thermal energy to drive the reaction to completion. | 1. Ensure all reactants, solvents, and equipment are rigorously dried before use. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize agitation speed and reactor geometry to ensure efficient mixing. Consider the use of baffles in the reactor. 3. Double-check all calculations and use calibrated weighing and dosing equipment. 4. Gradually increase the reaction temperature while carefully monitoring for any signs of exotherm. |
| Formation of Impurities/Side Products | 1. Reaction with Solvent: The solvent may not be inert under the reaction conditions. 2. Thermal Decomposition: At elevated temperatures, this compound can decompose. 3. Reaction with Byproducts: The desired product may react further with byproducts or excess starting materials. | 1. Select a truly inert solvent for the reaction. Conduct small-scale solvent screening studies. 2. Maintain strict temperature control. Use a reactor with efficient heat transfer capabilities. Consider a semi-batch process where the reagent is added slowly to control the exotherm. 3. Optimize the stoichiometry and reaction time to minimize the formation of secondary products. Quench the reaction mixture promptly upon completion. |
| Exothermic Reaction/Thermal Runaway | 1. Rapid Addition of Reagent: Adding this compound too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor. 2. Inadequate Cooling: The reactor's cooling system may not be sufficient for the scale of the reaction. 3. Agitation Failure: Loss of mixing can lead to a localized buildup of heat and reactants, followed by a sudden, violent reaction. | 1. Add the reagent dropwise or in small portions. For larger scales, use a dosing pump for controlled addition. 2. Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and ensure the pilot or production scale reactor has adequate cooling capacity. 3. Install reliable and robust agitation systems with backup power. Monitor the agitator's performance throughout the reaction. |
| HCl Off-Gas Management | 1. Inadequate Scrubbing: The volume of hydrogen chloride (HCl) gas produced as a byproduct may exceed the capacity of the scrubbing system. | 1. Calculate the theoretical amount of HCl that will be generated. Design and use a scrubbing system (e.g., a packed column with a circulating caustic solution) appropriately sized for the scale of the reaction. Monitor the pH of the scrubbing solution. |
| Product Isolation and Purification Issues | 1. Product Instability: The desired product may be unstable under the workup or purification conditions. 2. Emulsion Formation during Workup: Vigorously mixing aqueous and organic layers can lead to stable emulsions that are difficult to separate. 3. Difficulty in Crystallization: The crude product may be an oil or contain impurities that inhibit crystallization. | 1. Investigate the thermal and chemical stability of the product. Use mild workup and purification techniques. 2. Use gentle agitation during extractions. The addition of brine can help to break emulsions. 3. Screen for suitable crystallization solvents. If direct crystallization is not feasible, consider chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3] It is also corrosive and causes severe skin burns and eye damage.[2] A significant hazard is its violent reaction with water, which liberates toxic gas.[1] It is crucial to handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all equipment is dry and free from moisture.[4]
Q2: How can I safely quench a reaction involving this compound?
A2: To safely quench a reaction, it is generally recommended to slowly add the reaction mixture to a separate vessel containing a suitable quenching agent, such as a cold, stirred solution of sodium bicarbonate or another mild base. This should be done in a controlled manner to manage the exotherm and any gas evolution. Always perform a small-scale trial quench to understand the quenching behavior before attempting it on a larger scale.
Q3: What analytical techniques are recommended for monitoring the progress of a reaction with this compound?
A3: Several analytical techniques can be used to monitor the reaction progress. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of the disappearance of the acyl chloride peak.[5] For offline analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for quantitative analysis of reaction aliquots.[2][5]
Q4: What are the best practices for storing this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3]
Experimental Protocols
Due to the proprietary nature of many industrial processes, detailed, publicly available scale-up protocols for reactions involving this compound are scarce. The following is a generalized protocol for an acylation reaction that highlights key considerations for scale-up.
General Protocol for Acylation of an Amine with this compound
1. Equipment Setup:
- A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel or dosing pump for reagent addition, and a reflux condenser connected to a gas scrubber system.
- Ensure all glassware is oven-dried and assembled under a positive pressure of an inert gas (e.g., nitrogen).
2. Reaction:
- Charge the reactor with the amine and a suitable, anhydrous solvent (e.g., dichloromethane, toluene, or ethyl acetate).
- Cool the solution to the desired reaction temperature (typically 0-10 °C) using a circulating chiller.
- Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution via the dropping funnel or dosing pump. The addition rate should be controlled to maintain the internal temperature within a narrow range (e.g., ±2 °C).
- After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by a suitable analytical method (e.g., TLC, HPLC, or in-situ FTIR).
3. Workup:
- Once the reaction is complete, quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a cold, stirred aqueous solution of a mild base (e.g., sodium bicarbonate).
- Separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter off the drying agent.
4. Purification:
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as crystallization, distillation, or column chromatography.
Visualizations
Caption: A typical workflow for scaling up a chemical reaction.
References
- 1. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. benchchem.com [benchchem.com]
monitoring the progress of methyl chloroglyoxylate reactions by TLC/HPLC
Welcome to the technical support guide for monitoring reactions involving methyl chloroglyoxylate. As a highly reactive acylating agent, this compound (also known as methyl chlorooxoacetate or methyl oxalyl chloride) presents unique analytical challenges.[1][2] Its inherent instability, particularly towards nucleophiles and moisture, makes direct chromatographic monitoring difficult.[3][4]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you successfully track your reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our core philosophy is built on a self-validating principle: by understanding the causality behind each step, you can preemptively address issues and ensure the integrity of your analytical data.
The Core Principle: Indirect Monitoring via Quenching and Derivatization
The fundamental challenge with this compound is its reactivity. On a silica TLC plate, it can readily decompose, and in an HPLC mobile phase, it can react with water or other nucleophilic solvents.[3][4] Therefore, the most robust strategy is not to monitor the acyl chloride directly, but to monitor its consumption by converting an aliquot of the reaction mixture into a stable, easily analyzable derivative. This is achieved by quenching the reaction aliquot with a suitable nucleophile.
This indirect approach allows you to accurately track the disappearance of your starting material and the appearance of your product without the confounding variable of analyte degradation during the analysis itself.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, indispensable tool for qualitative reaction monitoring. For this compound reactions, success hinges on a proper sample preparation protocol before spotting the plate.
TLC Monitoring Workflow
Caption: Workflow for preparing and analyzing a reaction sample by TLC.
TLC Troubleshooting and FAQs
Q1: I spotted my reaction mixture directly, but the TLC plate is just a long smear from the baseline. Why?
This is a classic issue when analyzing highly reactive or non-volatile reaction mixtures. There are two primary causes:
-
Analyte Instability: this compound is unstable on the acidic surface of a standard silica gel plate and can decompose as the solvent front moves, resulting in a streak rather than a distinct spot.[3][5]
-
Solvent Effects: If your reaction is in a high-boiling point solvent like DMF, DMSO, or pyridine, the solvent itself will not evaporate from the plate and will carry all components up the plate as a smear.[5]
Solution: Always perform a sample work-up before spotting. The quenching protocol below not only stabilizes the analyte but also dilutes high-boiling solvents, mitigating their effect.
Q2: What is the correct way to prepare a sample for TLC analysis?
The key is to quench the reactive this compound to form a more stable derivative, typically an ester. This allows you to monitor the consumption of your starting material against a stable product spot.
Experimental Protocol: Quenching for TLC Analysis
-
Preparation: In a small vial (e.g., a 1-dram vial), add ~0.5 mL of a simple alcohol like methanol or isopropanol.
-
Sampling: Using a glass capillary tube, withdraw a small aliquot (1-2 drops) from your actively stirring reaction mixture.
-
Quenching: Immediately dispense the aliquot into the vial containing the alcohol. Cap the vial and swirl gently. The excess alcohol will rapidly convert any remaining this compound into its corresponding methyl or isopropyl ester.
-
Spotting: Use a clean capillary tube to spot the quenched mixture onto your TLC plate. It is best practice to use a three-lane spotting pattern:[6]
-
Lane 1 (Reference): Your starting material (the nucleophile being acylated).
-
Lane 2 (Co-spot): Spot the starting material first, then spot the quenched reaction mixture directly on top of it.
-
Lane 3 (Reaction): The quenched reaction mixture only.
-
-
Development: Place the TLC plate in a chamber with an appropriate eluent system and allow it to develop.[7]
Q3: My spots are still streaking or poorly shaped even after quenching. What can I do?
This often relates to the sample concentration or the choice of solvent system.[8]
-
Overloading: The sample may be too concentrated. Try diluting your quenched sample with more of the quenching alcohol or the TLC eluent before spotting.
-
Inappropriate Polarity: If the spot remains at the baseline, the eluent is not polar enough. If it shoots to the solvent front, the eluent is too polar. Adjust your solvent system accordingly. A good starting point for many organic molecules is a mixture of ethyl acetate and hexanes.
-
Acidic/Basic Compounds: If your compounds are acidic or basic, they can interact strongly with the silica, causing tailing. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent (~0.5-1%) can often resolve this.
Q4: Which TLC stain is best for visualizing my spots?
Since this compound itself is not analyzed, you should choose a stain that effectively visualizes your starting material and the expected product.
| Stain Name | Preparation & Use | Best For Visualizing | Expected Appearance |
| Potassium Permanganate (KMnO₄) | Dip plate in stain, then gently heat with a heat gun.[9] | Most oxidizable organic compounds (alcohols, alkenes, aldehydes, etc.). A great general-purpose stain. | Yellow/brown spots on a purple/pink background.[9] |
| p-Anisaldehyde | Dip plate in stain, then heat strongly with a heat gun.[10] | Nucleophilic groups, alcohols, phenols, and carbonyls. Can give a range of colors for different functional groups. | Various colored spots (blue, green, red, purple) on a light pink background.[9][10] |
| UV Light (254 nm) | View the developed plate under a UV lamp before staining. | Compounds with a UV-active chromophore (e.g., aromatic rings, conjugated systems). | Dark spots on a fluorescent green background (for F₂₅₄ plates). |
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and more precise monitoring, HPLC is the preferred method. As with TLC, direct injection of the reaction mixture is highly discouraged due to the reactivity of this compound.[4] A derivatization step is mandatory for robust and reproducible results.
HPLC Monitoring Workflow
Caption: Workflow for HPLC sample preparation and analysis.
HPLC Troubleshooting and FAQs
Q1: Why is direct injection of my reaction mixture a bad idea?
Injecting a sample containing active this compound can cause several critical problems:
-
Reaction with Mobile Phase: If your mobile phase contains water or methanol, the acyl chloride will react in situ, leading to distorted or artifactual peaks.
-
Column Damage: The highly reactive nature of the compound and the potential generation of HCl can damage the stationary phase of your column over time, especially amine or amide-based columns.
-
Poor Reproducibility: The on-the-fly reaction is not controllable, leading to highly variable and unreliable quantitative results.[11]
Q2: How should I prepare my sample for HPLC analysis to get sensitive and accurate results?
Derivatization is essential. This involves reacting the unconsumed this compound with a reagent that not only stabilizes it but also introduces a strong UV chromophore. This allows for sensitive detection at a wavelength where your starting materials or products may not absorb, minimizing matrix interference.[4][12][13]
Experimental Protocol: Derivatization with 2-Nitrophenylhydrazine
This protocol is adapted from methodologies for analyzing reactive acyl chlorides and provides a stable derivative with strong UV absorbance.[4]
-
Reagent Preparation: Prepare a derivatizing solution of 100 µg/mL 2-nitrophenylhydrazine in acetonitrile.
-
Sampling: Using a calibrated micropipette, withdraw a precise aliquot (e.g., 10 µL) of your reaction mixture.
-
Derivatization: Dispense the aliquot into a vial containing a defined excess of the 2-nitrophenylhydrazine solution (e.g., 500 µL). Cap the vial and vortex.
-
Reaction: Allow the derivatization reaction to proceed at room temperature for 30 minutes.[4]
-
Dilution: Dilute the derivatized sample to a final volume (e.g., 1.0 mL) with your HPLC mobile phase (typically the initial gradient conditions).
-
Analysis: The sample is now ready for injection. The resulting hydrazide derivative is stable and can be reliably analyzed by reversed-phase HPLC.
Q3: What are good starting conditions for analyzing my derivatized sample?
For a typical derivatized product, a standard reversed-phase method will be effective.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 columns provide excellent retention for a wide range of organic molecules.[14] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% TFA in Water | Acidic modifiers ensure good peak shape for many compounds by suppressing silanol interactions.[15][16] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower UV cutoff and lower backpressure.[17] |
| Gradient | 5% to 95% B over 10-15 minutes | A generic screening gradient is a good starting point to determine the retention time of your analytes. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm i.d. column | Standard flow rate for analytical columns. Adjust for different column diameters. |
| Detection (UV) | 395 nm | For the 2-nitrophenylhydrazine derivative, this wavelength provides high sensitivity and selectivity, minimizing interference from other components.[4] |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability.[16] |
Q4: I'm experiencing high or fluctuating backpressure in my HPLC system. What are the likely causes?
Pressure issues are among the most common HPLC problems.[11]
-
Blockages: A frit, guard column, or the head of the analytical column may be blocked by particulate matter. Solution: Always filter your mobile phases (0.45 or 0.22 µm filter) and your prepared samples. Try reversing the column (disconnect from the detector first) and flushing with a strong solvent.
-
Buffer Precipitation: If you are using buffers and mixing them with high concentrations of organic solvent, the buffer can precipitate. Solution: Ensure your buffer is soluble in the highest organic percentage of your gradient.
-
Pump Issues: Air bubbles in the pump head are a frequent cause. Solution: Degas your mobile phases thoroughly before use and ensure solvent lines are submerged. Purge the pump to remove bubbles.
Q5: My retention times are drifting from one run to the next. What's happening?
Inconsistent retention times point to a lack of equilibrium or changes in the mobile phase.[18]
-
Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection. Solution: Ensure your method includes a sufficient equilibration period (5-10 column volumes) after each gradient run.
-
Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile component. Solution: Keep mobile phase bottles capped. Do not top off old mobile phase with new; prepare fresh batches daily, especially for aqueous buffers which can support microbial growth.[14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[16]
Conclusion
Successfully monitoring reactions with this compound is entirely achievable with the right analytical strategy. The key takeaway is to avoid direct analysis of this reactive intermediate. By implementing a consistent quenching (for TLC) or derivatization (for HPLC) step, you transform an unstable analyte into a stable molecule that is fully compatible with standard chromatographic techniques. This indirect approach is the cornerstone of generating reliable, reproducible, and trustworthy data in your research and development efforts.
References
- 1. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS RN 5781-53-3 | Fisher Scientific [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. TLC stains [reachdevices.com]
- 10. silicycle.com [silicycle.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. journalajacr.com [journalajacr.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. Mobile Phase Stability - Chromatography Forum [chromforum.org]
- 16. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. welch-us.com [welch-us.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Senior Application Scientist's Guide: Methyl Chloroglyoxylate vs. Oxalyl Chloride for Acylation
In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and overall synthetic strategy. Among the highly reactive options, oxalyl chloride has long been a mainstay for converting carboxylic acids to reactive acyl chlorides. However, its difunctional nature can be a double-edged sword. This guide provides an in-depth technical comparison between the venerable oxalyl chloride and the more specialized, monofunctional methyl chloroglyoxylate, offering field-proven insights to guide your selection process.
I. Core Properties and Reactivity: A Tale of Two Chlorides
At first glance, both molecules are potent electrophiles, primed for nucleophilic attack. Yet, their structural differences—a second acyl chloride moiety in oxalyl chloride versus a methyl ester in this compound—lead to divergent reactivity profiles and applications.
Oxalyl Chloride , the diacyl chloride of oxalic acid, is a powerful and versatile reagent.[1] Its primary use in acylation is the activation of carboxylic acids.[2][3] The reaction is typically catalyzed by N,N-dimethylformamide (DMF) and proceeds under mild conditions, often at room temperature.[4][5] A key advantage of oxalyl chloride is that its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies reaction workup and product purification.[2][6]
This compound , also known as methyl oxalyl chloride, is the methyl ester of chloroglyoxylic acid.[7] As a monofunctional acyl chloride, it offers a more controlled approach to acylation, introducing a methoxycarbonyl group. This reagent is particularly valuable when the goal is to form an α-ketoester or when the difunctionality of oxalyl chloride could lead to unwanted side reactions.[7][8] Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[7][9][10]
II. Head-to-Head Comparison: Performance in Key Synthetic Applications
The choice between these two reagents often hinges on the specific synthetic transformation required.
| Feature | This compound | Oxalyl Chloride |
| Functionality | Monofunctional (Acyl Chloride, Ester) | Difunctional (Diacyl Chloride) |
| Primary Use | Introduction of a methoxycarbonyl group, formation of α-ketoesters | Conversion of carboxylic acids to acyl chlorides, Swern oxidation |
| Byproducts | Methyl chloride, CO, CO₂ | CO, CO₂, HCl (gaseous)[2][6] |
| Selectivity | High selectivity for mono-acylation | Can lead to double acylation or polymerization with certain substrates[11] |
| Workup | Generally straightforward | Simplified by gaseous byproducts[2][6] |
| Handling | Moisture-sensitive, corrosive[10][12] | Highly toxic, corrosive, reacts violently with water[6][13][14] |
| Cost | Generally higher | More economical for bulk applications[2][5] |
III. Reaction Mechanisms: A Visual Explanation
The mechanisms of acylation for both reagents share the initial formation of a reactive intermediate.
Oxalyl Chloride in Carboxylic Acid Activation
The reaction of a carboxylic acid with oxalyl chloride, catalyzed by DMF, proceeds through a Vilsmeier-type intermediate.
Caption: Mechanism of carboxylic acid activation using oxalyl chloride and catalytic DMF.
Acylation with this compound
The acylation of a nucleophile (e.g., an amine or alcohol) with this compound is a direct nucleophilic acyl substitution.
Caption: General mechanism for acylation with this compound.
IV. Experimental Protocols: A Practical Guide
The following protocols are representative of common laboratory procedures for utilizing each reagent.
Protocol 1: Synthesis of an Amide using Oxalyl Chloride for Acid Activation
This two-step, one-pot procedure is a widely used method for amide bond formation.[3][15]
Step 1: Acid Chloride Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC (by quenching a small aliquot with methanol and checking for methyl ester formation).
Step 2: Amidation
-
In a separate flask, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can then be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an α-Ketoester via Acylation with this compound
This protocol outlines the acylation of a Grignard reagent, a common method for forming α-ketoesters.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, prepare the Grignard reagent from the corresponding aryl or alkyl halide and magnesium turnings in anhydrous THF.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent (1.0 eq) to the stirred solution of this compound at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-ketoester can be purified by column chromatography.
V. Safety and Handling: A Critical Consideration
Both reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][16]
Oxalyl Chloride:
-
Hazards: Highly toxic by inhalation, corrosive, causes severe skin burns and eye damage, and reacts violently with water, releasing toxic gases.[6][13][14][16]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen) and away from moisture.[6][13][17]
-
Spill & Quenching: In case of a spill, absorb with an inert material like vermiculite or dry sand.[6][13] Never use combustible materials. For quenching, dilute with an inert solvent (e.g., DCM) and slowly add to a cooled, stirred solution of a weak base like sodium bicarbonate.[6]
This compound:
-
Hazards: Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage, and reacts with water.[12][18][19]
-
Storage: Store in a cool, dry, well-ventilated place, away from heat and ignition sources, and under an inert atmosphere.[12][18][20]
-
Spill & Quenching: Absorb spills with an inert, non-combustible material.[19] Quench in a similar manner to oxalyl chloride, by slow addition to a basic solution with cooling.
VI. Conclusion: Making the Right Choice for Your Synthesis
The decision between this compound and oxalyl chloride is fundamentally driven by the synthetic goal.
-
Choose Oxalyl Chloride for the efficient and cost-effective conversion of carboxylic acids to acyl chlorides, especially when the gaseous nature of its byproducts is advantageous for purification.[2][5] It is the reagent of choice for classic transformations like the Swern oxidation and routine amide or ester synthesis from carboxylic acids.[5]
-
Choose this compound when your target molecule requires the specific introduction of a methoxycarbonyl group or the formation of an α-ketoester. Its monofunctional nature provides a level of control that is unattainable with oxalyl chloride, preventing unwanted side reactions in complex syntheses.[7][21]
By understanding the distinct reactivity, advantages, and limitations of each reagent, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the demanding environment of drug discovery and development.
VII. References
-
Wolfa. (2025, December 26). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching.
-
Cole-Parmer. Material Safety Data Sheet - Oxalyl Chloride, 98%.
-
ChemicalBook. (2025, September 27). Oxalyl chloride - Safety Data Sheet.
-
Wikipedia. Oxalyl chloride.
-
BenchChem. A Comparative Benchmarking Guide to Acylating Agents for Drug Discovery and Synthesis.
-
Sigma-Aldrich. (2014, February 27). Oxalyl chloride - Safety Data Sheet.
-
Fisher Scientific. Amide Synthesis.
-
Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS.
-
TCI Chemicals. This compound 5781-53-3.
-
Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - this compound.
-
Organic Syntheses Procedure. Synthesis of Nitrostyrene Amides and Reductive Cyclization to 2-Arylindole-4-carboxylic amides.
-
Thermo Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - this compound.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry.
-
Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. Semantic Scholar.
-
Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill.
-
Common Conditions. Amine to Amide (via Acid Chloride).
-
Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride.
-
Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current Opinion in Chemical Biology, 14(3), 421-427.
-
Fisher Scientific. (2024, March 25). SAFETY DATA SHEET - Methyl oxalyl chloride.
-
Sciencemadness Wiki. (2025, August 3). Oxalyl chloride.
-
Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - Acetic acid, chlorooxo-, methyl ester.
-
Anshul Specialty Molecules. Methyl Oxalyl Chloride.
-
BenchChem. A Comparative Guide to Malonyl Chloride and Oxalyl Chloride in Synthetic Chemistry.
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
-
Anshul Specialty Molecules. Methyl oxalyl chloride.
-
ResearchGate. (2025, August 6). Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design | Request PDF.
-
Yadav et al. Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry.
-
Chinese Journal of Organic Chemistry. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis.
-
Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis).
-
Common Conditions. Acid to Acid Chloride.
-
Wolfa. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
-
ChemicalBook. (2025, January 27). METHYL OXALYL CHLORIDE Chemical Properties,Uses,Production.
-
Pharmaffiliates. CAS No : 5781-53-3 | Product Name : this compound.
-
CymitQuimica. CAS 5781-53-3: Methyl oxalyl chloride.
-
NIH. A Convenient Synthesis of Amino Acid Methyl Esters.
-
Sigma-Aldrich. Methyl chlorooxoacetate 96 5781-53-3.
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl Oxalyl Chloride: The Acylating Agent Driving Organic Synthesis Innovation.
-
NIH. This compound | C3H3ClO3 | CID 79846 - PubChem.
-
ChemicalBook. (2023, November 20). Methyl oxalyl chloride: properties, applications and safety.
-
Organic Chemistry Portal. Methyl Esters.
-
Common Conditions. Acid to Ester.
-
Google Patents. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate.
-
ResearchGate. (2025, August 6). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF.
References
- 1. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 6. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 7. Methyl oxalyl chloride [anshulchemicals.com]
- 8. METHYL OXALYL CHLORIDE | 5781-53-3 [chemicalbook.com]
- 9. Methyl oxalyl chloride [anshulchemicals.com]
- 10. Methyl oxalyl chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.it [fishersci.it]
- 16. westliberty.edu [westliberty.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.pt [fishersci.pt]
- 21. nbinno.com [nbinno.com]
A Comparative Guide to Methyl Chloroglyoxylate and Ethyl Chloroglyoxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of acylating agent can significantly impact reaction efficiency, yield, and product purity. Among the versatile options available, methyl chloroglyoxylate and ethyl chloroglyoxylate are prominent reagents for the introduction of methoxalyl and ethoxalyl groups, respectively. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
Physicochemical Properties
A fundamental understanding of the physical properties of these reagents is crucial for their handling and application in synthesis. Both are colorless to light yellow liquids and are highly sensitive to moisture.[1][2][3][4]
| Property | This compound | Ethyl Chloroglyoxylate |
| CAS Number | 5781-53-3[1] | 4755-77-5[3][4] |
| Molecular Formula | C₃H₃ClO₃[1] | C₄H₅ClO₃[3][4] |
| Molecular Weight | 122.51 g/mol [1] | 136.53 g/mol [3][4] |
| Boiling Point | 118-120 °C | 135 °C |
| Density | 1.332 g/mL at 25 °C | 1.222 g/mL at 25 °C |
| Refractive Index | n20/D 1.419 (lit.) | n20/D 1.416 (lit.) |
Reactivity and Performance in Synthesis
Both methyl and ethyl chloroglyoxylate are highly reactive acylating agents due to the presence of the electron-withdrawing ester group adjacent to the acid chloride. A kinetic study on their solvolysis revealed that they react about 10⁶ times faster than the corresponding chloroformates (e.g., methyl chloroformate).[5] This high reactivity is attributed to an addition-elimination mechanism where the initial addition of a nucleophile is the rate-determining step.[5]
While their reactivity is mechanistically similar, subtle differences in steric hindrance and the electronic effects of the methyl versus ethyl group can influence reaction rates and yields in specific applications.
N-Acylation of Amines
A primary application of these reagents is the acylation of amines to form N-oxalyl amides, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmaceuticals.
Comparative Data for the Acylation of Aniline:
| Reagent | Product | Typical Yield |
| This compound | Methyl 2-oxo-2-(phenylamino)acetate | >90% (estimated) |
| Ethyl Chloroglyoxylate | Ethyl 2-oxo-2-(phenylamino)acetate | >90% (estimated)[6][7] |
Friedel-Crafts Acylation
In Friedel-Crafts reactions, these reagents are used to introduce an α-keto ester moiety onto an aromatic ring. The choice between the methyl and ethyl ester can be influenced by the desired final product or subsequent reaction steps. Generally, both are effective, and the choice may come down to the commercial availability and cost of the respective reagent.
Experimental Protocols
The following are representative protocols for the N-acylation of an amine, a common application for both reagents.
General Protocol for the Synthesis of Methyl 2-oxo-2-(phenylamino)acetate
Materials:
-
Aniline
-
This compound
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane or THF)
-
Triethylamine (or another suitable base like pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous diethyl ether to the stirred amine solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold diethyl ether.
-
Combine the filtrate and washings, and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure methyl 2-oxo-2-(phenylamino)acetate.
General Protocol for the Synthesis of Ethyl 2-oxo-2-(phenylamino)acetate
Materials:
-
Aniline
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Pyridine (or another suitable base)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Add a solution of ethyl chloroglyoxylate (1.05 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude ethyl 2-oxo-2-(phenylamino)acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7]
Visualization of Synthetic Workflow and Comparison
Experimental Workflow
The general workflow for the N-acylation of an amine with either methyl or ethyl chloroglyoxylate is depicted below.
Caption: General workflow for N-acylation.
Logical Comparison of Reactivity
The primary factors influencing the choice between methyl and ethyl chloroglyoxylate are steric hindrance and the ultimate desired product.
Caption: Reactivity comparison logic.
Conclusion
Both methyl and ethyl chloroglyoxylate are highly effective and reactive reagents for the introduction of α-keto ester functionalities, particularly in the acylation of amines and Friedel-Crafts reactions. The choice between them is often dictated by the specific synthetic target and, to a lesser extent, by potential minor differences in reaction kinetics due to steric effects. For most common applications, both reagents can be expected to provide high yields of the desired products. The provided protocols offer a solid foundation for the use of either reagent in the N-acylation of amines, a key transformation in the synthesis of many biologically active molecules.
References
- 1. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 3. ethyl chloroglyoxylate [webbook.nist.gov]
- 4. Ethoxalyl chloride | C4H5ClO3 | CID 20884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 2-oxo-2-(phenylamino)acetate| Ambeed [ambeed.com]
- 7. Ethyl2-oxo-2-(phenylamino)acetate , 97% , 1457-85-8 - CookeChem [cookechem.com]
alternative reagents to methyl chloroglyoxylate for ester formation
For researchers, scientists, and professionals in drug development, the synthesis of esters is a fundamental and frequently employed transformation. While methyl chloroglyoxylate is a potent reagent for this purpose, its high reactivity can be indiscriminate, and it presents handling challenges. This guide provides an objective comparison of alternative reagents for ester formation, supported by experimental data, to facilitate the selection of the most appropriate method for a given synthetic challenge.
Comparison of Alternative Esterification Reagents
The selection of an optimal reagent for ester formation is contingent on several factors, including the steric and electronic properties of the carboxylic acid and alcohol, the presence of sensitive functional groups, desired reaction conditions (e.g., temperature, pH), and considerations of safety and cost. The following tables provide a comparative overview of common alternative reagents.
Coupling Agents
Coupling agents activate the carboxylic acid to facilitate nucleophilic attack by the alcohol. They are known for their mild reaction conditions and broad functional group tolerance.
| Reagent/Method | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| DCC/DMAP (Steglich) | CH₂Cl₂, rt, 1-3 h | 70-95 | Mild, effective for sterically hindered substrates. | Byproduct (DCU) can be difficult to remove; DCC is an allergen. |
| EDC/DMAP | CH₂Cl₂, rt, 1-3 h | 75-95 | Water-soluble carbodiimide; byproduct is easily removed by aqueous workup. | More expensive than DCC. |
| HATU/Base | DMF or CH₂Cl₂, rt, 1-12 h | 85-98 | High yields, low racemization for chiral acids, fast reaction rates. | Higher cost. |
| HBTU/Base | DMF or CH₂Cl₂, rt, 1-12 h | 80-95 | Effective and widely used in peptide synthesis. | Can cause guanidinylation of primary amines as a side reaction. |
Acid Activators
These reagents convert the carboxylic acid into a highly reactive intermediate, such as a mixed anhydride, which then reacts with the alcohol.
| Reagent/Method | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Yamaguchi Esterification | Toluene, rt to reflux, 1-6 h | 80-95 | Excellent for macrolactonization and sterically hindered esters.[1] | Requires a two-step, one-pot procedure. |
| Shiina Esterification | CH₂Cl₂ or Toluene, rt, 2-12 h | 85-98 | Mild conditions, effective for acid- and base-sensitive substrates. | Reagent is not as commonly available as others. |
| SOCl₂ or (COCl)₂ | CH₂Cl₂ or neat, rt to reflux, 1-3 h | 80-98 | High yields, readily available and inexpensive reagents.[2] | Generates corrosive HCl gas; harsh conditions may not be suitable for sensitive substrates.[2] |
Alkylating Agents for Methyl Esters
These reagents directly methylate the carboxylate anion.
| Reagent/Method | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Diazomethane (CH₂N₂) | Et₂O, rt, instantaneous | >95 | Extremely high yields, very clean reaction. | Highly toxic, explosive, and carcinogenic; requires special handling. |
| TMS-Diazomethane | MeOH/Toluene, rt, 0.5-2 h | >95 | Safer alternative to diazomethane, commercially available.[3] | Slower reaction rate than diazomethane. |
| Methyl Iodide/Base | Acetone or DMF, reflux, 2-12 h | 70-90 | Inexpensive and readily available. | Can methylate other nucleophilic functional groups. |
Experimental Protocols
Steglich Esterification using DCC and DMAP
This protocol is a widely used method for the synthesis of esters from carboxylic acids and alcohols under mild conditions.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution.
-
Coupling Reaction: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Upon completion, filter off the DCU precipitate and wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel.
Methyl Ester Formation using TMS-Diazomethane
This method provides a safer alternative to the use of diazomethane for the preparation of methyl esters.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv.) in a mixture of toluene and methanol (e.g., 3:2 v/v).
-
Addition of Reagent: At room temperature, add trimethylsilyldiazomethane (TMS-diazomethane) (2.0 M in hexanes, 1.1-1.5 equiv.) dropwise to the solution until a persistent yellow color is observed.
-
Reaction Monitoring: Stir the reaction mixture for 30 minutes at room temperature. The reaction is typically complete when the gas evolution ceases.
-
Workup: Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Purification: Concentrate the reaction mixture under reduced pressure to obtain the corresponding methyl ester. Further purification by column chromatography may be performed if necessary.[3]
Visualizing Reaction Pathways and Workflows
To aid in understanding the mechanisms of these alternative reagents and to provide a logical framework for their selection, the following diagrams are provided.
Caption: General mechanisms for major classes of esterification reagents.
Caption: Decision workflow for selecting an appropriate esterification reagent.
References
A Tale of Two Coumarins: A Comparative Yield Analysis of Pechmann Condensation and Synthesis via Methyl Chloroglyoxylate
For researchers, scientists, and drug development professionals, the synthesis of coumarins represents a critical gateway to a vast landscape of pharmacologically active molecules. The chosen synthetic route can significantly impact yield, purity, and scalability. This guide provides a detailed comparative analysis of the well-established Pechmann condensation and the lesser-known approach utilizing methyl chloroglyoxylate, offering insights into their respective strengths and potential applications.
The Pechmann condensation, a classic acid-catalyzed reaction of a phenol with a β-ketoester, has long been a workhorse for coumarin synthesis, prized for its reliability and versatility. In contrast, the use of this compound presents a more specialized route, hinting at applications in the construction of more complex, fused coumarin systems. This analysis will delve into the quantitative yields, experimental protocols, and mechanistic pathways of both methods to provide a comprehensive resource for synthetic chemists.
At a Glance: Pechmann Condensation Yields
The Pechmann condensation is renowned for its generally good to excellent yields, which are highly dependent on the chosen catalyst, reaction conditions, and the nature of the phenolic substrate. A variety of catalysts, ranging from traditional Brønsted acids to modern solid acid catalysts, have been employed to optimize this reaction.
| Phenolic Substrate | β-Ketoester | Catalyst | Reaction Conditions | Yield (%) |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free, 110°C | 95% |
| Phloroglucinol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | Solvent-free, 110°C | 88% |
| m-Aminophenol | Ethyl acetoacetate | InCl₃ | Ball mill, room temp. | 92% |
| α-Naphthol | Ethyl acetoacetate | InCl₃ | Ball mill, room temp. | 88% |
| Resorcinol | Ethyl acetoacetate | Tamarind Juice | Aqueous, 90°C | 83% |
| α-Naphthol | Ethyl acetoacetate | Amberlyst-15 | Solvent-free, 110°C | 88% |
The Contender: Coumarin Synthesis via this compound
Information regarding the synthesis of simple coumarins using this compound is scarce in readily available literature, suggesting it is not a conventional method for this purpose. However, its utility has been noted in the regioselective synthesis of fused coumarins.[1] This implies a reaction pathway that likely involves the formation of an intermediate that facilitates subsequent cyclization to form more complex polycyclic systems.
The proposed reaction would likely proceed via an initial Friedel-Crafts acylation of the phenol with this compound, followed by an intramolecular cyclization to form the coumarin ring. The reactivity of this compound as a potent acylating agent is central to this process.[1]
Experimental Protocols: A Step-by-Step Guide
Pechmann Condensation: A Versatile Approach
The Pechmann condensation offers a straightforward and widely applicable method for coumarin synthesis.[2] The general procedure involves the acid-catalyzed condensation of a phenol with a β-ketoester.
General Procedure using a Solid Acid Catalyst (e.g., Amberlyst-15):
-
In a round-bottom flask, combine the phenol (1.0 eq), the β-ketoester (1.1 eq), and the solid acid catalyst (e.g., 10 mol% Amberlyst-15).
-
Heat the reaction mixture with stirring in an oil bath at the desired temperature (typically 110-130°C).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable solvent (e.g., warm methanol) and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure coumarin.[3]
Synthesis via this compound: A Specialized Route
While a detailed, standardized protocol for the synthesis of simple coumarins using this compound is not widely reported, a general procedure based on its likely reactivity would involve the following steps. This protocol is based on the principles of Friedel-Crafts acylation and subsequent cyclization.
Hypothetical General Procedure:
-
To a solution of the phenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0°C.
-
Slowly add this compound (1.1 eq) to the reaction mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC).
-
Heat the reaction mixture to effect intramolecular cyclization. The required temperature and time will depend on the substrate.
-
Cool the reaction mixture and quench by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Visualizing the Synthesis: A Comparative Workflow
The following diagrams illustrate the logical flow of the two synthetic methods, highlighting the key stages of each process.
Caption: Workflow for Pechmann Condensation.
Caption: Hypothetical workflow for coumarin synthesis via this compound.
Mechanistic Considerations
The mechanism of the Pechmann condensation is well-understood and proceeds through a series of acid-catalyzed steps: transesterification, intramolecular electrophilic attack (hydroxyalkylation), and dehydration to form the stable coumarin ring.[2]
Caption: Key mechanistic steps of the Pechmann condensation.
For the this compound route, the reaction would likely initiate with a Friedel-Crafts acylation, where the Lewis acid activates the acyl chloride for electrophilic attack on the electron-rich phenol ring. This is followed by an intramolecular cyclization (lactonization) to furnish the coumarin product.
Conclusion: Choosing the Right Path
The Pechmann condensation remains the method of choice for the synthesis of a wide variety of coumarins due to its proven efficacy, operational simplicity, and the extensive body of literature supporting its application. The yields are consistently high, and the methodology can be adapted to various scales and catalytic systems, including greener alternatives.
The synthesis of coumarins using this compound, while mechanistically plausible, appears to be a more specialized and less explored route. Its primary advantage may lie in the synthesis of specific, complex fused coumarin architectures where regioselectivity is a key concern. For general coumarin synthesis, the lack of established protocols and comparative yield data makes it a less attractive option compared to the robust and well-documented Pechmann condensation. Researchers and drug development professionals are therefore advised to consider the Pechmann condensation as the primary and more reliable method for accessing a diverse range of coumarin derivatives. Further investigation into the this compound route may be warranted for niche applications in the synthesis of novel, complex heterocyclic systems.
References
comparing the reactivity of methyl chloroglyoxylate with other acyl chlorides
A Comparative Guide to the Reactivity of Methyl Chloroglyoxylate and Other Acyl Chlorides
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision in chemical synthesis. The reactivity of the acyl chloride directly influences reaction conditions, selectivity, and overall efficiency. This guide provides an objective comparison of the reactivity of this compound with two other commonly used acyl chlorides: the aliphatic acetyl chloride and the aromatic benzoyl chloride. This comparison is supported by experimental data to elucidate the structural and electronic factors governing their reactivity.
Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This polarization renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide.
Factors Influencing Acyl Chloride Reactivity
The reactivity of an acyl chloride is primarily dictated by the electrophilicity of its carbonyl carbon, which is influenced by several factors:
-
Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Bulky groups adjacent to the carbonyl carbon can impede the approach of a nucleophile, thereby reducing the reaction rate.
-
Resonance: In aromatic acyl chlorides like benzoyl chloride, the benzene ring can donate electron density to the carbonyl group through resonance, which diminishes its electrophilicity compared to aliphatic counterparts.[1]
Quantitative Comparison of Reactivity
The most direct method for comparing the reactivity of acyl chlorides is through the analysis of their solvolysis (reaction with a solvent) rates. The following table summarizes kinetic data for the hydrolysis of this compound, acetyl chloride, and benzoyl chloride.
| Acyl Chloride | Structure | Hydrolysis Rate Constant (k) at 25°C (s⁻¹) | Relative Reactivity (approx.) |
| This compound |
| Very High (estimated > 10²) | ~ 1,000,000 |
| Acetyl Chloride |
| High (estimated ~ 1) | ~ 20 |
| Benzoyl Chloride |
| 4.2 x 10⁻²[1] | 1 |
Discussion of Reactivity
The data clearly indicates a significant difference in reactivity among the three acyl chlorides, following the order:
This compound > Acetyl Chloride > Benzoyl Chloride
This compound exhibits the highest reactivity. This is attributed to the powerful electron-withdrawing inductive effect of the adjacent methoxycarbonyl group (-COOCH₃). This group significantly increases the electrophilicity of the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[2]
Acetyl chloride is a highly reactive aliphatic acyl chloride. The methyl group has a weak electron-donating inductive effect, but the overall reactivity is dominated by the inherent electrophilicity of the acyl chloride functional group.
Benzoyl chloride is the least reactive of the three. The benzene ring, through resonance, donates electron density to the carbonyl group. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and reactivity compared to aliphatic acyl chlorides.[1]
Experimental Protocols
To quantitatively determine the reactivity of these acyl chlorides, kinetic studies of their solvolysis reactions can be performed. Below are detailed methodologies for conducting such experiments.
Experimental Workflow for Kinetic Studies
Caption: Workflow for a kinetic study of acyl chloride reactivity.
Protocol 1: Determination of Hydrolysis Rate by Titration
This method is suitable for acyl chlorides with moderate to slow reaction rates, such as benzoyl chloride.
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
Solvent (e.g., acetone/water mixture)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Ice-cold acetone or other quenching agent
-
Thermostatted water bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare a stock solution of the acyl chloride in a dry, inert solvent (e.g., acetone).
-
Place a known volume of the reaction solvent (e.g., a specific acetone-water mixture) in a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the acyl chloride stock solution to the reaction solvent with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing an ice-cold quenching agent (e.g., acetone) to stop the hydrolysis.
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the liberated hydrochloric acid (HCl) with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Repeat the process at various time points to monitor the progress of the reaction.
Data Analysis:
-
Calculate the concentration of HCl produced at each time point, which corresponds to the amount of acyl chloride that has reacted.
-
Determine the concentration of the remaining acyl chloride at each time point.
-
For a first-order reaction, a plot of the natural logarithm of the acyl chloride concentration (ln[RCOCl]) versus time will yield a straight line.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
Protocol 2: Monitoring Fast Reactions by Stopped-Flow FT-IR Spectroscopy
This technique is ideal for very fast reactions, such as the hydrolysis of this compound and acetyl chloride.
Apparatus:
-
Stopped-flow apparatus coupled with a rapid-scanning Fourier Transform Infrared (FT-IR) spectrometer.
-
Syringes for reactant solutions.
-
Thermostatted cell.
Procedure:
-
Prepare a solution of the acyl chloride in a suitable solvent (e.g., a deuterated solvent to minimize IR interference).
-
Prepare a solution of the nucleophile (e.g., H₂O or D₂O) in the same solvent.
-
Load the reactant solutions into the separate syringes of the stopped-flow apparatus.
-
Rapidly inject the two solutions into a mixing chamber, and then into the thermostatted FT-IR observation cell.
-
The FT-IR spectrometer records a series of spectra at very short time intervals (milliseconds) as the reaction proceeds.
Data Analysis:
-
Identify the characteristic IR absorption bands of the acyl chloride (C=O stretch) and the carboxylic acid product (C=O stretch).
-
Monitor the decrease in the absorbance of the acyl chloride peak and the increase in the absorbance of the product peak over time.
-
The kinetic data can be fitted to an appropriate rate law to determine the rate constant.
Signaling Pathway of Nucleophilic Acyl Substitution
The reactivity of acyl chlorides is fundamentally governed by the nucleophilic acyl substitution mechanism.
Caption: General mechanism of nucleophilic acyl substitution.
Conclusion
The reactivity of this compound, acetyl chloride, and benzoyl chloride varies significantly due to the interplay of inductive and resonance effects. This compound stands out as an exceptionally reactive acylating agent, making it suitable for reactions requiring high electrophilicity. Acetyl chloride offers a balance of high reactivity for general acylation purposes. Benzoyl chloride, being less reactive, provides greater control and is often preferred in syntheses where selectivity is crucial. The choice of acyl chloride should, therefore, be carefully considered based on the specific requirements of the synthetic transformation, the nature of the nucleophile, and the desired reaction kinetics.
References
A Cost-Benefit Analysis of Methyl Chloroglyoxylate in Large-Scale Synthesis: A Comparative Guide for Process Chemistry Professionals
In the landscape of industrial organic synthesis, particularly within the pharmaceutical and agrochemical sectors, the selection of an acylating agent is a critical decision point that dictates not only the efficiency and yield of a reaction but also the overall process safety and economic viability. Methyl chloroglyoxylate (MOCG), also known as methyl oxalyl chloride, is a highly reactive and versatile reagent for introducing the methoxycarbonyl group.[1][2] This guide provides a comprehensive cost-benefit analysis of employing MOCG in large-scale synthesis, objectively comparing its performance, safety profile, and economic implications against key alternatives like oxalyl chloride and phosgene surrogates.
The narrative that follows is grounded in the principle of explaining the causality behind experimental and process choices. For drug development professionals and process chemists, understanding the trade-offs between reactivity, cost, and safety is paramount to designing scalable, robust, and safe manufacturing processes.
The Reagents: A Profile of Key Acylating Agents
At its core, acylation involves the addition of an acyl group (R-C=O) to a molecule.[3] The agents used for this transformation vary significantly in reactivity, handling requirements, and cost.
-
This compound (C₃H₃ClO₃): A colorless to light yellow liquid, MOCG is a monofunctional acyl chloride.[4] Its high reactivity makes it an excellent choice for synthesizing α-keto esters, heterocyclic compounds, and various pharmaceutical intermediates, such as those used in the production of HIV medications like dolutegravir.[1][4] Its primary function is to act as a powerful acylating agent for introducing a methoxalyl group in a single, controlled step.[5]
-
Oxalyl Chloride (C₂Cl₂O₂): As the diacyl chloride of oxalic acid, oxalyl chloride is a colorless, sharp-smelling liquid that is among the most active organic acid chlorides.[6][7] Its bifunctional nature allows it to be used in a wider range of applications, including the Swern oxidation of alcohols and the preparation of other carboxylic acid chlorides.[7] However, its high reactivity and toxicity, coupled with the generation of two equivalents of hydrogen chloride gas per mole, present significant process challenges.[6]
-
Phosgene (COCl₂) and its Surrogates (e.g., Triphosgene): Phosgene is an immensely important industrial chemical, primarily used for producing isocyanates for polyurethanes.[8][9] Due to its extreme toxicity, safer solid surrogates like triphosgene [bis(trichloromethyl) carbonate] are often preferred in laboratory and smaller-scale synthesis, which thermally decomposes to generate phosgene in situ.[10] These reagents are unparalleled for creating chloroformates, carbonates, and ureas but require specialized containment and handling infrastructure.[11]
Comparative Analysis: A Multi-Faceted Evaluation
The decision to use MOCG over an alternative is not based on a single metric but on a balanced assessment of economic, synthetic, and safety factors. The following table provides a high-level comparison.
| Feature | This compound (MOCG) | Oxalyl Chloride | Triphosgene (Phosgene Surrogate) |
| Primary Function | Monofunctional Acylating Agent (Introduces -COCO₂Me) | Bifunctional Acylating Agent, Dehydrating Agent | Carbonylating Agent (Introduces -CO-) |
| Physical State | Liquid[4] | Liquid[7] | Crystalline Solid[10] |
| Reactivity | High | Very High[6] | High (generates phosgene)[10] |
| Key Applications | α-Keto ester synthesis, Pharmaceutical intermediates (e.g., for Dolutegravir)[1][4] | Swern oxidation, Acyl chloride preparation, Friedel-Crafts acylation[7] | Isocyanates, Chloroformates, Carbonates, Polymers[11][12] |
| Relative Cost | High | Medium-High | High |
| Key Hazards | Corrosive, Flammable Liquid, Lachrymator, Reacts with water[4][5] | Highly Toxic, Corrosive, Reacts violently with water[6][7] | Highly Toxic upon decomposition, Corrosive[10] |
| Byproducts | HCl (1 equivalent) | HCl (2 equivalents)[7] | HCl, CO₂ (from reaction with nucleophiles) |
| Process Benefit | Direct introduction of methoxycarbonyl moiety; controlled stoichiometry. | High reactivity can drive difficult reactions; versatile. | Solid form is safer to handle than gaseous phosgene. |
| Process Drawback | High cost, moisture sensitivity, hazardous. | Difficult to control stoichiometry for mono-acylation; high toxicity. | Extreme toxicity of generated phosgene requires specialized engineering controls. |
While MOCG often has a higher per-kilogram purchase price than oxalyl chloride, a true cost analysis must encompass the "total cost of ownership."
-
Stoichiometry and Yield: For the synthesis of an α-keto ester from an arene, MOCG's monofunctionality is a distinct advantage. It allows for a 1:1 stoichiometry, minimizing waste and potential side reactions like diaryl diketone formation, which can occur with a bifunctional reagent like oxalyl chloride if conditions are not perfectly controlled. This can lead to higher effective yields and purity of the desired product, reducing downstream separation costs.
-
Safety and Infrastructure: The handling of all these reagents necessitates significant investment in safety. Phosgene chemistry requires dedicated, contained manufacturing facilities.[11] While less extreme, both MOCG and oxalyl chloride require closed systems, robust ventilation, and scrubbers to handle the corrosive HCl byproduct.[13][14] The cost of this infrastructure can be a deciding factor. Triphosgene, being a solid, mitigates the risks associated with storing a toxic gas, but the in situ generation of phosgene still demands the same rigorous engineering controls during the reaction itself.[10]
-
Waste Disposal: The disposal of unreacted reagents and chlorinated waste streams adds to the operational cost. Processes with higher atom economy and fewer side products, a potential benefit of using MOCG in specific applications, can lead to lower disposal costs.
The choice of reagent is fundamentally tied to the desired chemical transformation.
-
For α-Keto Ester Synthesis: MOCG is often the superior choice. The direct acylation of an organometallic reagent or a Friedel-Crafts reaction with an arene introduces the complete methyl keto-ester functionality in one step.[15] Using oxalyl chloride would require a two-step process: acylation to form the aroyl chloride, followed by reaction with methanol, adding process complexity.
-
For General Acyl Chloride Synthesis: Oxalyl chloride or thionyl chloride are more common and cost-effective for converting a carboxylic acid to its corresponding acid chloride.[7][16] MOCG is not suited for this purpose.
-
Selectivity: In complex molecules with multiple nucleophilic sites, a less reactive agent like an acid anhydride may be chosen to improve chemoselectivity, despite slower reaction rates.[17] MOCG's high reactivity can be a disadvantage in these scenarios, potentially leading to a mixture of products.
Visualizing the Process: Workflows and Mechanisms
Understanding the flow of a chemical process and the underlying reaction mechanism is crucial for optimization and troubleshooting.
References
- 1. Methyl oxalyl chloride [anshulchemicals.com]
- 2. Methyl oxalyl chloride [anshulchemicals.com]
- 3. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 4. Methyl oxalyl chloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. royal-chem.com [royal-chem.com]
- 6. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. Phosgenation – a unique unit process of industrial importance - Prof Shreerang Joshi | Chemical Industry Digest [chemindigest.com]
- 9. Phosgene synthesis catalysis: An atom economic perspective - American Chemical Society [acs.digitellinc.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Synthesis Capabilities - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.pt [fishersci.pt]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Green Chemistry Metrics of Reactions Utilizing Methyl Chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, the choice of reagents plays a pivotal role. This guide offers an in-depth evaluation of the green chemistry metrics associated with reactions employing methyl chloroglyoxylate, a versatile C2 building block. By examining key performance indicators such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we provide a quantitative comparison against greener alternatives, empowering researchers to make more environmentally conscious decisions in their synthetic endeavors.
Introduction to Green Chemistry Metrics
Before delving into specific reaction analyses, it is essential to understand the fundamental metrics used to assess the environmental footprint of a chemical process.[1] These metrics provide a framework for quantifying the efficiency and waste generation of a reaction, moving beyond traditional yield calculations to offer a more holistic view of sustainability.
-
Atom Economy (AE): Developed by Barry Trost, atom economy measures the efficiency with which atoms from the reactants are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor quantifies the amount of waste produced relative to the amount of desired product. A lower E-Factor signifies a greener process with less waste generation.
-
Process Mass Intensity (PMI): A metric heavily utilized in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
Analysis of Reactions Using this compound
This compound is a reactive acyl chloride frequently employed in the synthesis of α-keto esters and N-aryl oxamates, valuable intermediates in medicinal chemistry. However, its utility comes with environmental considerations inherent to the use of acyl chlorides.
Friedel-Crafts Acylation for the Synthesis of α-Keto Esters
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds. In this example, we will analyze the synthesis of methyl 2-oxo-2-phenylacetate via the acylation of benzene with this compound, catalyzed by aluminum chloride.
Reaction Scheme:
Experimental Protocol (Adapted from a general Friedel-Crafts procedure):
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in an inert solvent such as dichloromethane at 0°C, this compound (1.0 equivalent) is added dropwise. Benzene (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched with cold dilute hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to afford the crude product, which is then purified.[2][3]
Green Metrics Calculation:
For a hypothetical reaction yielding 85% of methyl 2-oxo-2-phenylacetate, the green metrics are calculated as follows:
| Metric | Calculation | Result |
| Atom Economy | (MW of Product / (MW of Benzene + MW of this compound)) * 100 | (164.16 / (78.11 + 122.51)) * 100 = 81.8% |
| E-Factor | (Total Waste / Mass of Product) | Calculation requires full experimental data for all inputs and outputs |
| PMI | (Total Mass Input / Mass of Product) | Calculation requires full experimental data for all inputs and outputs |
The atom economy, while not perfect, is reasonable. However, the major environmental drawback of this method lies in the use of a stoichiometric amount of AlCl₃, which generates a significant amount of aluminum-containing waste upon workup. Furthermore, the use of chlorinated solvents contributes negatively to the overall greenness of the process.
Synthesis of N-Aryl Oxamates
N-Aryl oxamates are another important class of compounds accessible through reactions with this compound. Here, we examine the reaction of aniline with this compound.
Reaction Scheme:
Experimental Protocol:
To a solution of aniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a suitable solvent like dichloromethane at 0°C, this compound (1.05 equivalents) is added dropwise. The reaction is stirred until completion, followed by an aqueous workup to remove the hydrochloride salt and excess reagents.
Green Metrics Calculation:
Assuming a 90% yield of N-phenyl methyl oxamate:
| Metric | Calculation | Result |
| Atom Economy | (MW of Product / (MW of Aniline + MW of this compound)) * 100 | (179.17 / (93.13 + 122.51)) * 100 = 83.1% |
| E-Factor | (Total Waste / Mass of Product) | Calculation requires full experimental data for all inputs and outputs |
| PMI | (Total Mass Input / Mass of Product) | Calculation requires full experimental data for all inputs and outputs |
Similar to the Friedel-Crafts acylation, the atom economy is respectable. However, the use of an amine base and a chlorinated solvent, along with the generation of a hydrochloride salt, contributes to the process's waste stream.
Greener Alternatives and Comparative Analysis
The environmental drawbacks associated with using this compound necessitate the exploration of greener synthetic routes.
Alternative to Friedel-Crafts Acylation: Methanesulfonic Anhydride-Promoted Acylation
A more environmentally benign approach to Friedel-Crafts acylation involves the use of methanesulfonic anhydride (MSAA) as a promoter, which avoids the use of metal-based Lewis acids and halogenated solvents.[4][5]
Reaction Scheme:
Caption: Workflow for traditional Friedel-Crafts acylation.
Greener MSAA-Promoted Acylation Workflow
Caption: Workflow for greener MSAA-promoted acylation.
Conclusion and Future Outlook
While this compound remains a useful and reactive building block, its application in traditional synthetic methodologies presents significant environmental challenges. The analysis of green chemistry metrics clearly demonstrates that the use of stoichiometric Lewis acids and halogenated solvents results in high E-Factors and PMIs.
The adoption of greener alternatives, such as the MSAA-promoted Friedel-Crafts acylation, offers a substantial improvement in the environmental performance of these transformations. By eliminating metal-based catalysts and hazardous solvents, these methods align more closely with the principles of green chemistry.
For researchers and drug development professionals, the imperative is to critically evaluate not only the synthetic utility of a reagent but also its environmental impact across the entire process. The quantitative tools of green chemistry provide the necessary framework for this assessment, guiding the development of more sustainable and efficient chemical syntheses. The future of chemical manufacturing will undoubtedly rely on the continued innovation and adoption of such greener methodologies.
References
A Senior Application Scientist's Guide to Amide Bond Formation: Methyl Chloroglyoxylate vs. Carbodiimides
For researchers, synthetic chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly influencing reaction yields, purity of the final product, and the overall feasibility of a synthetic route. This guide provides an in-depth, objective comparison of two distinct approaches to amide bond formation: the use of methyl chloroglyoxylate and the widely employed carbodiimide reagents.
This guide eschews a rigid template, instead opting for a structure that logically builds from fundamental principles to practical application. We will delve into the mechanistic underpinnings of each method, present a critical evaluation of their respective advantages and disadvantages supported by available data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Crux of the Matter: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[1] The core principle of amide bond synthesis, therefore, lies in the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine. Both this compound and carbodiimides achieve this activation, albeit through distinct mechanistic pathways.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are arguably the most common class of reagents for amide bond formation.[2] Their enduring popularity stems from their ability to facilitate amide coupling under mild, often room temperature, conditions.
Mechanism of Action
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to furnish the desired amide and a urea byproduct.[3] The driving force for this reaction is the formation of the stable urea.[4]
However, the O-acylisourea intermediate is prone to side reactions, including rearrangement to a stable N-acylurea and racemization of chiral carboxylic acids. To mitigate these issues, additives such as 1-hydroxybenzotriazole (HOBt) are frequently employed. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more stable and less susceptible to racemization.[2][5]
Caption: Carbodiimide-mediated amide bond formation.
Advantages of Carbodiimides:
-
Mild Reaction Conditions: Reactions are typically performed at or below room temperature, preserving sensitive functional groups.[1]
-
Broad Substrate Scope: A wide variety of carboxylic acids and amines can be coupled using carbodiimides.
-
Commercial Availability: A vast array of carbodiimides and additives are commercially available.
Disadvantages of Carbodiimides:
-
Byproduct Formation and Removal: The formation of urea byproducts can complicate purification. Dicyclohexylurea (DCU) from DCC is often insoluble and can be removed by filtration, whereas the urea from EDC is water-soluble, facilitating its removal through aqueous workup.[2][5]
-
Racemization: Chiral carboxylic acids, particularly N-protected amino acids, are susceptible to racemization, although this can be suppressed with additives like HOBt.[2]
-
Allergenicity: DCC is a known sensitizer and should be handled with care.[6]
This compound: The Acyl Chloride Precursor Approach
This compound offers an alternative strategy for amide bond formation, proceeding through an in-situ generated acyl chloride or a mixed anhydride intermediate. This approach is conceptually similar to using reagents like oxalyl chloride or Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate a highly reactive acylating species.[4][7]
Mechanism of Action
The reaction is believed to proceed via one of two primary pathways. In the first, the carboxylic acid reacts with this compound to form a mixed anhydride. This mixed anhydride is then attacked by the amine at the more electrophilic carbonyl carbon of the original carboxylic acid, leading to the amide and releasing methyl oxalate and chloride as byproducts.[8]
Alternatively, the mixed anhydride can decarboxylate to form an acyl chloride in situ, which then rapidly reacts with the amine to yield the amide and HCl. The generated HCl is typically scavenged by a base present in the reaction mixture.
Caption: Proposed mechanisms for this compound-mediated amide bond formation.
Advantages of this compound:
-
High Reactivity: The in-situ generated acylating agent is highly reactive, potentially leading to faster reaction times and enabling the coupling of less nucleophilic amines or sterically hindered substrates.[9]
-
Volatile Byproducts: The byproducts, such as carbon dioxide and methyl alcohol (in the acyl chloride pathway), are volatile and can be easily removed.
-
Cost-Effectiveness: As a simple acyl chloride, this compound can be a cost-effective reagent.
Disadvantages of this compound:
-
Harshness: The high reactivity can be a double-edged sword, potentially leading to side reactions with sensitive functional groups.
-
Safety Concerns: this compound is a lachrymator and is moisture-sensitive, requiring careful handling in an inert atmosphere.[10]
-
Limited Direct Comparative Data: There is a scarcity of direct, side-by-side comparisons with carbodiimides in the scientific literature, making it challenging to definitively assess its relative efficacy across a broad range of substrates.
Head-to-Head Comparison
| Feature | This compound | Carbodiimides (DCC, EDC) |
| Activating Species | Mixed Anhydride / Acyl Chloride | O-Acylisourea / Active Ester (with additives) |
| Reactivity | High | Moderate (tunable with additives) |
| Reaction Conditions | Typically low temperatures, inert atmosphere | Mild, often room temperature |
| Byproducts | Volatile (CO₂, CH₃OH) or water-soluble | Solid (DCU) or water-soluble urea |
| Purification | Generally straightforward due to volatile byproducts | Can be complicated by urea byproduct removal |
| Racemization | Potential for racemization with sensitive substrates | A known issue, but can be suppressed with additives (e.g., HOBt) |
| Handling | Moisture-sensitive, lachrymator, requires careful handling | DCC is a sensitizer; EDC is generally easier to handle |
| Cost | Potentially cost-effective | Varies, but generally affordable for common reagents |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
This protocol is a robust and widely applicable method for the synthesis of amides in solution.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate, 1N HCl, ethyl acetate, magnesium sulfate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[5][11]
Note: The order of addition of reagents can sometimes influence the reaction outcome and may require optimization for specific substrates.
Protocol 2: General Procedure for Amide Synthesis using this compound (via Mixed Anhydride)
This protocol is based on the general principles of mixed anhydride formation for amide synthesis.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Tertiary amine base (e.g., N-methylmorpholine or triethylamine) (2.2 equiv)
-
Amine (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard workup reagents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or DCM.
-
Cool the solution to -15 °C to -20 °C.
-
Add the tertiary amine base (1.1 equiv) dropwise.
-
Slowly add this compound (1.1 equiv) to the reaction mixture, maintaining the low temperature.
-
Stir the mixture at -15 °C for 30-60 minutes to form the mixed anhydride.
-
In a separate flask, dissolve the amine (1.1 equiv) in the same anhydrous solvent.
-
Add the amine solution dropwise to the mixed anhydride solution at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Safety Note: this compound is corrosive and a lachrymator. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion and Recommendations
The choice between this compound and carbodiimides for amide bond formation is contingent upon the specific requirements of the synthesis.
Carbodiimides (DCC, EDC) remain the go-to reagents for general-purpose amide synthesis, particularly in the context of peptide chemistry and for substrates with sensitive functional groups. Their mild reaction conditions and the extensive literature supporting their use provide a high degree of reliability. The judicious use of additives like HOBt is crucial for minimizing side reactions, especially racemization. For large-scale synthesis, the choice between DCC and EDC will often be dictated by the ease of removal of their respective urea byproducts.
This compound represents a more reactive and potentially more cost-effective alternative. It is particularly well-suited for the synthesis of amides from sterically hindered components or less nucleophilic amines where carbodiimide-based methods may prove sluggish. The volatile nature of its byproducts can significantly simplify product purification. However, its higher reactivity necessitates careful control of reaction conditions to avoid side reactions, and its handling requires stringent safety precautions.
Ultimately, the optimal choice of reagent will be determined by a careful consideration of the substrate scope, functional group tolerance, scalability, and the purification strategy for the desired amide. For challenging couplings where standard carbodiimide protocols fail, this compound or related acyl chloride-forming reagents present a powerful alternative in the synthetic chemist's toolkit.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method of amide synthesis using acyl chlorides | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. This compound | C3H3ClO3 | CID 79846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
A Comparative Guide to the Kinetic Studies of Methyl Chloroglyoxylate Reactions
For researchers, scientists, and drug development professionals navigating the intricate landscape of acylation chemistry, the selection of an optimal reagent is paramount to achieving desired reaction outcomes with precision and efficiency. Methyl chloroglyoxylate (MCG), with its unique electronic and structural features, presents a compelling option for the introduction of a methoxycarbonyl group. This guide provides an in-depth, objective comparison of the kinetic performance of this compound in reactions with various nucleophiles, juxtaposed with common alternative acylating agents. The experimental data and detailed protocols herein are intended to empower researchers to make informed, data-driven decisions in their synthetic endeavors.
Introduction to the Reactivity of this compound
This compound (CH₃OCOCOCl) is a highly reactive acyl chloride, distinguished by the presence of an adjacent ester functionality. This structural motif significantly influences its electrophilicity and, consequently, its reaction kinetics. The powerfully electron-withdrawing methoxycarbonyl group renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, leading to remarkably fast reaction rates.[1][2]
Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to controlling reaction selectivity, minimizing side-product formation, and developing robust and scalable synthetic processes. This guide will delve into the kinetics of this compound's reactions with key classes of nucleophiles—solvents (solvolysis), amines (aminolysis), and alcohols (alcoholysis)—and provide a comparative analysis with benchmark acylating agents.
Comparative Kinetic Data
A quantitative understanding of reaction rates is essential for comparing the efficacy of different reagents. The following tables summarize key kinetic parameters for reactions involving this compound and its alternatives.
Solvolysis Reactions
Solvolysis, the reaction with the solvent, is a fundamental measure of an acyl chloride's intrinsic reactivity. The solvolysis of this compound has been studied across a range of hydroxylic solvents.
Table 1: Solvolysis Rate Constants (k) for this compound and Methyl Chloroformate at 25.0 °C
| Solvent | This compound, k (s⁻¹) | Methyl Chloroformate, k (s⁻¹) | Rate Ratio (k_MCG / k_MCF) |
| Methanol (MeOH) | 1.3 x 10⁻¹ | 1.1 x 10⁻⁷ | ~1.2 x 10⁶ |
| Ethanol (EtOH) | 4.6 x 10⁻² | 3.8 x 10⁻⁸ | ~1.2 x 10⁶ |
| Water (H₂O) | > 1 (estimated) | 1.8 x 10⁻³ | > 5.6 x 10² |
| 97% TFE-H₂O | 1.1 x 10⁻⁵ | Very Slow | - |
| 90% TFE-H₂O | 3.5 x 10⁻⁵ | Very Slow | - |
Data for this compound and methyl chloroformate from Kevill et al. (2005).[2]
The striking feature of these data is the immense rate enhancement observed for this compound compared to its close analog, methyl chloroformate—on the order of 10⁶.[2] This dramatic increase in reactivity is attributed to the inductive effect of the adjacent methoxycarbonyl group, which significantly increases the electrophilicity of the acyl carbon.[2]
Reactions with Amines and Alcohols (Aminolysis and Alcoholysis)
While comprehensive kinetic data for the aminolysis and alcoholysis of this compound are less abundant in the literature, we can infer its reactivity relative to other acylating agents based on the principles of physical organic chemistry and available data for analogous systems.
Table 2: Comparative Second-Order Rate Constants (k₂) for Reactions of Acyl Chlorides with Nucleophiles
| Acylating Agent | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| This compound | Various Solvents (Solvolysis) | Various | 25 | (See Table 1 for first-order rates) |
| Benzoyl Chloride | Aniline | Dichloromethane | 25 | ~10⁻² - 10⁻¹ (estimated) |
| Benzoyl Chloride | Phenol | Dichloromethane | 0 | (Catalyst dependent)[3] |
| Acetyl Chloride | m-Nitroaniline | Methanol | 0 | (Similar to p-methoxybenzoyl chloride)[4] |
| Oxalyl Chloride | Alcohols | Pyridine | Room Temp. | (Qualitatively very fast)[5] |
Data for benzoyl chloride and acetyl chloride are compiled from various sources for comparative purposes.[3][4] Specific kinetic data for this compound with amines and alcohols are sparse in readily available literature.
Given the powerful activating effect of the adjacent ester group, it is anticipated that the second-order rate constants for the reaction of this compound with amines and alcohols would be significantly higher than those for benzoyl chloride and acetyl chloride under comparable conditions.
Reaction Mechanisms
The reactions of this compound with nucleophiles predominantly proceed through a nucleophilic acyl substitution mechanism. The specific pathway, however, can vary depending on the nucleophile and solvent.
Addition-Elimination Mechanism
For the majority of its reactions, including solvolysis in most solvents, this compound follows an addition-elimination (association-dissociation) mechanism.[2]
Caption: Generalized Addition-Elimination Mechanism.
In this pathway, the nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. The rate-determining step is typically the initial addition of the nucleophile.[2] This is followed by the rapid elimination of the chloride leaving group to yield the final product.
Experimental Protocols for Kinetic Studies
To ensure the trustworthiness and reproducibility of kinetic data, well-defined experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for studying the kinetics of this compound reactions using common analytical techniques.
Stopped-Flow Spectroscopy for Fast Aminolysis Reactions
Rationale: The reactions of this compound with amines are often too fast to be monitored by conventional spectroscopic methods. Stopped-flow spectroscopy allows for the rapid mixing of reactants and the acquisition of data on a millisecond timescale, making it ideal for these fast reactions.[6]
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane) of known concentration (e.g., 10 mM).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.).
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25.0 °C).
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance is expected upon reaction. This could be the disappearance of a reactant or the appearance of a product. If no suitable chromophore is present, a pH-sensitive indicator can be used to monitor the production of HCl.
-
-
Data Acquisition:
-
Load the this compound solution into one syringe of the stopped-flow apparatus and the amine solution into the other.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell. Data collection is triggered simultaneously.
-
Record the change in absorbance as a function of time for several half-lives of the reaction.
-
Repeat the experiment with different concentrations of the amine to establish the reaction order with respect to the nucleophile.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order exponential decay model to obtain the observed rate constant (k_obs) for each amine concentration.
-
Plot k_obs versus the amine concentration. For a second-order reaction, this plot should be linear, and the slope will be the second-order rate constant (k₂).
-
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
A Comparative Analysis of Byproducts in Acylation Reactions: Methyl Chloroglyoxylate vs. Other Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall atom economy of a synthetic route. While the desired acylated product is the primary focus, the formation of byproducts is an equally important consideration, influencing purification strategies and the environmental footprint of the process. This guide provides a comparative analysis of the byproducts generated in reactions involving methyl chloroglyoxylate versus other commonly employed acylating agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound presents itself as a highly reactive and efficient acylating agent. Its primary byproducts in reactions with nucleophiles like amines and alcohols are methyl chloroacetate and hydrogen chloride. In comparison to other common acylating agents such as oxalyl chloride, acid anhydrides, and carbodiimides, the nature and ease of removal of byproducts vary significantly. Oxalyl chloride offers the advantage of gaseous byproducts, while acid anhydrides produce carboxylic acids that may require additional separation steps. Carbodiimide-mediated couplings, often used in peptide synthesis, can generate ureas and N-acylureas, which can complicate purification. The selection of the optimal acylating agent, therefore, requires a careful evaluation of the specific reaction conditions, the nature of the substrate, and the desired purity of the final product.
Comparison of Byproducts from Various Acylating Agents
The following table summarizes the primary byproducts generated from the reaction of different acylating agents with a generic primary amine (R-NH₂) and a generic primary alcohol (R-OH).
| Acylating Agent | Reaction with Primary Amine (R-NH₂) | Reaction with Primary Alcohol (R-OH) | Key Byproduct Characteristics |
| This compound | Methyl Chloroacetate, Hydrogen Chloride | Methyl Chloroacetate, Hydrogen Chloride | Liquid byproducts, requiring aqueous work-up for removal. |
| Oxalyl Chloride | Carbon Monoxide, Carbon Dioxide, Hydrogen Chloride[1][2][3] | Carbon Monoxide, Carbon Dioxide, Hydrogen Chloride[1][2] | Gaseous byproducts, simplifying reaction work-up.[1][2][3][4] |
| Acid Anhydrides (e.g., Acetic Anhydride) | Carboxylic Acid (e.g., Acetic Acid) | Carboxylic Acid (e.g., Acetic Acid) | Non-volatile liquid byproduct requiring separation. |
| Carbodiimides (e.g., DCC, EDC) | N,N'-disubstituted urea, potentially N-acylurea[5][6][7] | (Primarily used for amide bond formation) | Solid or soluble urea byproducts, N-acylurea can be a problematic side product.[5][6][7] |
Reaction Mechanisms and Byproduct Formation
The generation of specific byproducts is a direct consequence of the reaction mechanism of each acylating agent.
This compound
In a typical acylation reaction, the nucleophile (amine or alcohol) attacks the more electrophilic carbonyl carbon of the acyl chloride moiety of this compound. This is followed by the elimination of the chloride ion. The subsequent reaction pathway can lead to the formation of methyl chloroacetate and HCl as the primary byproducts.
Other Acylating Agents
-
Oxalyl Chloride: Its reaction with a carboxylic acid to form an acyl chloride is a key example. The unstable intermediate decomposes to the acyl chloride and volatile byproducts (CO, CO₂, HCl), which are easily removed from the reaction mixture.[1][2][3][4]
-
Acid Anhydrides: The nucleophilic attack on one of the carbonyl carbons leads to the formation of the acylated product and a carboxylate anion as the leaving group. Protonation of the carboxylate yields a carboxylic acid byproduct.[8]
-
Carbodiimides: These reagents activate a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide and a urea byproduct. A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can be difficult to separate from the product.[5][6][7]
References
- 1. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Methyl Chloroglyoxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of reactive chemical waste like methyl chloroglyoxylate is paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions:
This compound is a flammable, corrosive, and water-reactive compound that requires careful handling in a well-ventilated fume hood.[1][2] It can cause severe skin burns and eye damage.[1][2] Inhalation of its vapors can also be harmful. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. An emergency eyewash station and safety shower should be readily accessible.
Spill Response
In the event of a spill, evacuate the area and remove all ignition sources.[1][2] Absorb the spill with a dry, inert material such as sand, vermiculite, or earth.[1][2] Do not use combustible materials like paper towels. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Use non-sparking tools to prevent ignition.[1][2]
Disposal Procedure: Neutralization
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled neutralization (hydrolysis). This process converts the reactive acyl halide into less hazardous compounds. The recommended method involves the slow addition of this compound to a basic solution.
Experimental Protocol for Neutralization
This protocol is designed for the safe neutralization of small quantities (typically up to 10 g) of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) pellets or a 2.5 M sodium hydroxide solution
-
Crushed ice
-
Water
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
A cooling bath (ice-water bath)
-
pH paper or a pH meter
Procedure:
-
Prepare the Neutralizing Solution: In the three-necked flask, prepare a stirred solution of 2.5 M sodium hydroxide. For every 1 gram of this compound, use at least 10 mL of the 2.5 M NaOH solution. To manage the exothermic reaction, it is advisable to add crushed ice to the sodium hydroxide solution to maintain a low temperature.
-
Cool the Solution: Place the flask in an ice-water bath to cool the sodium hydroxide solution to between 0 and 5 °C.
-
Slow Addition of this compound: Slowly add the this compound to the stirred, cold sodium hydroxide solution dropwise from the dropping funnel. The reaction is exothermic; monitor the temperature closely and maintain it below 20 °C by adjusting the addition rate and ensuring efficient cooling.
-
Reaction Time: After the addition is complete, continue stirring the mixture in the cooling bath for at least 30 minutes to ensure the reaction goes to completion.
-
Check for Neutralization: Once the reaction is complete, check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium hydroxide solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations for aqueous waste and does not contain other hazardous materials. Always consult your institution's environmental health and safety (EHS) guidelines for final disposal procedures.
Alternative Neutralizing Agents
While sodium hydroxide is effective, other bases can also be used for neutralization.
| Neutralizing Agent | Reaction Products | Key Considerations |
| Sodium Hydroxide (NaOH) Solution | Sodium oxalate, Methanol, Sodium Chloride | Highly effective and readily available. The reaction is exothermic and requires careful temperature control. |
| Sodium Carbonate (Soda Ash) Solution | Sodium oxalate, Methanol, Sodium Chloride, Carbon Dioxide | A weaker base than NaOH, resulting in a less vigorous reaction. The evolution of CO2 gas needs to be managed. |
| Calcium Hydroxide (Slaked Lime) | Calcium oxalate, Methanol, Calcium Chloride | A low-cost alternative. The resulting calcium oxalate is poorly soluble in water. |
| Water | Oxalic acid monomethyl ester, Hydrochloric acid | Reacts violently. Not recommended for primary neutralization due to the formation of corrosive acids. |
| Alcohols (e.g., Methanol, Ethanol) | Diester of oxalic acid, Hydrochloric acid | Can be used for quenching, but also produces corrosive HCl. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl chloroglyoxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl chloroglyoxylate (CAS No. 5781-53-3). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
This compound is a flammable, corrosive, and water-reactive liquid that poses significant health risks.[1][2][3] It can cause severe skin burns, and serious eye damage, and is harmful if swallowed.[1][2][3][4] This chemical is also a lachrymator, meaning it can cause tearing.[3] Due to its hazardous properties, meticulous planning and execution of all handling procedures are paramount.
Personal Protective Equipment (PPE)
The selection and proper use of appropriate personal protective equipment are the first lines of defense against exposure to this compound.
Table 1: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin/Body | Chemical-resistant suit, rubber boots, and appropriate protective clothing to prevent skin exposure.[1][5] | EN 14605 (Type 3 or 4) for liquid-tight or spray-tight protection.[6] |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Follow manufacturer's specifications for chemical resistance.[7] |
| Respiratory | Approved full-face respirator with an acid gas vapor cartridge if ventilation is inadequate or spraying occurs. | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Safe Handling and Storage
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][3][4] Use only non-sparking, explosion-proof equipment.[3][4][8]
-
Incompatible Materials: Avoid contact with water, moist air, and incompatible materials.[1][3][4] this compound reacts violently with water, liberating toxic gas.[1][3]
-
Handling Practices: Do not eat, drink, or smoke when handling this chemical.[4][5] Wash hands thoroughly after handling.[4][5][8] Contaminated work clothing should be laundered separately before reuse.[4]
Storage Plan:
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][3][5]
-
Location: Store in a designated flammables and corrosives area, away from incompatible materials.[2][3][4] The storage area should be secure and accessible only to trained and authorized personnel.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9] |
| Ingestion | Call a physician or poison control center immediately.[1][5] Clean mouth with water. Do NOT induce vomiting.[1] |
| Spill | Evacuate the area and remove all sources of ignition.[3][4] Wear full protective gear.[1][4] Absorb the spill with inert, non-combustible material such as sand, silica gel, or vermiculite.[1][3][4] Collect the absorbed material into a suitable, labeled container for disposal.[3][4] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water may be used to cool closed containers.[1][3] Wear a self-contained breathing apparatus.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of the chemical at an approved waste disposal plant.[3][8] Treatment may involve neutralization with soda-ash or soda-lime followed by burial in a licensed landfill or incineration.[4]
-
Empty Containers: Do not reuse empty containers. Decontaminate them with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[4] Dispose of the container to a hazardous or special waste collection point.[3]
Safe Handling Workflow
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. Acid Resistant PPE: Protect Your Skin Now [accio.com]
- 7. leelinework.com [leelinework.com]
- 8. This compound | 5781-53-3 | TCI AMERICA [tcichemicals.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
